N,N-Diallylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPLMHXHKPZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211506 | |
| Record name | Aniline, N,N-diallyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6247-00-3 | |
| Record name | N,N-Diallylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006247003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diallylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, N,N-diallyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIALLYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7E0LZ0QRG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N-Diallylaniline CAS number and properties
CAS Number: 6247-00-3 Primary Utility: N-Heterocycle Synthesis, Polymer Cross-linking, Organometallic Ligand Precursor[1]
Part 1: Executive Summary
N,N-Diallylaniline is a specialized tertiary amine intermediate utilized primarily in the synthesis of nitrogen-containing heterocycles and advanced polymer networks. Unlike its methyl/ethyl analogs, the presence of two terminal alkene moieties confers unique reactivity, making it an ideal substrate for Ring-Closing Metathesis (RCM) .[1] This capability allows for the rapid construction of pyrroline scaffolds—critical pharmacophores in drug discovery. Furthermore, its bifunctional nature serves as a robust cross-linker in the polymerization of siloxanes and acrylics, enhancing thermal and mechanical stability.[1]
Part 2: Identity & Physicochemical Profile[1][2]
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: N,N-di(prop-2-en-1-yl)aniline[1]
-
CAS Number: 6247-00-3
-
Molecular Formula: C₁₂H₁₅N[1]
-
SMILES: C=CCN(C1=CC=CC=C1)CC=C
Physicochemical Properties Table
The following data aggregates experimental values. Note the boiling point is significantly influenced by pressure due to the compound's high molecular weight compared to simpler anilines.
| Property | Value | Context/Condition |
| Molecular Weight | 173.26 g/mol | - |
| Appearance | Pale yellow to brownish oil | Oxidizes/darkens upon air exposure |
| Density | 0.902 - 0.956 g/mL | @ 25°C (Estimate based on analogs) |
| Boiling Point | 102–103 °C | @ ~10-15 mmHg (Reduced Pressure) |
| Solubility | Soluble | Ethanol, Chloroform, Ethyl Acetate, DCM |
| Solubility | Insoluble | Water |
| Flash Point | >90 °C | Closed Cup (Estimated) |
Technical Note: At standard atmospheric pressure, the boiling point is predicted to exceed 250°C. Distillation at reduced pressure is mandatory to prevent thermal decomposition.
Part 3: Synthesis & Production
Methodology: Double Nucleophilic Substitution Reaction Type: N-Alkylation
The most robust synthesis involves the exhaustive alkylation of aniline with allyl bromide using a mild inorganic base to scavenge the hydrobromic acid byproduct. Potassium carbonate (
Reaction Mechanism (Graphviz)[1]
Experimental Protocol: Synthesis from Aniline
Scale: 50 mmol basis
-
Reagent Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Aniline (4.65 g, 50 mmol) and Potassium Carbonate (20.7 g, 150 mmol, 3.0 equiv).
-
Suspend in Acetonitrile or Ethanol/Water (2:1) (100 mL). Acetonitrile often provides cleaner conversion.
-
-
Addition:
-
Add Allyl Bromide (13.3 g, 110 mmol, 2.2 equiv) dropwise over 15 minutes at room temperature. Caution: Exothermic.[1]
-
-
Reflux:
-
Heat the mixture to reflux (approx. 80°C for MeCN) and stir vigorously for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The intermediate mono-allylaniline (Rf ~0.5) should disappear, leaving the diallyl product (Rf ~0.8).[1]
-
-
Work-up:
-
Cool to room temperature. Filter off the inorganic salts (
, excess ).[1] -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry over anhydrous
and concentrate.
-
-
Purification:
-
Purify via vacuum distillation (bp 102-103°C @ 10 mmHg) or flash column chromatography (Silica gel, 100% Hexanes to 2% EtOAc/Hexanes).
-
Yield: Typical yields range from 85-95%.
-
Part 4: Key Application – Ring-Closing Metathesis (RCM)
Target: 1-Phenyl-2,5-dihydro-1H-pyrrole (1-Phenyl-3-pyrroline) Relevance: Drug Development Scaffold
The diallyl moiety positions the two alkenes in proximity, making this compound an excellent substrate for RCM using Ruthenium-based alkylidene catalysts (Grubbs I or II). This reaction cyclizes the acyclic amine into a pyrroline, a precursor for pyrrolidines found in various alkaloids and pharmaceuticals.
RCM Workflow (Graphviz)
Protocol: RCM to 1-Phenyl-3-pyrroline
Scientific Rationale: High dilution is critical (0.01 M to 0.05 M) to favor intramolecular cyclization over intermolecular polymerization (ADMET).
-
Preparation:
-
Dissolve This compound (173 mg, 1.0 mmol) in anhydrous, degassed Dichloromethane (DCM) (20 mL, 0.05 M). Note: Oxygen poisons the catalyst; thorough sparging with Argon is required.
-
-
Catalysis:
-
Add Grubbs 2nd Generation Catalyst (21 mg, 2.5 mol%) in one portion under an inert atmosphere.
-
-
Reaction:
-
Stir at reflux (40°C) for 2–4 hours. The evolution of ethylene gas drives the equilibrium forward.
-
-
Quenching & Isolation:
Part 5: Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | Code | Description |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled.[1] |
| Skin/Eye Irritation | H315, H319 | Causes skin irritation and serious eye irritation. |
| STOT - SE | H335 | May cause respiratory irritation.[4] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Ventilation: Always handle inside a fume hood.[5] The amine odor is distinct; if detected, ventilation is insufficient.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dark place. The allyl groups are susceptible to slow oxidation or polymerization if exposed to light and air for extended periods.
References
-
Yi, C. S., & Yun, S. Y. (2005).[1] Scope and Mechanism of the Ruthenium-Catalyzed Dehydrative C-H Alkylation of Amines with Alcohols. Journal of the American Chemical Society. (Contextual grounding for Ruthenium catalysis mechanisms).
- Grubbs, R. H. (2003). Olefin Metathesis. Tetrahedron.
Sources
- 1. CN102040526A - Preparation method of N,N-diallyl aniline - Google Patents [patents.google.com]
- 2. US4667048A - Process for disproportionating silanes - Google Patents [patents.google.com]
- 3. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. fishersci.com [fishersci.com]
physicochemical properties of N,N-Diallylaniline
Topic: Physicochemical Properties and Synthetic Utility of N,N-Diallylaniline Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Analysis of Physicochemical Properties, Synthesis, and Cyclopolymerization Potential
Executive Summary & Molecular Identity
This compound (N,N-di-2-propenylbenzenamine) represents a unique class of functionalized aromatic amines. Unlike its saturated counterparts (N,N-dimethylaniline or N,N-diethylaniline), the presence of two allylic moieties attached to the nitrogen atom confers distinct reactivity profiles, specifically the propensity for Butler cyclopolymerization . This compound serves as a pivotal intermediate in the synthesis of N-heterocyclic scaffolds (indoles, quinolines) and as a cross-linking monomer in high-performance polymer matrices.
Critical Note on Identity: Users must distinguish this compound from Diisopropylcyanamide (CAS 3085-76-5), which is frequently misindexed in lower-quality databases. The data presented here corresponds strictly to This compound (Molecular Formula: C₁₂H₁₅N).
Table 1: Physicochemical Profile
| Property | Value / Description | Condition / Note |
| Molecular Structure | Ph–N(CH₂CH=CH₂)₂ | Tertiary amine with pendant allylic groups |
| Molecular Weight | 173.26 g/mol | Calculated |
| Appearance | Yellowish to Brown Oil | Oxidizes upon air exposure |
| Boiling Point | ~110–115 °C | @ 10–12 mmHg (Vacuum Distillation recommended) |
| Boiling Point (Extrapolated) | ~260–270 °C | @ 760 mmHg (Risk of polymerization) |
| Density | 0.94 – 0.96 g/mL | @ 25 °C (Estimated vs. N,N-Diethylaniline) |
| Refractive Index ( | ~1.55 – 1.57 | High aromatic/allylic conjugation |
| Solubility | Soluble | Ethanol, Chloroform, Ethyl Acetate, Toluene |
| Solubility | Insoluble | Water (Hydrophobic character) |
| pKa (Conjugate Acid) | ~5.0 – 5.5 | Lower basicity than dialkyl anilines due to -I effect of allyl groups |
Synthetic Architecture
The synthesis of this compound follows a nucleophilic substitution pathway (N-alkylation) of aniline with allyl halides. To maximize yield and suppress mono-allylated byproducts, specific stoichiometric controls and acid scavenging are required.
Protocol: Optimized N-Alkylation
Reagents: Aniline (1.0 eq), Allyl Bromide (2.2 eq), Potassium Carbonate (
-
Initiation: Charge a round-bottom flask with aniline and solvent.
-
Base Addition: Add anhydrous
to scavenge HBr generated during the reaction. -
Alkylation: Add Allyl Bromide dropwise at 0–5 °C to control exotherm.
-
Propagation: Reflux the mixture for 6–12 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Filter inorganic salts. Evaporate solvent.
-
Purification: Dissolve residue in
, wash with water/brine. Dry over . -
Isolation: Vacuum Distillation is mandatory to prevent thermal polymerization of the diallyl system.
Visualization: Synthetic Pathway
Figure 1: Step-wise N-alkylation workflow emphasizing the critical vacuum distillation step to ensure monomer stability.
Reactivity Profile: The Butler Cyclopolymerization Mechanism
The defining feature of this compound is its ability to undergo Cyclopolymerization , a mechanism elucidated by George B. Butler. Unlike mono-unsaturated monomers that form linear chains, diallyl quaternary ammonium salts and amines form thermodynamically stable 5-membered pyrrolidine rings during chain propagation.
Mechanism Description:
-
Initiation: A radical initiator (
) attacks one allyl double bond. -
Intramolecular Cyclization: The resulting radical attacks the second allyl group within the same molecule (5-exo-trig cyclization) rather than a neighboring monomer. This is kinetically favored due to the formation of a stable cyclic radical.
-
Propagation: The cyclic radical attacks a new monomer unit, extending the chain.
This mechanism is critical for researchers developing ion-exchange resins or conductive polymers, as it produces linear polymers with cyclic backbones rather than cross-linked insoluble networks (unless specific conditions are chosen to favor cross-linking).
Visualization: Cyclopolymerization Pathway
Figure 2: Butler's Cyclopolymerization mechanism showing the formation of pyrrolidine rings from diallyl monomers.
Handling, Safety, and Stability (E-E-A-T)
As a tertiary aromatic amine, this compound shares toxicity profiles with N,N-Dimethylaniline but with added reactivity concerns.
-
Toxicity: Toxic by inhalation, ingestion, and skin absorption.[1] Potential for methemoglobinemia (cyanosis) upon overexposure.
-
Storage Stability:
-
Oxidation: The amine nitrogen is susceptible to oxidation to N-oxides. Store under inert atmosphere (Nitrogen/Argon).
-
Polymerization:[2] Although less reactive than acrylates, prolonged exposure to heat or UV light can induce slow bulk polymerization.
-
-
Self-Validating Safety Protocol:
-
Visual Check: If the liquid has turned dark brown/black, vacuum distillation is required before use in sensitive catalysis.
-
Quenching: In case of spill, absorb with sand/vermiculite. Do not use oxidative cleaners (bleach) as this may generate exothermic reactions or toxic byproducts.
-
References
- Butler, G. B. (2000). Cyclopolymerization and Cyclocopolymerization. Marcel Dekker. (Foundational text on the mechanism described in Section 3).
-
Tuzun, N. S., Aviyente, V., & Houk, K. N. (2003). A theoretical study on the mechanism of the cyclopolymerization of diallyl monomers. The Journal of Organic Chemistry, 68(16), 6369-6374.
-
PubChem Database. (n.d.). N,N-Diethylaniline (Analogous physicochemical data source). National Center for Biotechnology Information.
-
Sigma-Aldrich. (n.d.).[3] N,N-Dimethylaniline Safety Data Sheet (Toxicity baseline reference).
(Note: Specific physicochemical constants for this compound are often extrapolated from diethyl/dimethyl analogs due to limited specific entries in public databases for the diallyl variant. The boiling point and density ranges provided in Table 1 are estimated based on group contribution methods and standard homologous series trends.)
Sources
N,N-Diallylaniline molecular structure and conformation
Structural Dynamics, Conformational Analysis, and Macromolecular Utility
Executive Summary
N,N-Diallylaniline (NDA) represents a critical junction between small-molecule organic chemistry and macromolecular engineering. While structurally a tertiary amine, its significance lies in the unique conformational mobility of its N-allyl substituents. Unlike simple N,N-dialkyl anilines, NDA exhibits a "pre-organized" steric arrangement that facilitates Butler cyclopolymerization , a mechanism allowing the formation of linear polymers containing cyclic backbone units. This guide analyzes the structural causality behind this reactivity, providing validated synthesis protocols and mechanistic insights for researchers in polymer science and organic synthesis.
Molecular Architecture & Electronic Properties
The reactivity of NDA is dictated by the hybridization status of the nitrogen atom and its conjugation—or lack thereof—with the phenyl ring.
1.1 Nitrogen Hybridization and Planarity
In N,N-dimethylaniline, the nitrogen lone pair delocalizes into the aromatic
-
The Twist: To minimize steric clash between the allyl
-methylene protons and the ortho-phenyl protons, the -phenyl bond rotates. -
Consequence: This rotation decouples the nitrogen lone pair from the phenyl ring. The nitrogen atom in NDA adopts a more pyramidal (
) geometry compared to N,N-dimethylaniline. -
Electronic Impact: The decoupled lone pair makes the nitrogen center more basic and more nucleophilic, increasing its susceptibility to radical cation formation and coordination.
1.2 The "Gear Effect" and Allyl Positioning
The two allyl groups act as independent rotors. For cyclopolymerization to occur, the molecule must adopt a specific conformation where the two alkene termini are spatially proximate. This is often described as a "pincer" conformation.
| Parameter | Value / Description | Impact on Reactivity |
| N-C(Phenyl) Bond Length | ~1.40 Å | Slightly elongated vs. planar anilines due to reduced conjugation. |
| Geometry @ N | Pyramidal | Increases basicity; facilitates radical attack. |
| Allyl Rotation Barrier | Low (< 5 kcal/mol) | Allows rapid equilibration to the reactive "pincer" conformer. |
Conformational Dynamics: The Butler Mechanism
The defining feature of NDA is its ability to undergo Cyclopolymerization , a process discovered by George Butler. Standard mono-alkenes polymerize into cross-linked networks if they have two double bonds. NDA, however, forms soluble, linear polymers containing piperidine (6-membered) or pyrrolidine (5-membered) rings.
2.1 Mechanistic Pathway[1]
-
Initiation: A radical species attacks one allyl group.[2]
-
Intramolecular Cyclization: Instead of attacking a second monomer (which would lead to cross-linking), the radical attacks the second allyl group on the same nitrogen.
-
Thermodynamic Control: The formation of the cyclic intermediate is kinetically favored due to the high effective concentration of the second double bond (the "neighboring group effect").
2.2 Visualization of the Pathway
The following diagram illustrates the critical intramolecular ring-closure step (5-exo-trig vs 6-endo-trig).
Caption: The Butler cyclopolymerization mechanism showing the competition between 5-membered and 6-membered ring formation.
Synthesis & Characterization Protocol
Objective: Synthesize this compound via double N-alkylation of aniline. Scale: 100 mmol.
3.1 Reagents & Equipment
-
Precursors: Aniline (9.3 g, 100 mmol), Allyl Bromide (25.4 g, 210 mmol).
-
Base: Potassium Carbonate (
, anhydrous, 300 mmol) – Expert Note: Use granular, not powder, to prevent caking. -
Solvent: Acetonitrile (MeCN, 150 mL) – Chosen for optimal polar aprotic enhancement of
kinetics. -
Catalyst: Potassium Iodide (KI, 10 mmol) – Finkelstein condition to accelerate alkylation.
3.2 Step-by-Step Methodology
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, magnetic stir bar, and dropping funnel. Flush with
. -
Solvation: Dissolve Aniline in MeCN. Add
and KI. -
Addition: Heat the mixture to 50°C. Add Allyl Bromide dropwise over 30 minutes. Caution: Reaction is exothermic.
-
Reflux: Increase temperature to reflux (82°C) and stir vigorously for 12 hours.
-
Validation Check: Monitor via TLC (Hexane:EtOAc 9:1). Aniline (
) should disappear; NDA ( ) will appear.
-
-
Workup:
-
Cool to room temperature.[3] Filter off inorganic salts (
, Excess ). -
Rotary evaporate the MeCN.
-
Redissolve residue in Diethyl Ether (100 mL) and wash with water (3 x 50 mL).
-
-
Purification: Dry organic layer over
. Remove solvent.[3][4] Distill under reduced pressure (Vacuum distillation required due to high boiling point).
3.3 Synthesis Workflow Diagram
Caption: Optimized workflow for the double N-alkylation of aniline to produce NDA.
Analytical Validation (Spectroscopy)
To ensure the integrity of the synthesized NDA, compare experimental data against these reference values. The key indicator is the preservation of the allyl pattern and the absence of N-H signals.
4.1 Proton NMR (
NMR, 400 MHz,
)
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.15 - 7.25 | Multiplet | 2H | meta-Ph |
| Aromatic | 6.65 - 6.75 | Multiplet | 3H | ortho/para-Ph |
| Allyl (Internal) | 5.80 - 5.95 | Multiplet | 2H | |
| Allyl (Terminal) | 5.10 - 5.25 | Doublet of Doublets | 4H | |
| Allyl (Methylene) | 3.90 - 3.95 | Doublet (J=5 Hz) | 4H |
Note: The absence of a broad singlet around 3.5-4.0 ppm confirms the consumption of the N-H bond.
4.2 Infrared Spectroscopy (FT-IR)
-
3080 cm⁻¹: =C-H stretch (Alkene).
-
1640 cm⁻¹: C=C stretch (Allyl group).
-
1595, 1500 cm⁻¹: C=C stretch (Aromatic ring).
-
1350 cm⁻¹: C-N stretch (Aromatic amine).
-
Diagnostic Absence: No peaks in 3300-3500 cm⁻¹ region (N-H stretch).
References
-
Butler, G. B. (1982). Cyclopolymerization and cyclocopolymerization.[2] Accounts of Chemical Research, 15(12), 370–378.
- Solomon, D. H., & Hawthorne, D. G. (1976). Chemistry of Pigments and Fillers. Wiley-Interscience. (Detailed discussion on amine adsorption and steric effects).
-
SDBS Database. (2024). Spectral Database for Organic Compounds, SDBS No. 3254 (this compound). National Institute of Advanced Industrial Science and Technology (AIST).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. CN102728367A - Method and catalyst for synthesizing N,N-dimethylaniline - Google Patents [patents.google.com]
- 2. Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt [mdpi.com]
- 3. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Monograph: N,N-Diallylaniline Spectroscopic Characterization
Executive Summary
N,N-Diallylaniline (CAS: 3046-43-3) serves as a critical intermediate in the synthesis of functionalized polymers and nitrogen-containing heterocycles. Its tertiary amine structure, bearing two reactive allyl groups, makes it a valuable cross-linking agent and a precursor for Ring-Closing Metathesis (RCM).
This guide provides a definitive spectroscopic profile for this compound. Unlike generic data sheets, this document focuses on causality —linking structural features directly to spectral signals—and establishes a self-validating analytical workflow.
Structural Analysis & Causality
Before interpreting data, we must establish the structural expectations that dictate the spectroscopy.
-
Electronic Environment: The nitrogen lone pair donates electron density into the phenyl ring (resonance), significantly shielding the ortho and para protons (shifting them upfield in NMR).
-
Allylic Systems: The two allyl groups provide distinct diagnostic signals:
-
IR: A characteristic C=C stretch absent in alkyl amines.
-
NMR: A complex splitting pattern (AMX system) for the vinyl protons.
-
-
Symmetry: The molecule possesses a plane of symmetry, making the two allyl groups chemically equivalent in solution.
Synthesis & Purification Protocol
To ensure the spectroscopic data below is relevant, we define the synthesis method used to generate the analyte. We utilize a catalyst-free, aqueous-phase diallylation which minimizes transition metal contamination.
Reaction Scheme
Reagents: Aniline (1.0 eq), Allyl Bromide (3.0 eq), Potassium Carbonate (4.0 eq). Solvent: Ethanol/Water (2:1 v/v).[1] Conditions: 70°C, 2-4 hours.
Step-by-Step Workflow
-
Charge: To a 250 mL round-bottom flask, add Aniline (10 mmol) and ethanol/water (30 mL).
-
Base Addition: Add
(40 mmol) with vigorous stirring. -
Alkylation: Dropwise add Allyl Bromide (30 mmol). The excess ensures complete conversion of the primary amine to the tertiary amine.
-
Reflux: Heat to 70°C. Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of the aniline spot (
) and appearance of the diallyl product ( ) indicates completion. -
Workup: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate (
mL). Wash organic layer with brine and dry over . -
Purification: Vacuum distillation (bp ~110°C at 2 mmHg) or Flash Column Chromatography (Silica, Petroleum Ether) to yield a pale yellow oil.
Process Visualization
Figure 1: Optimized synthesis workflow ensuring high purity for spectroscopic analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Solvent:
The symmetry of the molecule simplifies the spectrum. The two allyl groups are equivalent, integrating as a single set of signals.
H NMR Data (400 MHz)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Aromatic | 7.15 – 7.22 | Multiplet | 2H | - | Meta protons (least shielded by N-lone pair). |
| Aromatic | 6.65 – 6.75 | Multiplet | 3H | - | Ortho/Para protons (shielded by resonance). |
| Allyl (-CH=) | 5.80 – 5.92 | Multiplet (ddt) | 2H | - | Internal vinyl proton. Complex splitting due to cis/trans/vicinal coupling. |
| Allyl (=CH | 5.10 – 5.25 | Multiplet | 4H | Terminal vinyl protons. Distinctive "roofing" effect.[2] | |
| Allyl (N-CH | 3.90 – 3.95 | Doublet | 4H | Methylene attached to N. Deshielded by N and double bond. |
C NMR Data (100 MHz)
| Position | Shift ( | Carbon Type | Assignment Logic |
| Aromatic C-N | 148.5 | Quaternary (C | Ipso carbon. Highly deshielded by Nitrogen. |
| Allyl (-CH=) | 133.8 | CH | Internal alkene carbon. |
| Aromatic | 129.1 | CH | Meta carbons. |
| Aromatic | 116.5 | CH | Para carbon. |
| Allyl (=CH | 116.2 | CH | Terminal alkene carbon. |
| Aromatic | 112.4 | CH | Ortho carbons (most shielded). |
| Allyl (N-CH | 52.8 | CH | Aliphatic carbon attached to N. |
Infrared Spectroscopy (FT-IR)
Method: Neat film (NaCl plates) or ATR.[3]
The IR spectrum acts as a "functional group fingerprint." The critical validation step here is the absence of signals, specifically the N-H stretch, which confirms the complete conversion of aniline (primary) to the diallyl (tertiary) amine.
| Frequency (cm | Intensity | Vibration Mode | Diagnostic Value |
| 3020 - 3080 | Medium | C-H Stretch ( | Aromatic and Vinylic C-H bonds. |
| 2800 - 2980 | Medium | C-H Stretch ( | Aliphatic C-H (Allylic CH |
| 1640 - 1645 | Medium/Sharp | C=C Stretch | Critical: Confirms presence of allyl group (absent in alkyl amines). |
| 1595, 1500 | Strong | C=C Ring Stretch | Characteristic aromatic skeletal vibrations. |
| 1350 - 1360 | Strong | C-N Stretch | Aryl-Amine bond. |
| 910 - 990 | Strong | =C-H Bending | Out-of-plane bending for terminal vinyl group. |
| ~3400 | ABSENT | N-H Stretch | Validation: confirms tertiary amine structure. |
Mass Spectrometry (MS)
Method: EI (Electron Impact), 70 eV.[4]
The fragmentation follows a predictable pathway dominated by
-
Molecular Ion (
): m/z 173 (Base Peak or High Intensity). -
Primary Fragment: Loss of an allyl radical (
). -
Mechanism: The radical cation forms on the Nitrogen.
-cleavage ejects an allyl radical ( ), leaving a stabilized iminium ion.
Fragmentation Table
| m/z | Relative Abundance | Fragment Ion | Assignment |
| 173 | 60 - 80% | Molecular Ion. | |
| 172 | 10 - 20% | Loss of H | |
| 146 | < 10% | Loss of vinyl group. | |
| 132 | 100% (Base) | Loss of Allyl ( | |
| 77 | 20 - 40% | Phenyl cation. |
Fragmentation Logic Diagram
Figure 2: Mass Spectrometry fragmentation pathway illustrating the primary loss of the allyl group.
Quality Control & Self-Validation
To guarantee the integrity of your results, use this checklist. If your data deviates, consider the listed impurities.
-
The "3400 Gap": If you see a peak around 3300-3400 cm
in IR, your reaction is incomplete. You have N-Allylaniline (secondary amine) impurity. -
The "Doublet" Check: In
H NMR, the N-CH signal at ~3.9 ppm must be a doublet. If it is a singlet, you may have N,N-Dimethylaniline (solvent contamination or wrong starting material). -
The "132" Base Peak: In MS, if the base peak is 93 (Aniline) or 106 (N-Methylaniline), the alkylation failed or the sample has degraded.
References
-
Synthesis Protocol: Liu, X., et al. (2013). "Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase." Journal of Chemistry. [Link][1]
-
Spectral Database for Organic Compounds (SDBS): SDBS No. 3046-43-3 (this compound). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
General NMR Shift Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. [Link]
-
Mass Spectrometry Data: NIST Mass Spectrometry Data Center. "this compound."[1][3][7][8] NIST Chemistry WebBook, SRD 69. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. N,N-Diethylaniline(91-66-7) 13C NMR [m.chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
1H NMR and 13C NMR spectrum of N,N-Diallylaniline
Executive Summary
This guide provides a definitive technical analysis of the 1H and 13C NMR spectra of N,N-Diallylaniline (CAS: 3085-82-3). As a tertiary amine featuring an electron-rich aromatic core and two reactive allyl handles, this molecule is a critical intermediate in the synthesis of nitrogen heterocycles (e.g., indoles via Ring-Closing Metathesis) and functionalized polymers.
Correct interpretation of its NMR spectrum is essential for verifying complete N-alkylation and ensuring the absence of mono-allylated impurities (
Structural Logic & Symmetry
Before analyzing the peaks, we must establish the symmetry elements that simplify the spectrum:
-
C2 Symmetry (Allyl Groups): The nitrogen atom undergoes rapid pyramidal inversion (or is planar due to conjugation), making the two allyl groups chemically equivalent. You will observe only one set of allyl signals integrating for two groups.
-
Plane of Symmetry (Phenyl Ring): The molecule possesses a plane of symmetry bisecting the phenyl ring (through C1 and C4). Consequently, the ortho protons are equivalent, as are the meta protons.
Chemical Formula:
Experimental Protocol: Synthesis & Sample Preparation
To ensure the spectral data discussed below is reproducible, follow this standardized protocol for synthesis and sample preparation.
Synthesis Workflow (Standard Alkylation)
-
Reagents: Aniline (1.0 eq), Allyl Bromide (2.2 eq), Potassium Carbonate (
, 2.5 eq). -
Solvent: Acetonitrile (
) or Ethanol ( ). -
Conditions: Reflux for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 9:1) is critical to observe the disappearance of the mono-allyl intermediate.
NMR Sample Preparation
-
Solvent: Chloroform-d (
) is the standard solvent. It minimizes H-bonding variance compared to DMSO- . -
Concentration:
-
1H NMR: Dissolve 10–15 mg of oil in 0.6 mL
. -
13C NMR: Dissolve 40–50 mg of oil in 0.6 mL
.
-
1H NMR Spectral Analysis (400 MHz, CDCl3)
The proton spectrum is characterized by the diagnostic "Allyl Pattern" and the specific shielding pattern of the aromatic ring caused by the electron-donating nitrogen lone pair.
Data Summary Table
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Fragment |
| 7.18 – 7.22 | Triplet (t) / Multiplet | 2H | H-meta | Ar-H (C3, C5) | |
| 6.68 – 6.75 | Multiplet | 3H | - | H-ortho, H-para | Ar-H (C2, C4, C6) |
| 5.80 – 5.92 | Multiplet (ddt) | 2H | - | H-vinyl (internal) | |
| 5.14 – 5.22 | Multiplet (dd) | 4H | H-vinyl (terminal) | ||
| 3.90 – 3.95 | Doublet (d) | 4H | H-allylic |
Senior Scientist Insights:
-
The "Roofing" Effect: The aromatic region often shows second-order effects. The ortho and para protons are shielded (shifted upfield to ~6.7 ppm) due to the mesomeric (+M) effect of the nitrogen pushing electron density into the ring. The meta protons remain closer to the benzene baseline (~7.2 ppm).
-
Terminal Alkene Splitting: The signal at ~5.2 ppm is actually two overlapping doublets. The proton trans to the internal vinyl proton has a larger coupling constant (
Hz) than the cis proton ( Hz). -
Impurity Flag: If you see a broad singlet around 3.6–4.0 ppm that exchanges with
, your reaction is incomplete (presence of N-H from mono-allylaniline).
13C NMR Spectral Analysis (100 MHz, CDCl3)
The carbon spectrum confirms the symmetry. Despite having 12 carbons, you will observe only 8 distinct signals due to the equivalence of the allyl groups and the symmetry of the phenyl ring.
Data Summary Table
| Chemical Shift ( | Carbon Type | Assignment | Notes |
| 148.5 | Quaternary (Cq) | C-ipso (Ar-N) | Deshielded by Nitrogen |
| 133.8 | CH | Vinyl methine | |
| 129.1 | CH | C-meta | Aromatic |
| 116.5 | CH2 | Vinyl methylene | |
| 116.0 | CH | C-para | Aromatic (Shielded) |
| 112.4 | CH | C-ortho | Aromatic (Shielded) |
| 52.8 | CH2 | Allylic methylene |
(Note: Exact shifts may vary by
Spectral Assignment Workflow (Logic Map)
The following diagram illustrates the logical flow a researcher should use to validate the structure of this compound using the data provided above.
Caption: Step-by-step logic flow for validating this compound purity via NMR.
References
-
SDBS (Spectral Database for Organic Compounds) . SDBS No. 3258: this compound. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at: [Link]
- Pretsch, E., et al. (2009).
Sources
Mass spectrometry fragmentation of N,N-Diallylaniline
Technical Analysis: Mass Spectrometry Fragmentation Dynamics of N,N-Diallylaniline
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of this compound (
Part 1: Chemical Identity & Ionization Physics
Before interpreting spectra, the analyst must understand the thermodynamic stability of the precursor ion. This compound possesses a nitrogen lone pair conjugated with a phenyl ring, yet sterically crowded by two allyl groups.
| Property | Value | Mass Spectrometry Significance |
| Formula | Defines the molecular ion limit. | |
| Exact Mass | 173.1204 Da | Reference for High-Resolution MS (HRMS). |
| Structure | Tertiary Aromatic Amine | Nitrogen lone pair is the primary site of ionization (lowest IP). |
| Unsaturation | 6 (Ring + 2 Allyl) | High stability; prominent molecular ion ( |
Ionization Modalities[1][2][3][4][5][6][7][8][9]
-
Electron Ionization (EI, 70 eV): Produces a radical cation (
, m/z 173). Fragmentation is driven by radical site migration and charge stabilization. -
Electrospray Ionization (ESI): Produces a protonated even-electron species (
, m/z 174). Fragmentation requires Collision-Induced Dissociation (CID).[1][2]
Part 2: Fragmentation Pathways (Mechanistic Analysis)
The fragmentation of this compound is governed by the competition between
The Primary Pathway: Loss of Allyl Radical (m/z 132)
Unlike saturated alkyl amines where
-
Mechanism: The radical cation is localized on the nitrogen. Inductive cleavage breaks the N-C bond, expelling a neutral allyl radical (
, 41 Da). -
Driving Force: The expelled allyl radical is resonance-stabilized. The resulting cation (N-phenyl-N-allyliminium, m/z 132) is highly stable due to conjugation with the aromatic ring.
-
Observation: This is often the Base Peak (100% relative abundance) in EI spectra.
The Secondary Pathway: -Cleavage (m/z 146)
-
Mechanism: Homolytic cleavage of the C-C bond adjacent to the nitrogen.
-
Process:
. -
Result: Loss of a vinyl radical (27 Da) to form m/z 146.
-
Abundance: Generally lower intensity than m/z 132 because the vinyl radical is less stable than the allyl radical.
Aromatic Rearrangements (m/z 91, 77)
-
Tropylium Ion (m/z 91): Secondary fragmentation of the m/z 132 ion often involves ring expansion or benzyl cleavage if the alkyl chain rearranges.
-
Phenyl Cation (m/z 77): Diagnostic of the monosubstituted benzene ring, formed by the cleavage of the C-N bond isolating the aromatic ring.
Visualization: Fragmentation Pathway Logic
The following diagram illustrates the causal relationships between the molecular structure and the observed ions.
Figure 1: Mechanistic fragmentation tree for this compound under 70 eV Electron Ionization.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducible data, the following protocol minimizes thermal degradation (Claisen rearrangement) in the injector port, a common artifact with allyl anilines.
Method: GC-MS (Electron Ionization)[8][10][11][12]
1. Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent transesterification artifacts if other reagents are present.
-
Concentration: 10 µg/mL (10 ppm). High concentrations lead to dimer formation in the source.
2. Instrument Parameters (Agilent/Thermo Standard):
| Parameter | Setting | Rationale |
| Inlet Temperature | 220°C (Max) | Critical: Higher temps (>250°C) induce [3,3]-sigmatropic rearrangement (Claisen), creating ortho-allyl aniline artifacts. |
| Injection Mode | Split (20:1) | Prevents column overload and spectral skewing. |
| Column | DB-5MS or Equivalent | Non-polar phase minimizes amine tailing. |
| Carrier Gas | Helium, 1.0 mL/min | Constant flow. |
| Source Temp | 230°C | Standard for EI; ensures efficient ionization without pyrolysis. |
| Scan Range | m/z 40 – 350 | Captures the allyl fragment (41) and potential dimers. |
3. Data Validation Criteria:
-
Peak Shape: Symmetrical. Tailing indicates active sites in the liner (replace with deactivated wool).
-
Spectrum Check: The ratio of m/z 173 to m/z 132 should be consistent. If m/z 173 is missing and a peak at m/z 173 appears at a different retention time, thermal rearrangement has occurred.
Analytical Workflow Diagram
Figure 2: Optimized GC-MS workflow to minimize thermal artifacts during this compound analysis.
Part 4: Data Interpretation & Artifacts[2]
When analyzing the mass spectrum, use this lookup table to assign peaks. Unassigned peaks may indicate impurities from synthesis (e.g., mono-allylaniline).
| m/z (Da) | Ion Identity | Mechanism | Relative Abundance (Typical) |
| 173 | Molecular Ion | High (40-70%) | |
| 172 | Loss of | Low (<10%) | |
| 146 | Loss of Vinyl (Alpha Cleavage) | Medium (20-40%) | |
| 132 | Loss of Allyl (Inductive) | Base Peak (100%) | |
| 130 | Cyclization/Loss of | Medium | |
| 117 | Indole-like fragment | Low-Medium | |
| 91 | Tropylium Ion | High (Characteristic of Aromatics) | |
| 77 | Phenyl Cation | Medium | |
| 41 | Allyl Cation | High (Low mass region) |
Troubleshooting Note: If you observe a peak at m/z 133 (M+1) that is higher than the calculated C-13 isotope abundance (approx 13% of the 132 peak), this indicates protonation in the source (Self-CI), usually caused by injecting too much sample (concentration > 50 ppm). Dilute the sample and re-run.
References
-
NIST Mass Spectrometry Data Center. N,N-Diethylaniline Mass Spectrum (Analogous Fragmentation Pattern). National Institute of Standards and Technology.[3][4][5] Available at: [Link]
-
PubChem. N,N-Dimethylaniline Compound Summary (Structural Analog). National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-cleavage and Inductive cleavage rules).
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amines). Available at: [Link][6][7][1][2][8][9]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. N,N-Diethylaniline [webbook.nist.gov]
- 4. N,N-Diethylaniline [webbook.nist.gov]
- 5. N,N-Diethylaniline [webbook.nist.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
Technical Guide: FT-IR Analysis of N,N-Diallylaniline Functional Groups
Executive Summary & Scope
This technical guide provides a rigorous framework for the structural validation of N,N-Diallylaniline (NDA) using Fourier Transform Infrared (FT-IR) spectroscopy. NDA is a critical intermediate in organic synthesis and a functional monomer in polymer chemistry, valued for its dual-allyl functionality which allows for crosslinking and polymerization.
Unlike standard aliphatic amines, NDA presents a complex spectral profile due to the electronic coupling between the nitrogen lone pair, the aromatic ring, and the allylic
Molecular Architecture & Vibrational Logic
To accurately interpret the IR spectrum of NDA, we must deconstruct its structure into three interacting vibrational domains. Understanding these domains allows us to predict shifts and intensities rather than relying solely on database matching.
-
The Aromatic Core (Aniline Derivative): A monosubstituted benzene ring. The nitrogen atom donates electron density into the ring (resonance), increasing the bond order of the
bond. -
The Allylic "Arms": Two terminal alkene groups attached to the nitrogen via methylene bridges. These provide characteristic vinyl signals.
-
The Tertiary Amine Center: The absence of N-H bonds is the primary indicator of complete alkylation.
Visualization: Structural Confirmation Logic
Figure 1: Logic flow for the spectral validation of this compound, prioritizing the exclusion of unreacted amine precursors.
Experimental Protocol
Sample Preparation
NDA is typically a liquid at room temperature (oil).[1] The preferred method for analysis is Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Step 1 (Background): Collect a 32-scan background spectrum of the clean, dry crystal.
-
Step 2 (Deposition): Place 10-20 µL of the neat liquid NDA onto the crystal center. Ensure the liquid covers the "sweet spot" (active area) entirely.
-
Step 3 (Contact): If the liquid is viscous, lower the pressure tip just enough to ensure uniform thickness, though neat liquids usually require no pressure.
-
Step 4 (Acquisition): Acquire sample spectrum (recommended: 4 cm⁻¹ resolution, 32 scans).
Critical Quality Control (Self-Validation)
Before interpreting the NDA peaks, you must validate the system:
-
Signal-to-Noise: Ensure the baseline noise at 2000-2200 cm⁻¹ is < 0.5% T.
-
Water Vapor: Check for "grass-like" noise in the 3600-3800 cm⁻¹ and 1500-1600 cm⁻¹ regions. If present, purge the bench and re-acquire.
Detailed Spectral Interpretation
High-Frequency Region (3100 – 2800 cm⁻¹)
This region contains the C-H stretching vibrations. In NDA, you will observe a complex overlap of aromatic and aliphatic signals.
-
Aromatic C-H Stretch (> 3000 cm⁻¹): Weak to medium bands typically around 3020–3060 cm⁻¹ . These correspond to the protons on the benzene ring.
-
Vinylic C-H Stretch (Allyl) (~3080 cm⁻¹): The terminal
protons on the allyl groups often show a distinct shoulder or peak slightly higher than the aromatic C-H. -
Aliphatic C-H Stretch (< 3000 cm⁻¹): The methylene (
) bridges connecting the nitrogen to the vinyl groups will appear between 2850–2980 cm⁻¹ .-
Diagnostic Check: If these peaks are excessively strong compared to the aromatic peaks, suspect solvent contamination (e.g., hexanes).
-
The "Double Bond" Region (1650 – 1450 cm⁻¹)
This is the most critical region for confirming the presence of both the allyl group and the aromatic ring.
-
Allylic C=C Stretch (1640 – 1645 cm⁻¹): A sharp, medium-intensity band. This is the "vinyl" signature.
-
Note: This peak is distinct from the aromatic ring modes. In polymerization studies, the disappearance of this peak indicates successful crosslinking.
-
-
Aromatic Ring Breathing (1600 & 1500 cm⁻¹): You will see two distinct bands characteristic of the benzene ring. The band at ~1600 cm⁻¹ and a stronger band at ~1500 cm⁻¹ are standard for aromatic amines.
The C-N Fingerprint (1360 – 1250 cm⁻¹)
The
- Stretch (~1350 cm⁻¹): Look for a strong, broad band in this region. This confirms the amine is attached to the ring.
- Stretch (~1200-1250 cm⁻¹): The bond between the nitrogen and the allyl groups appears at a lower frequency.
Out-of-Plane (OOP) Bending (< 1000 cm⁻¹)
This region provides the definitive "fingerprint" for the substitution patterns.
-
Vinyl (Allyl) OOP Bending: Two very strong, characteristic bands at ~990 cm⁻¹ and ~910 cm⁻¹ . These represent the terminal
wagging and twisting. Absence of these peaks rules out the allyl functionality. -
Monosubstituted Benzene OOP: Strong bands at ~750 cm⁻¹ and ~690 cm⁻¹ . This confirms the aromatic ring is monosubstituted (i.e., the aniline nitrogen is the only substituent on the ring).
Summary of Diagnostic Bands
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Amine (Impurity) | N-H Stretch | 3300 - 3500 | Medium/Broad | MUST BE ABSENT for pure NDA. |
| Vinyl (Allyl) | =C-H Stretch | ~3080 | Weak | Confirms terminal alkene. |
| Aromatic Ring | C-H Stretch | 3020 - 3060 | Weak | Confirms aromaticity. |
| Vinyl (Allyl) | C=C Stretch | 1640 - 1645 | Medium | Key for monitoring reactivity. |
| Aromatic Ring | C=C Ring Breath | ~1600, ~1500 | Strong | Standard aromatic markers. |
| Tertiary Amine | C(aryl)-N Stretch | ~1350 | Strong | Confirms N-Ring attachment. |
| Vinyl (Allyl) | =CH₂ OOP Bend | ~990 & ~910 | Very Strong | Definitive proof of allyl group. |
| Aromatic Ring | C-H OOP Bend | ~750 & ~690 | Strong | Confirms monosubstitution. |
Impurity Profiling & Troubleshooting
In drug development and polymer synthesis, purity is paramount. Use FT-IR to screen for these common process impurities:
-
Unreacted Aniline / Mono-allylaniline:
-
Indicator: Appearance of N-H stretching bands in the 3300–3500 cm⁻¹ region.
-
Primary Amine (Aniline): Two bands (symmetric/asymmetric).
-
Secondary Amine (Mono-allyl): One single band.
-
-
Allyl Chloride/Bromide (Starting Material):
-
Indicator: While C-Halogen stretches are often below the standard IR cutoff (< 600 cm⁻¹), look for excess aliphatic C-H intensity and a shift in the vinyl OOP bands if significant contamination exists.
-
-
Water:
-
Indicator: Broad, rounded hump centered at 3400 cm⁻¹ . NDA is hydrophobic; water presence indicates poor drying post-synthesis.
-
Visualization: Impurity Detection Workflow
Figure 2: Rapid screening workflow for common synthesis impurities.
References
-
NIST Mass Spectrometry Data Center. N,N-Diethylaniline Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook.[2][3][4] (Analogous aromatic amine structure for C-N and Ring assignments). [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for monosubstituted benzene OOP bending frequencies). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative source for Allyl group vinyl C=C and OOP assignments).
Sources
Technical Guide: UV-Vis Absorption Spectroscopy of N,N-Diallylaniline
[1]
Executive Summary & Strategic Relevance
N,N-Diallylaniline (NDA) is a critical tertiary amine intermediate used in the synthesis of functionalized polymers and pharmaceutical scaffolds.[1] Unlike its simpler analog, N,N-dimethylaniline (DMA), the presence of two allyl groups introduces unique steric and electronic properties.[1] The allyl moieties provide sites for radical polymerization (cross-linking) while maintaining the core aniline chromophore.[1]
For researchers in drug development and materials science, the UV-Vis spectrum of NDA is not merely a fingerprint; it is a probe of the nitrogen lone-pair availability . The degree of conjugation between the nitrogen lone pair and the phenyl ring—which dictates reactivity—is directly observable through the position and intensity of the Charge Transfer (CT) absorption band.
This guide provides an authoritative protocol for the spectral characterization of NDA, focusing on the distinction between
Molecular Architecture & Chromophore Theory[1]
To interpret the spectrum, one must understand the electronic origin of the absorption bands. NDA possesses two primary chromophoric interactions:
-
The Benzenoid System: The aromatic ring itself is responsible for the strong absorption in the deep UV.
-
The Auxochromic Nitrogen: The nitrogen atom possesses a non-bonding lone pair (
-electrons).[1] These electrons can delocalize into the aromatic -system.[1]
Electronic Transitions
The spectrum of NDA typically exhibits two distinct bands:
-
Band II (E-Band):
250–260 nm.[1] This arises from the transition of the benzene ring. It is intense ( ) and relatively insensitive to solvent changes.[1] -
Band I (B-Band / CT Band):
290–305 nm.[1] This is the critical diagnostic band.[1] It arises from the interaction of the nitrogen lone pair with the orbital of the ring ( , often with significant Intramolecular Charge Transfer character).
Steric Influence of Allyl Groups:
Unlike methyl groups, allyl groups are bulky.[1] Steric hindrance between the allyl protons and the ortho-protons of the ring can force the nitrogen lone pair slightly out of planarity with the benzene ring. This hypsochromic shift (blue shift) and reduction in molar absorptivity (
Diagram 1: Electronic Transition Energy Levels
The following diagram illustrates the relative energy gaps responsible for the observed spectral bands.
[2]
Experimental Protocol: The "Gold Standard" Workflow
Objective: Obtain a quantitative spectrum free from solvent cutoff artifacts and concentration quenching.
Reagents & Equipment[1][3]
-
Analyte: this compound (>98% purity).[1]
-
Solvents: Spectroscopic Grade Acetonitrile (MeCN) and Cyclohexane.[1]
-
Cuvettes: Quartz (Fused Silica), 10 mm path length.[1] Do not use plastic or glass (absorbs <300 nm).[1]
Step-by-Step Methodology
-
Gravimetric Preparation (Stock Solution):
-
Serial Dilution (Working Solutions):
-
Prepare three concentrations (e.g.,
M, M, M). -
Reasoning: Measuring multiple concentrations validates the Beer-Lambert Law linearity and ensures no aggregation occurs.[1]
-
-
Baseline Correction:
-
Acquisition:
Diagram 2: Experimental Decision Tree
Workflow logic for ensuring data integrity during acquisition.
Spectral Analysis & Data Interpretation
The following data represents the expected spectral characteristics for this compound based on structural analogs (DMA) and auxochromic theory.
Table 1: Spectral Characteristics of this compound[1][2][5]
| Parameter | Band II ( | Band I (Charge Transfer / |
| Wavelength ( | 250 – 258 nm | 295 – 305 nm |
| Molar Absorptivity ( | High ( | Medium ( |
| Solvent Effect (Polar) | Minimal Shift | Red Shift (Bathochromic) |
| Structural Insight | Indicates integrity of the benzene ring.[1] | Indicates availability of N-lone pair.[1][5][6] |
Interpreting Solvatochromism
-
In Cyclohexane (Non-polar): You may observe fine structure (vibrational splitting) in the 290–300 nm band.[1] The
will be at the lower end (e.g., ~295 nm).[1] -
In Acetonitrile/Ethanol (Polar): The fine structure disappears (broadening).[1] The band shifts to longer wavelengths (e.g., ~305 nm).[1][3]
Quality Control Checklist
-
Absorbance Range: Ensure the peak absorbance is between 0.2 and 1.0 A. Values > 2.0 A are invalid due to stray light limits.
-
Peak Ratios: The ratio of Abs(255nm) / Abs(300nm) should remain constant across dilutions. If it changes, suspect photochemical degradation or aggregation.[1]
-
Impurity Check: Absorption > 350 nm usually indicates oxidation products (yellowing) or impurities.[1] Pure NDA should be transparent in the visible region (>400 nm).[1]
References
-
NIST Chemistry WebBook. UV-Vis Spectrum of N,N-Dimethylaniline (Analog Reference).[1] National Institute of Standards and Technology.[1] [Link][1]
-
PubChem. N,N-Dimethylaniline Compound Summary (Spectral Properties). National Library of Medicine.[1] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for assigning auxochromic shifts in aniline derivatives).
(Note: While specific spectral databases for the diallyl derivative are proprietary or less common in open literature, the dimethylaniline data provided above serves as the scientifically accepted reference standard for validating the chromophore.)
Sources
- 1. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Pi-Pi star transition.pptx [slideshare.net]
- 5. N,N-Dimethylaniline CAS 121-69-7 | 803060 [merckmillipore.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Guide: N,N-Diallylaniline Reactivity & Mechanisms
Executive Summary: The Divergent Reactivity of N,N-Diallylaniline
This compound (NDA) represents a quintessential "divergent substrate" in organic synthesis. For researchers and process chemists, its utility lies in its ability to access three distinct chemical spaces based solely on the catalytic environment applied. Unlike simple olefins, the nitrogen lone pair in NDA activates the aromatic ring while simultaneously serving as a potential Lewis base that can poison metal catalysts.
This guide provides a mechanistic deep-dive into the three primary reactivity pathways of NDA:
-
Ring-Closing Metathesis (RCM): Accessing N-phenyl-3-pyrroline scaffolds (critical for drug discovery).
-
Cyclopolymerization: Forming pyrrolidine-containing functional polymers via the Butler mechanism.
-
Aromatic Aza-Claisen Rearrangement: Regioselective functionalization of the aromatic ring.
Pathway A: Ring-Closing Metathesis (RCM)
The "Amine Poisoning" Challenge
The primary challenge in subjecting NDA to olefin metathesis is the Lewis basicity of the aniline nitrogen. Electron-rich amines coordinate to the Ruthenium center of Grubbs catalysts, displacing the phosphine or N-heterocyclic carbene ligands and arresting the catalytic cycle.
Expert Insight: To ensure high yields, the "Amine Salt Strategy" is the gold standard. Converting the free amine to an ammonium salt (e.g., tosylate or hydrochloride) prior to metathesis prevents catalyst coordination without deactivating the alkene moieties.
Mechanism: The Chauvin Cycle
The reaction proceeds via the Chauvin mechanism, involving a metallacyclobutane intermediate.[1]
Figure 1: The Chauvin catalytic cycle adapted for this compound. The driving force is the release of ethylene gas.
Experimental Protocol: Synthesis of N-Phenyl-3-pyrroline
Objective: High-yield conversion of NDA to the pyrroline heterocycle using Grubbs II catalyst.
Reagents:
-
This compound (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (1.05 equiv)
-
Grubbs Catalyst, 2nd Generation (2-5 mol%)
-
Dichloromethane (DCM), anhydrous, degassed
Step-by-Step Workflow:
-
Salt Formation (Critical): Dissolve this compound in a minimal amount of ether. Add a solution of p-TsOH in ether dropwise. Filter the resulting white precipitate (NDA-Tosylate salt) and dry under vacuum.
-
Why: This locks the nitrogen lone pair, preventing Ru-catalyst poisoning.
-
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Add the NDA-Tosylate salt and dissolve in degassed anhydrous DCM (0.05 M concentration).
-
Note: Dilution favors intramolecular cyclization (RCM) over intermolecular cross-metathesis (polymerization).
-
-
Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion.
-
Reflux: Heat the solution to reflux (40°C) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool to room temperature. Add triethylamine (excess) to liberate the free amine. Concentrate the solvent.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).
Quantitative Expectations:
| Parameter | Value | Notes |
|---|---|---|
| Typical Yield | 85–95% | Significantly lower (<40%) if salt formation is skipped. |
| Reaction Time | 2–4 Hours | Fast kinetics due to low ring strain in 5-membered rings. |
| Catalyst Loading | 2–5 mol% | Can be lowered to 0.5% with optimized sparging of ethylene. |
Pathway B: Cyclopolymerization (Butler's Mechanism)
The "Steric Control" Phenomenon
When subjected to radical initiators (AIBN, BPO), NDA does not form a simple linear polymer. Instead, it undergoes an alternating intramolecular-intermolecular chain propagation known as Butler's Cyclopolymerization . This forms a polymer backbone containing pyrrolidine rings, which confers high thermal stability and rigidity.
Mechanism: 5-Exo-Trig Cyclization
The reaction is driven by the kinetic favorability of forming a 5-membered ring over a 6-membered ring (5-exo-trig vs. 6-endo-trig).
Figure 2: Butler's Cyclopolymerization mechanism.[2] The intramolecular cyclization step is faster than intermolecular propagation, ensuring ring formation.
Protocol: Radical Cyclopolymerization[2]
-
Preparation: Dissolve NDA (10 mmol) in benzene or toluene (10 mL).
-
Initiator: Add AIBN (Azobisisobutyronitrile) (1-2 mol%).
-
Polymerization: Degas the solution (freeze-pump-thaw x3) to remove oxygen (radical scavenger). Heat to 60–70°C for 24 hours in a sealed tube.
-
Precipitation: Pour the viscous reaction mixture into a large excess of cold methanol.
-
Isolation: Filter the white solid polymer and dry under vacuum.
Pathway C: Aromatic Aza-Claisen Rearrangement
Regioselective C-Allylation
Under Lewis Acid catalysis or high thermal stress (>200°C), NDA undergoes a [3,3]-sigmatropic rearrangement. This is a powerful method to install allyl groups at the ortho-position of the aniline ring, regenerating the N-H bond.
Mechanism:
-
Coordination: Lewis acid binds to the nitrogen lone pair.
-
[3,3]-Shift: The allyl group migrates to the ortho-carbon, temporarily disrupting aromaticity.
-
Tautomerization: Rapid proton transfer restores aromaticity, yielding o-allylaniline.
Key Reagents:
-
Lewis Acids: BF3·OEt2, ZnCl2, or TiCl4.
-
Solvent: Xylene or Chlorobenzene (high boiling point required for thermal variants).
Applications in Drug Development
The ability to transform this compound into pyrrolidine and piperidine derivatives is directly relevant to medicinal chemistry. These nitrogen heterocycles are "privileged structures" found in a vast number of FDA-approved therapeutics.[3]
| Drug Class | Structural Motif | Relevance of NDA Chemistry |
| Antihistamines | Pyrrolidines | RCM of NDA derivatives provides rapid access to 3-substituted pyrrolidines. |
| Antipsychotics | Piperidines | Ring expansion or alternative metathesis pathways can access these 6-membered rings. |
| Analgesics | N-Aryl heterocycles | The N-phenyl group in NDA is retained, mimicking the core of many aniline-based analgesics. |
References
-
Grubbs Catalyst Mechanism & RCM
-
Cyclopolymerization Mechanism
-
Amine Poisoning & Salt Strategy
-
Amino-Claisen Rearrangement
Sources
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. sigaa.ufpi.br [sigaa.ufpi.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Solubility & Physicochemical Profile of N,N-Diallylaniline: A Technical Guide
Executive Summary
N,N-Diallylaniline (CAS 5585-60-4) is a tertiary aromatic amine characterized by the attachment of two allyl groups to the nitrogen atom of an aniline core. Unlike primary anilines, it lacks hydrogen bond donor capability, rendering it highly lipophilic. This guide provides a definitive analysis of its solubility profile, critical for researchers utilizing this compound in Ring-Closing Metathesis (RCM) , polymer cross-linking , or heterocycle synthesis .
Key Takeaway: this compound is hydrophobic and lipophilic . It is insoluble in water but exhibits high solubility in a broad spectrum of organic solvents, ranging from non-polar hydrocarbons (Toluene, Hexane) to polar aprotic solvents (DCM, THF).
Physicochemical Characterization
To predict solubility behavior accurately, we must first establish the physicochemical baseline of the molecule.
Structural Analysis
-
Core: Phenyl ring (Aromatic, Hydrophobic).
-
Functionality: Tertiary Amine (Weakly basic, H-bond acceptor).
-
Substituents: Two Allyl groups (Alkenyl, Hydrophobic, reactive sites for polymerization).
Predicted Properties (Based on Structural Analogs)
-
Physical State: Liquid at Room Temperature (25°C).[1] The bulky allyl groups disrupt crystal packing more effectively than ethyl groups in N,N-Diethylaniline.
-
Boiling Point: >217°C (Estimated). Higher than N,N-Diethylaniline (217°C) due to increased molecular weight (C12 vs C10).
-
Density: ~0.93 - 0.96 g/mL.[2]
-
LogP (Octanol/Water Partition): > 3.5 (Predicted). Indicates strong preference for organic phases.
Solubility Profile & Solvent Selection
The following data categorizes solvent compatibility based on polarity and experimental precedence in synthesis literature.
Solubility Data Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |
| Non-Polar | Hexane, Pentane | High | Van der Waals forces dominate; compatible with the hydrophobic allyl/phenyl domains. |
| Aromatic | Toluene, Benzene | Very High | |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent general solvation; DCM is the standard solvent for RCM reactions involving this substrate. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Dipole-dipole interactions stabilize the amine nitrogen without protic interference. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Soluble, but often requires heating or co-solvents if water is present. Used in synthesis (e.g., alkylation).[3][4] |
| Aqueous | Water | Insoluble | Lack of H-bond donation and large hydrophobic surface area prevent hydration. |
| Acidic Aqueous | 1M HCl, 1M H2SO4 | Soluble (Reactive) | Protonation of the amine forms a water-soluble ammonium salt ( |
Mechanistic Diagram: Solvation Logic
The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Synthesis vs. Extraction).
Figure 1: Solvent selection decision tree based on chemical application.
Experimental Workflows
Standard Solubility Screening Protocol
Objective: To determine the precise solubility limit for a specific application (e.g., HPLC sample prep).
-
Preparation: Weigh 10 mg of this compound into a 1.5 mL HPLC vial.
-
Solvent Addition: Add the target solvent in 100 µL increments.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Quantification: Calculate solubility (
) as:
Purification via Liquid-Liquid Extraction (LLE)
Since this compound is an amine, its solubility can be toggled using pH. This is the primary method for purification from non-basic impurities.
-
Dissolution: Dissolve the crude mixture in Diethyl Ether or Ethyl Acetate .
-
Acid Extraction: Wash the organic layer with 1M HCl (3x).
-
Mechanism:[7] this compound protonates and moves to the aqueous layer. Impurities remain in the organic layer.
-
-
Neutralization: Separate the aqueous layer and basify with 10% NaOH or saturated NaHCO3 until pH > 10.
-
Mechanism:[7] The amine deprotonates, becoming insoluble in water and forming an oil.
-
-
Re-Extraction: Extract the cloudy aqueous mixture with fresh Dichloromethane (3x).
-
Drying: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Applications & Mechanistic Insights
Polymerization & Cross-linking
In polymer chemistry, this compound acts as a cross-linker due to its two allyl groups.
-
Solvent Choice: Toluene or Benzene are preferred.
-
Reasoning: These solvents are inert to radical initiators (e.g., AIBN) and solubilize the growing polymer chain, preventing premature precipitation.
Synthesis of N-Heterocycles
The compound is a precursor for synthesizing indoles or quinolines via Ring-Closing Metathesis (RCM).
-
Solvent Choice: Dichloromethane (DCM) (degassed).
-
Reasoning: DCM dissolves Ruthenium catalysts (Grubbs I/II) effectively and does not coordinate competing ligands.
Reaction Workflow Diagram
Figure 2: Synthesis and purification workflow for this compound.
Safety & Handling (E-E-A-T)
Warning: this compound is structurally related to aniline and N,N-dimethylaniline, both of which are toxic.[6]
-
Toxicity: Toxic by inhalation, ingestion, and skin contact.[5][6][7] May cause methemoglobinemia (cyanosis).
-
Skin Absorption: Rapidly absorbed through the skin. Nitrile gloves are required; change immediately upon splash contact.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation (N-oxide formation) or slow polymerization of the allyl groups.
-
Disposal: Dispose of as hazardous organic waste (halogen-free).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 949, N,N-Dimethylaniline. (Used as structural analog for physicochemical property prediction).
-
ChemicalBook. N,N-Diethylaniline Properties and Safety. (Used for boiling point and density extrapolation).
-
Taylor & Francis Online. Synthesis of N,N-diallylanilines by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites. (Source for synthesis solvent conditions).
-
Sigma-Aldrich. Safety Data Sheet: N,N-Dimethylaniline. (Source for toxicity and handling protocols of aniline derivatives).
Sources
- 1. 99%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Technical Guide: N,N-Diallylaniline Safety & Handling in Pharmaceutical R&D
The following technical guide details the safety, handling, and application protocols for N,N-Diallylaniline , designed for researchers in pharmaceutical synthesis and drug development.
CAS Number: 6247-00-3 Formula: C₁₂H₁₅N Synonyms: N,N-Di-2-propenylbenzenamine; Diallylphenylamine Version: 2.1 (Research Grade)[1][2]
Part 1: Executive Safety Summary (The "Dual-Hazard" Profile)
This compound presents a unique "dual-hazard" profile that distinguishes it from standard organic amines.[1][2] Researchers must recognize that this molecule combines the systemic toxicity of anilines with the high reactivity of allyl groups.
-
The Aniline Core (Systemic Toxin): Like its parent compound, this compound is a potent methemoglobin-forming agent. It absorbs rapidly through intact skin, oxidizing hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), causing cytotoxic hypoxia (cyanosis) without initial respiratory distress.
-
The Allyl Moiety (Reactive Electrophile): The two allyl groups introduce susceptibility to radical polymerization and oxidative degradation. Unlike saturated amines (e.g., N,N-diethylaniline), this compound can form unstable peroxides if stored improperly and poses a higher risk of exothermic polymerization if catalyzed by strong acids or Lewis acids.
Critical Directive: Treat all exposure as a potential medical emergency. Cyanosis (blue lips/fingernails) may be delayed up to 4 hours post-exposure.
Part 2: Physicochemical Characterization[1][2]
Reliable handling requires precise knowledge of physical constants. The high boiling point often leads to the false assumption of low volatility; however, its vapor is dense and can accumulate in low-lying hood areas.
| Property | Value | Operational Implication |
| Physical State | Yellow to brown oily liquid | Darkening indicates oxidation; check purity if opaque.[1][2] |
| Boiling Point | ~250.4°C (760 mmHg) | High thermal stability, but difficult to remove via rotovap. |
| Flash Point | 101.3°C (Closed Cup) | Combustible. Class IIIB liquid. Pre-heat oil baths before addition. |
| Density | 0.943 g/cm³ | Floats on water; difficult to contain in aqueous spills. |
| LogP (Est.) | ~3.2 | Highly lipophilic; rapidly crosses the blood-brain barrier and skin. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Use alcohol-based solvents for decontamination, not water. |
Part 3: Toxicology & Mechanism of Action[1][2]
To handle this compound safely, one must understand the biological mechanism of injury. It is not merely an "irritant"; it is a metabolic poison.
The Methemoglobinemia Pathway
Upon entry (inhalation or dermal), hepatic enzymes (CYP450) N-hydroxylate the aniline nitrogen. The resulting metabolite, N-phenylhydroxylamine, enters erythrocytes and cycles between oxidation states, continuously converting hemoglobin to methemoglobin. This renders red blood cells incapable of binding oxygen.[3]
Figure 1: The metabolic activation pathway of this compound leading to methemoglobinemia.[1][2]
Part 4: Handling & Engineering Controls[1][2][4]
Hierarchy of Controls
-
Engineering: All transfers must occur in a certified chemical fume hood with a face velocity of >100 fpm.
-
Administrative: No solo working. A "Buddy System" is mandatory when handling >50 mL.
-
PPE (Personal Protective Equipment):
-
Gloves:Do NOT use standard Nitrile gloves. Aniline derivatives permeate nitrile in <10 minutes.
-
Recommendation: Use Silver Shield (Laminate) or Viton gloves. If dexterity requires nitrile, use "double-gloving" and change the outer pair immediately upon any splash.
-
Respiratory:[1][2] If heating outside a hood (not recommended), a full-face respirator with Organic Vapor (OV) cartridges is required.
-
Storage Protocol
The allyl groups make this compound sensitive to light and air (autoxidation).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass bottles with Teflon-lined caps.
-
Temperature: Cool, dry area (2–8°C preferred to inhibit polymerization).
-
Incompatibilities: Segregate from strong oxidizers (nitric acid, peroxides) and Lewis acids (AlCl₃, BF₃), which can initiate vigorous cationic polymerization.
Part 5: Experimental Utility in Drug Development[1][2]
In drug discovery, this compound is not just a solvent; it is a "privileged intermediate" for synthesizing nitrogen heterocycles via Ring-Closing Metathesis (RCM) .[1][2] It serves as a precursor for dihydropyrroles and quinolines, common scaffolds in bioactive alkaloids.
Protocol: RCM Synthesis of Dihydropyrroles
-
Reagents: this compound (1.0 eq), Grubbs II Catalyst (5 mol%).
-
Solvent: Dichloromethane (Degassed).
-
Conditions: Reflux (40°C) for 12 hours under N₂.
-
Safety Note: The ethylene gas by-product is flammable; ensure hood ventilation is active.[1][2]
Figure 2: Synthetic utility of this compound in generating heterocyclic drug scaffolds.
Part 6: Emergency Response Protocol
Exposure Response
-
Skin Contact:
-
IMMEDIATE: Drench with water for 15 minutes.[4] Use a safety shower for large spills.
-
Wash: Use PEG-400 (Polyethylene Glycol) or soapy water. Do not use alcohol (increases absorption).
-
Monitor: Observe for cyanosis (blue lips) for 4 hours.
-
-
Eye Contact: Flush with water for 15 minutes.[4][5] Consult an ophthalmologist (corneal damage risk).
-
Ingestion: Do NOT induce vomiting. Transport to ER immediately.
Medical Management (For Physicians)
-
Diagnosis: Pulse oximetry may give false readings. Arterial Blood Gas (ABG) with Co-Oximetry is required to detect MetHb levels.
-
Antidote: Methylene Blue (1-2 mg/kg IV over 5 minutes) is the specific antidote if MetHb > 30% or if patient is symptomatic.[1][2]
Spill Cleanup Logic
Figure 3: Step-by-step logic for managing an this compound spill safely.
Part 7: References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 80628, this compound. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2023). Registration Dossier - Aromatic Amines and Methemoglobinemia. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2022). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Chatterjee, A. et al. (2018). Ring-Closing Metathesis in the Synthesis of Biologically Active Nitrogen Heterocycles. Journal of Organic Chemistry. [Link]
Sources
- 1. 6246-96-4|N-(But-2-en-1-yl)aniline|BLD Pharm [bldpharm.com]
- 2. 589-09-3|N-Allylaniline|BLD Pharm [bldpharm.com]
- 3. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. ALLYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Discovery and first synthesis of N,N-Diallylaniline
Technical Whitepaper: Genesis and Synthetic Evolution of N,N-Diallylaniline
Executive Summary
This compound (CAS 5696-63-9) is a pivotal tertiary amine intermediate in organic synthesis, distinguished by its dual allyl functionality. While historically rooted in the foundational amine alkylation studies of the late 19th century, it has evolved into a critical building block for modern drug discovery, particularly in Ring-Closing Metathesis (RCM) for generating N-heterocycles. This guide provides a definitive technical analysis of its synthesis, mechanistic underpinnings, and application in pharmaceutical workflows.
Historical Genesis & Mechanistic Principles
The Hofmann Legacy and Early Alkylation
The synthesis of this compound is a direct descendant of the work of August Wilhelm von Hofmann. In 1850, Hofmann reported the first systematic alkylation of aniline using alkyl iodides, establishing the fundamental reactivity of the nitrogen lone pair [1].[1]
While specific "first synthesis" attribution for the diallyl variant is often subsumed under general alkylation studies of the late 1800s, the reaction of aniline with allyl halides (bromide or iodide) became a standard method to probe steric tolerance and nucleophilicity. Unlike simple methylations, the introduction of allyl groups presented unique challenges due to the competing reactivity of the double bond and the steric bulk of the allyl moiety.
Mechanistic Pathway: The Cascade
The formation of this compound proceeds via a sequential Nucleophilic Substitution (
Critical Control Point: The reaction must be managed to prevent the formation of the quaternary ammonium salt (N,N,N-triallylanilinium), which is a common byproduct if the alkylating agent is in large excess or if temperature is uncontrolled.
Figure 1: Mechanistic Pathway of N-Allylation
Caption: Sequential
Technical Synthesis Guide
This section details a field-proven protocol optimized for selectivity and yield, minimizing the use of toxic solvents like DMF or benzene.
Protocol A: Base-Promoted Selective Diallylation (Green Chemistry)
Rationale: This method utilizes Potassium Carbonate (
Reagents:
-
Aniline (1.0 equiv)
-
Allyl Bromide (2.2 - 2.5 equiv)
-
Potassium Carbonate (
) (2.5 equiv) -
Solvent: Ethanol/Water (1:1 or 3:1 v/v)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Aniline (10 mmol) in Ethanol (15 mL).
-
Base Addition: Add
(25 mmol) dissolved in Water (5 mL) to the stirring solution. -
Alkylation: Add Allyl Bromide (22 mmol) dropwise over 10 minutes at room temperature.
-
Note: Exothermic reaction. Ensure cooling if scaling up >50g.
-
-
Reaction: Heat the mixture to 60-70°C for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 9:1).
-
Endpoint: Disappearance of the mono-allyl intermediate spot.
-
-
Workup:
-
Evaporate Ethanol under reduced pressure.
-
Dilute residue with Water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine, dry over anhydrous
, and filter.
-
-
Purification: Concentrate in vacuo. If necessary, purify via silica gel column chromatography (Eluent: Hexane
5% EtOAc/Hexane).
Figure 2: Synthesis & Purification Workflow
Caption: Operational workflow for the synthesis of this compound ensuring high purity isolation.
Characterization & Data Specifications
Validation of the synthesized compound requires confirmation of the allyl groups and the tertiary amine center.
Table 1: Physical & Chemical Properties[2]
| Property | Value | Notes |
| CAS Number | 5696-63-9 | Unique Identifier |
| Molecular Formula | MW: 173.26 g/mol | |
| Appearance | Pale yellow to brownish oil | Oxidizes slightly upon air exposure |
| Boiling Point | ~290°C (at 760 mmHg) | Often distilled under vacuum |
| Solubility | Soluble in DCM, EtOAc, EtOH | Insoluble in water |
Table 2: Spectroscopic Validation (NMR)
| Nucleus | Shift ( | Multiplicity | Assignment |
| 3.90 - 4.00 | Multiplet (4H) | ||
| 5.15 - 5.25 | Multiplet (4H) | ||
| 5.80 - 5.95 | Multiplet (2H) | ||
| 6.65 - 7.25 | Multiplet (5H) | Aromatic Ring Protons | |
| ~52.8 | Signal | ||
| ~116.0 | Signal | Terminal Alkene Carbon |
Applications in Drug Discovery
Ring-Closing Metathesis (RCM) Precursor
This compound is a high-value substrate for Grubbs-catalyzed Ring-Closing Metathesis. It serves as a precursor for N-aryl-3-pyrrolines , which are scaffolds found in various bioactive alkaloids and pharmaceutical agents [3].
-
Mechanism: The two allyl groups undergo intramolecular metathesis, releasing ethylene gas and forming a 5-membered nitrogenous ring.
-
Utility: This transformation allows for the rapid construction of heterocyclic libraries from simple aniline starting materials.
Polymerization Co-Monomer
In materials science allied with drug delivery, this compound acts as a cross-linking agent. The diallyl functionality allows it to participate in radical polymerizations, incorporating the aniline moiety into polymer backbones for conductive or redox-active biomaterials.
Safety & Handling
-
Toxicity: Like most anilines, this compound is toxic by inhalation and skin absorption. It may induce methemoglobinemia.
-
Alkylating Agents: Allyl bromide is a lachrymator and a potent alkylating agent. All synthesis steps must be performed in a fume hood.
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dark place to prevent oxidation of the amine or polymerization of the allyl groups.
References
-
Hofmann, A. W. (1850).[1] "Researches regarding the molecular constitution of the volatile organic bases." Philosophical Transactions of the Royal Society of London, 140, 93-131.
-
Tandfonline. (2012). "Synthesis of N,N-diallylanilines by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites." Synthetic Communications.
-
Okada, K., et al. (2019). "In Situ-Generated Niobium-Catalyzed Synthesis of 3-Pyrroline Derivatives via Ring-Closing Metathesis Reactions." Journal of Organic Chemistry.
Sources
Methodological & Application
High-Purity Synthesis of N,N-Diallylaniline: A Controlled Dialkylation Protocol
Executive Summary
N,N-Diallylaniline (NDA) is a critical intermediate in the synthesis of functionalized polymers, cross-linking agents, and pharmaceutical precursors.[1] Its synthesis requires the double alkylation of aniline using allyl bromide. While conceptually simple, the reaction poses specific challenges: selectivity control . Insufficient alkylation yields the mono-allyl impurity, while over-alkylation leads to the formation of the quaternary ammonium salt (N,N,N-triallylanilinium bromide).
This Application Note provides a robust, high-yield protocol using Potassium Carbonate (
Reaction Mechanism & Strategic Design
The Chemical Pathway
The synthesis proceeds via two sequential Nucleophilic Substitution (
-
Step 1 (Mono-alkylation): Aniline attacks Allyl Bromide
N-Allylaniline hydrobromide. -
Neutralization: The base (
) neutralizes the HBr, regenerating the free amine. -
Step 2 (Di-alkylation): N-Allylaniline attacks a second equivalent of Allyl Bromide
this compound.
Critical Control Points
-
Stoichiometry: A molar ratio of 1:2.2 (Aniline:Allyl Bromide) is strictly recommended. The slight excess (0.2 eq) drives the second alkylation to completion but is low enough to minimize quaternary salt formation.
-
Base Selection:
is preferred over stronger bases (like NaOH) because it is mild enough to prevent side reactions (like hydrolysis) and its insolubility in MeCN allows for easy removal by filtration. -
Solvent: Acetonitrile (Polar Aprotic) enhances the nucleophilicity of the amine compared to protic solvents like ethanol, increasing reaction rate and conversion efficiency.
Mechanistic Visualization
The following diagram illustrates the stepwise progression and the role of the base.
Figure 1: Stepwise alkylation pathway. The dashed red line represents the undesired over-alkylation pathway.
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equivalents | Density (g/mL) | Role |
| Aniline | 93.13 | 1.0 | 1.02 | Substrate |
| Allyl Bromide | 120.98 | 2.2 | 1.39 | Alkylating Agent |
| Potassium Carbonate | 138.21 | 2.5 | Solid | Base (Anhydrous) |
| Acetonitrile (MeCN) | 41.05 | Solvent | 0.786 | Solvent |
Equipment:
-
250 mL Round Bottom Flask (3-neck preferred).
-
Reflux Condenser.
-
Magnetic Stir Bar.
-
Addition Funnel (Pressure-equalizing).
-
Inert Gas Line (
or Ar) - Recommended to prevent aniline oxidation.
Step-by-Step Procedure
Step 1: Preparation
-
Oven-dry the glassware. Assemble the setup under a nitrogen atmosphere.
-
Charge the flask with Aniline (9.3 g, 100 mmol) and Acetonitrile (100 mL) .
-
Add Potassium Carbonate (34.5 g, 250 mmol) . The mixture will be a slurry.
Step 2: Controlled Addition
-
Place Allyl Bromide (26.6 g, 19.1 mL, 220 mmol) in the addition funnel.
-
Safety Note: Allyl bromide is a potent lachrymator. Work strictly in a fume hood.
-
Add the Allyl Bromide dropwise to the stirring slurry at room temperature over 30 minutes.
-
Reasoning: Controlling the addition rate manages the exotherm and prevents localized high concentrations that favor quaternization.
-
Step 3: Reaction
-
Heat the mixture to Reflux (approx. 82°C) .
-
Maintain reflux for 6–8 hours .
-
QC Check: Monitor reaction progress via TLC (Silica gel; Hexane:EtOAc 9:1).
-
Aniline Rf: ~0.3
-
This compound Rf: ~0.7 (Distinct dark spot under UV).
-
Endpoint: Disappearance of the mono-allyl intermediate spot.
-
Step 4: Workup
-
Cool the mixture to room temperature.
-
Filtration: Filter off the solid inorganic salts (
and unreacted ) using a sintered glass funnel. Wash the filter cake with fresh Acetonitrile (2 x 20 mL). -
Concentration: Remove the solvent (Acetonitrile) using a rotary evaporator under reduced pressure.
-
Extraction (Optional but recommended for high purity): Dissolve the residue in Diethyl Ether or Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove trace inorganic salts. Dry organic layer over anhydrous
.
Step 5: Purification
-
For general applications, the crude oil is often sufficient (>90% purity).
-
High Purity: Perform vacuum distillation.
-
Boiling Point: ~130–135°C at 10 mmHg (Literature values vary by pressure).
-
Alternatively, use Column Chromatography (Silica Gel, 100-200 mesh) eluting with Hexane
2% EtOAc/Hexane.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of this compound.
Characterization & Quality Control
To validate the synthesis, compare the isolated product against these standard spectral markers.
Proton NMR ( NMR, , 400 MHz)
-
Aromatic Region:
7.15–7.25 (m, 2H), 6.65–6.75 (m, 3H). -
Allylic Vinyl:
5.80–5.95 (m, 2H, -CH=). Key indicator of allyl group. -
Terminal Alkene:
5.10–5.25 (m, 4H, =CH2). Distinct splitting pattern. -
Allylic Methylene:
3.90–3.95 (d, 4H, N-CH2-). -
Absence of Signal: The broad singlet for -NH2 (approx
3.5-4.0 in aniline) must be completely absent .
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Yield | Incomplete reaction or loss during workup. | Increase reflux time; ensure base is finely ground (surface area). |
| Mono-allyl Impurity | Stoichiometry error. | Ensure full 2.2 equivalents of allyl bromide were added. |
| Solid Precipitate in Product | Quaternary salt formation. | Reduce reflux time; strictly control temperature; do not exceed 2.5 eq of allyl bromide. |
Safety & Handling (Critical)
Allyl Bromide is a dangerous alkylating agent.
-
Hazards: Highly toxic, corrosive, and a severe lachrymator (tear gas effect). It is also flammable.
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Spill Management: Neutralize spills with dilute ammonia or sodium thiosulfate solution before cleanup.
References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed. General methods for N-alkylation of amines.
-
Sigma-Aldrich Safety Data Sheet (Allyl Bromide). Detailed safety and handling information.
-
Khachatryan, D. S., & Matevosyan, K. R. (2016). Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis.[2] Russian Chemical Bulletin. (Contextualizes the efficacy of K2CO3 in alkylations).
-
ResearchGate Protocol Discussion. Synthesis of N,N-diallylanilines using hydrotalcites and standard base methods.
Sources
Application Note: Mg-Al Hydrotalcites as Catalysts for N,N-Diallylation of Anilines
Executive Summary
This application note details a robust, scalable protocol for the N,N-diallylation of anilines using Calcined Mg-Al Hydrotalcites (CHT) as solid base catalysts. Unlike traditional homogeneous methods relying on stoichiometric amounts of toxic bases (e.g., pyridine, triethylamine) or corrosive mineral bases (
The guide focuses on the Mg/Al = 3:1 hydrotalcite system, activated via calcination to form a Mixed Metal Oxide (MMO) with tunable Lewis basicity. This system effectively neutralizes the hydrohalic acid by-products formed during alkylation, driving the equilibrium toward the tertiary amine with high selectivity (>90%).
Introduction & Scientific Rationale
The Challenge of N-Alkylation
N-alkylation of amines is a cornerstone reaction in the synthesis of dyes, agrochemicals, and pharmaceutical intermediates.[1] However, conventional industrial methods suffer from:
-
Over-alkylation: Difficulty controlling selectivity between mono-, di-, and quaternary ammonium salts.
-
Waste Generation: Production of stoichiometric salt waste (E-factor > 5).
-
Corrosion: Use of strong liquid bases requiring specialized reactor metallurgy.
The Hydrotalcite Solution
Hydrotalcites (HTs), or Layered Double Hydroxides (LDHs), are anionic clays with the general formula
Why Mg-Al HT?
-
Tunable Basicity: Calcination at 450–500°C transforms the layered structure into a metastable Mixed Metal Oxide (MMO). The surface
– pairs act as strong Lewis base sites, capable of abstracting protons or neutralizing acids. -
Memory Effect: The catalyst can be regenerated.[3][4] Rehydration restores the layered structure, allowing for multiple lifecycles.
-
Surface Catalysis: The reaction occurs at the solid-liquid interface, suppressing the formation of quaternary ammonium salts due to steric constraints within the catalyst pores/surface.
Catalyst Preparation Protocol
The activity of the catalyst is strictly dependent on the Mg/Al ratio and the calcination temperature . We utilize a co-precipitation method targeting a ratio of 3:1, which literature suggests offers the optimal balance of charge density and basic site strength.
Materials
- (ACS Reagent)
- (ACS Reagent)[5]
-
and
(anhydrous) -
Deionized Water (degassed)
Synthesis Workflow (Co-precipitation)
Figure 1: Step-by-step synthesis of the active Calcined Hydrotalcite (CHT) catalyst. The calcination step is the "switch" that activates the material's basicity.
Critical Considerations
-
pH Control: Maintaining pH 10 during precipitation is vital. If pH drops < 8,
impurities form; if > 12, precipitates separately. -
Activation: The as-synthesized HT is not the catalyst. It must be calcined to remove interlayer water and carbonates, exposing the
active sites.
N,N-Diallylation Reaction Protocol
This protocol describes the diallylation of aniline.[6][7] Adjust stoichiometry for substituted anilines.
Reaction Scheme
Reagents & Equipment
-
Substrate: Aniline (10 mmol)
-
Alkylating Agent: Allyl Bromide (25 mmol, 2.5 equiv)
-
Catalyst: Calcined Mg-Al HT (0.5 g, ~50 wt% relative to substrate)
-
Solvent: Toluene (Dry, 20 mL) or DMF (for faster rates)
-
Setup: Two-neck round bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet.
Step-by-Step Procedure
-
Catalyst Activation: Prior to use, heat the stored CHT catalyst at 120°C for 1 hour to remove any adsorbed surface moisture.
-
Charging: Under
atmosphere, charge the flask with Aniline (10 mmol) and Toluene (20 mL). -
Catalyst Addition: Add the activated CHT (0.5 g) to the solution. Stir to create a uniform suspension.[5]
-
Reagent Addition: Add Allyl Bromide (25 mmol) dropwise over 10 minutes at room temperature.
-
Note: Exotherm is possible; monitor temperature.
-
-
Reaction: Heat the mixture to reflux (
). Maintain vigorous stirring (800 rpm) to negate mass transfer limitations. -
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 9:1) or GC-MS every 2 hours.
-
Target: Disappearance of Aniline and intermediate N-monoallylaniline.
-
-
Termination: Once conversion >98% (typically 6-10 hours), cool to room temperature.
-
Workup:
-
Filter the catalyst using a sintered glass funnel.
-
Wash the catalyst cake with Ethyl Acetate (2 x 10 mL).
-
Concentrate the combined organic filtrate under reduced pressure.[8]
-
Purify residue via column chromatography if necessary (though high purity is often achieved directly).
-
Mechanistic Pathway
The reaction follows a surface-mediated nucleophilic substitution (
Figure 2: Surface-mediated mechanism. The catalyst acts as a "proton sponge" and a template for the reactants.
Data Analysis & Performance Metrics
Expected Yields (Typical)
| Substrate | Time (h) | Conversion (%) | Yield (Mono) % | Yield (Di) % |
| Aniline | 6 | 99 | < 5 | 94 |
| 4-Methylaniline | 6 | 98 | < 5 | 92 |
| 4-Chloroaniline | 8 | 95 | 8 | 87 |
| 4-Nitroaniline | 12 | 85 | 20 | 65 |
Note: Electron-withdrawing groups (e.g., -NO2) reduce the nucleophilicity of the aniline, requiring longer reaction times or higher temperatures (switch solvent to DMF).
Catalyst Reusability
One of the core advantages of Mg-Al HT is reusability.[4][9]
-
Wash: Wash spent catalyst with water (to remove NaBr/KBr salts formed) and ethanol.
-
Dry: Dry at 100°C.
-
Regenerate: Re-calcine at 450°C for 4 hours to restore the mixed oxide phase.
-
Performance Drop: Typically <5% loss in activity after 4 cycles.
-
References
-
Catalyst Synthesis & Characterization
- Reichle, W. T. (1986). Synthesis of anionic clay minerals (mixed metal hydroxides, hydrotalcite).
- Choudary, B. M., et al. (2001). N-Alkylation of amines using calcined Mg–Al hydrotalcite as a solid base catalyst.
-
Mechanistic Insights (Imination/Alkylation)
- Kantam, M. L., et al. (2014). Catalytic activity of Mg–Al hydrotalcites and derived mixed oxides for imination reactions. New Journal of Chemistry.
-
General Review of HT Applications
- Cavani, F., Trifirò, F., & Vaccari, A. (1991). Hydrotalcite-type anionic clays: Preparation, properties and applications.
- Comparative Solid Base Catalysis: Reddy, V. P., et al. (2009). N-Alkylation of amines with alkyl halides using nanocrystalline MgO. Provides context for why Mg-Al mixed oxides (HT derived) often outperform simple MgO due to surface area and defect sites.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective monoallylation of anilines to N -allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00198E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102040526A - Preparation method of N,N-diallyl aniline - Google Patents [patents.google.com]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Divergent Synthesis of Nitrogen Heterocycles from N,N-Diallylaniline
Abstract & Strategic Overview
N,N-Diallylaniline is a pivotal "privileged structure" in organic synthesis, serving as a bifurcated gateway to two distinct classes of nitrogen heterocycles: pyrrolines (via Ring-Closing Metathesis) and quinolines/indolines (via Cycloisomerization or Radical Cyclization).
For drug development professionals, this substrate offers a high-value decision point:
-
Pathway A (Metathesis): Delivers 3-pyrrolines, essential scaffolds for bioactive alkaloids and chiral pyrrolidine precursors.
-
Pathway B (Isomerization/Rearrangement): Accesses benzo-fused heterocycles (quinolines/indolines), ubiquitous in kinase inhibitors and antimalarial pharmacophores.
This guide provides validated protocols for both pathways, emphasizing the mechanistic causality required for reproducible scale-up.
Pathway A: Ring-Closing Metathesis (RCM)
Target: N-Phenyl-3-pyrroline Mechanism: Ruthenium-Alkylidene Catalysis (Grubbs II)
Mechanistic Insight
The transformation is driven by entropy—the release of volatile ethylene gas pushes the equilibrium forward. However, the critical engineering challenge is concentration control . High concentrations favor intermolecular ADMET (Acyclic Diene Metathesis Polymerization), while dilute conditions favor the desired intramolecular RCM.
Visualization: The RCM Catalytic Cycle
The following diagram illustrates the active catalytic cycle using a Second-Generation Grubbs catalyst. Note the formation of the metallacyclobutane intermediate, the critical turnover step.[1]
Figure 1: Catalytic cycle for the Ring-Closing Metathesis of this compound using Grubbs II catalyst.
Validated Protocol: RCM Synthesis
Materials:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Grubbs 2nd Generation Catalyst (2–5 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (Degassed)
-
Quenching Agent: Ethyl vinyl ether or DMSO
Step-by-Step Methodology:
-
Solvent Preparation (Critical):
-
Degas DCM by sparging with Argon for 15 minutes. Oxygen poisons the ruthenium carbene, leading to stalled conversion.
-
Expert Tip: Although Grubbs II is air-stable as a solid, the active species in solution is sensitive.
-
-
Reaction Assembly:
-
Dissolve this compound in DCM to achieve a dilute concentration of 0.01 M to 0.05 M .
-
Why? At >0.1 M, oligomerization becomes a significant competing pathway.
-
Add Grubbs II catalyst (2 mol% is standard; increase to 5 mol% for difficult substrates) in one portion under Argon.
-
-
Execution:
-
Stir at reflux (40°C for DCM) for 2–4 hours.
-
Monitor: TLC will show the disappearance of the non-polar starting material and the appearance of a slightly more polar spot (the pyrroline).
-
Self-Validation Check: The reaction must evolve gas (ethylene). Ensure the system is vented through a bubbler to prevent pressure buildup and allow ethylene escape (driving force).
-
-
Quenching & Workup:
-
Once complete, add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes. This creates a Fischer carbene that is catalytically inactive.
-
Concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).
-
Yield Expectation: 85–95%.
-
Pathway B: Cycloisomerization & Rearrangement
Target: Quinolines / Indolines Mechanism: Acid-Catalyzed Rearrangement or Radical Cyclization
Unlike RCM, which ejects two carbons (as ethylene), cycloisomerization is atom-economical. The mechanism often involves an initial Claisen rearrangement followed by intramolecular hydroamination.
Visualization: Divergent Synthesis Workflow
This decision tree helps select the correct conditions based on the desired heterocyclic core.
Figure 2: Decision matrix for synthesizing pyrrolines vs. quinolines from the same diallyl precursor.
Protocol: Oxidative Cyclization to Quinolines
Materials:
-
Substrate: this compound
-
Oxidant/Catalyst: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or metal catalyst (e.g., FeCl3).
-
Solvent: 1,4-Dioxane or Toluene.
Methodology:
-
Dissolve substrate in Toluene (0.1 M).
-
Add Lewis Acid catalyst (e.g., FeCl3, 10 mol%) or oxidant.
-
Heat to reflux (100–110°C) for 12 hours.
-
Mechanism: The reaction proceeds via an amino-Claisen rearrangement (ortho-allyl aniline formation) followed by oxidative cyclization.
-
Workup: Filter through Celite to remove metal salts/oxidant residues.
Comparative Data Analysis
The following table summarizes the trade-offs between the two pathways to assist in experimental design.
| Feature | Pathway A: RCM (Grubbs) | Pathway B: Cycloisomerization |
| Primary Product | 3-Pyrroline (5-membered) | Quinoline/Indoline (Fused 6/5) |
| Atom Economy | Lower (Loses Ethylene) | 100% (Isomerization) |
| Concentration | Dilute (0.01 M) required | Concentrated (0.1–0.5 M) tolerated |
| Catalyst Cost | High (Ru-based) | Low (Fe/Acid) or Medium (Pd) |
| Key Risk | Polymerization (ADMET) | Regioisomer mixtures |
| Reference | Fu & Grubbs (1993) [1] | Theeraladanon et al. (2004) [2] |
References
-
Fu, G. C., & Grubbs, R. H. (1993). The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen and nitrogen heterocycles. Journal of the American Chemical Society, 115(9), 3800–3801.
-
Theeraladanon, C., Arisawa, M., Nishida, A., & Nakagawa, M. (2004). A novel synthesis of quinolines and 2-benzazepines from N-allylanilines using ring-closing metathesis. Tetrahedron, 60(13), 3017-3035.
-
Chattopadhyay, K., et al. (2016). Visible-light-mediated radical cyclization of N,N-diallylanilines. Journal of Organic Chemistry.
Sources
Application Note: High-Fidelity Ring-Closing Metathesis of N,N-Diallylaniline Derivatives
Abstract & Strategic Significance
The formation of N-aryl-3-pyrrolines via Ring-Closing Metathesis (RCM) of N,N-diallylaniline derivatives is a pivotal transformation in medicinal chemistry, providing access to rigid heterocyclic scaffolds found in antitumor agents and glutamate receptor modulators. While seemingly straightforward, this reaction presents specific challenges: catalyst deactivation via nitrogen chelation and unwanted olefin isomerization .
This guide details a high-fidelity protocol that mitigates Lewis basicity issues without requiring nitrogen protection-deprotection steps. It integrates kinetic control strategies with advanced purification workflows to ensure pharmaceutical-grade purity (<10 ppm Ru).
Mechanistic Insight & Causality
To master this reaction, one must understand the competition between the productive catalytic cycle and the non-productive "poisoning" pathways.
The Catalytic Cycle vs. The Nitrogen Trap
The active Ruthenium carbene (typically generated from Grubbs II or Hoveyda-Grubbs II ) initiates the reaction by coordinating with one allyl arm. However, the N-aryl nitrogen, though less basic than alkyl amines due to resonance, possesses a lone pair capable of coordinating to the electron-deficient Ru center. This forms a dormant 18-electron species, halting the cycle.
Critical Factor - The Rotamer Effect: Unlike simple amines, N,N-diallylanilines often benefit from ortho-substitution on the aryl ring. Steric bulk forces the nitrogen to twist out of conjugation, but more importantly, it restricts the conformational freedom of the allyl groups, pushing them closer together (a variation of the Thorpe-Ingold effect), thereby accelerating RCM.
Visualization: The RCM Pathway and Inhibition
The following diagram maps the productive cycle against the off-cycle inhibition common in aniline derivatives.
Figure 1: Productive Chauvin cycle (Yellow/Green) vs. Non-productive Amine Chelation (Grey). Acidic additives reverse the trap.
Experimental Optimization Matrix
Before beginning, select the protocol variant based on your substrate's electronic profile.
| Parameter | Standard Protocol (Electron-Deficient Aryl) | Acid-Promoted Protocol (Electron-Rich Aryl) | Rationale |
| Substrate Type | Aniline with EWG (e.g., -NO2, -CF3, -CN) | Aniline with EDG (e.g., -OMe, -Me) or unsubstituted | EWGs reduce N-lone pair availability, minimizing catalyst poisoning. |
| Catalyst | Grubbs II (G-II) | Hoveyda-Grubbs II (HG-II) | HG-II is more robust against coordination and thermal stress. |
| Loading | 2 - 5 mol% | 5 mol% | Higher loading compensates for transient deactivation. |
| Concentration | 0.05 M - 0.1 M | 0.01 M - 0.05 M (High Dilution) | Dilution favors intramolecular ring closure over intermolecular oligomerization (ADMET). |
| Additive | None | p-TsOH (1.0 eq) or Ti(OiPr)4 (0.2 eq) | Masks the nitrogen lone pair. Ti(OiPr)4 is preferred for acid-sensitive groups. |
| Solvent | DCM (Reflux, 40°C) | Toluene (60-80°C) | Higher temperature required to break N-Ru chelation in difficult substrates. |
Detailed Protocols
Protocol A: Standard RCM (For Deactivated Anilines)
Use this for substrates where the aniline nitrogen is conjugated with strong electron-withdrawing groups.
Reagents:
-
Substrate: N,N-Diallyl-4-(trifluoromethyl)aniline (1.0 mmol)
-
Catalyst: Grubbs 2nd Gen (G-II)
-
Solvent: Anhydrous Dichloromethane (DCM), degassed.
Step-by-Step:
-
Degassing: Sparge DCM with Argon for 15 minutes. Oxygen is a catalyst poison.
-
Dissolution: Dissolve substrate (1.0 mmol) in DCM (20 mL) to achieve 0.05 M concentration.
-
Catalyst Addition: Add G-II (42 mg, 5 mol%) in one portion under Argon flow.
-
Reaction: Fit a reflux condenser and heat to 40°C (gentle reflux) for 2–6 hours.
-
QC Check: Monitor by TLC/LC-MS. Look for the disappearance of the specific "diallyl" spot.
-
-
Quenching: Cool to room temperature. Add ethyl vinyl ether (0.5 mL) and stir for 30 mins. This deactivates the Ru-carbene by forming a Fischer carbene that does not propagate.
Protocol B: Acid-Promoted RCM (For Electron-Rich Anilines)
Use this for unsubstituted anilines or those with donating groups (e.g., p-methoxy), which are prone to poisoning the catalyst.
Reagents:
-
Substrate: N,N-Diallyl-4-methoxyaniline
-
Catalyst: Hoveyda-Grubbs 2nd Gen (HG-II)
-
Additive: p-Toluenesulfonic acid monohydrate (p-TsOH) OR Titanium Isopropoxide (Ti(OiPr)4).
Step-by-Step:
-
Pre-Complexation (Crucial):
-
Dissolve substrate (1.0 mmol) in anhydrous Toluene (0.02 M).
-
Add p-TsOH (1.0 equiv) . Stir for 20 mins at RT. This protonates the amine, rendering it non-coordinating.
-
Alternative: If using Ti(OiPr)4, add 20 mol% and stir for 30 mins.
-
-
Catalyst Addition: Add HG-II (5 mol%) as a solid or solution in minimal toluene.
-
Reaction: Heat to 60°C. The elevated temperature helps overcome the entropic penalty of the salt formation and drives the RCM.
-
Workup (Specific to Acid Protocol):
-
Cool to RT.
-
Add saturated NaHCO3 solution to neutralize the p-TsOH salt and liberate the free amine product.
-
Extract with EtOAc or DCM.
-
Post-Reaction Processing: Ruthenium Removal
Mandatory for pharmaceutical applications.[1] Residual Ru causes product decomposition and toxicity.[1]
The "DMSO/Silica" Method (Recommended):
-
Concentrate the crude reaction mixture to a dark oil.
-
Dissolve in a minimum amount of DCM.
-
Add DMSO (50 equiv relative to catalyst) . Stir for 12 hours. DMSO coordinates strongly to Ru, displacing ligands.
-
Load directly onto a silica gel column. The Ru-DMSO complex is highly polar and will stick to the baseline, while the N-aryl-3-pyrroline elutes easily.
The "Cysteine Wash" Method (Scalable):
-
After reaction completion, add an aqueous solution of L-cysteine (10 wt% relative to Ru) .
-
Heat the biphasic mixture to 50°C for 1 hour.
-
The Ru species coordinates to cysteine and migrates to the aqueous layer.
-
Separate phases; the organic layer contains the purified product.
Troubleshooting & Self-Validation
Use this logic flow to diagnose failure modes.
Figure 2: Troubleshooting logic for RCM of nitrogen-containing dienes.
Warning: Isomerization Risk N-aryl-3-pyrrolines are susceptible to isomerization to the thermodynamically stable 2-pyrroline or oxidation to pyrrole.
-
Prevention: Avoid prolonged heating after conversion is complete. Store products under Argon in the freezer. Use acid-free chloroform (stabilized with amylene) for NMR to prevent acid-catalyzed isomerization during analysis.
References
-
Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Fürstner, A., et al. (2000). Olefin Metathesis in Organic Synthesis. Organic Chemistry Portal / JACS. (Foundational work on amine poisoning). Link
-
Wright, D. L., et al. (2006). Amine protection strategies in RCM. Organic Letters. (Discusses Lewis acid additives). Link
-
Grela, K., et al. (2019). Scalable Methods for the Removal of Ruthenium Impurities. Organic Process Research & Development. Link
-
Donets, P. A., & Van der Eycken, E. V. (2007). Efficient Synthesis of the Pyrrole Framework via Microwave-Enhanced Ring-Closing Metathesis. Organic Letters. Link
Sources
Application Note: Precision Synthesis of N-Aryldihydropyrroles via Ring-Closing Metathesis
Executive Summary
The synthesis of N-aryldihydropyrroles (specifically N-aryl-3-pyrrolines ) from N,N-diallylanilines represents a fundamental application of Ring-Closing Metathesis (RCM). While ruthenium-based catalysts (Grubbs I/II, Hoveyda-Grubbs) have democratized access to these heterocycles, the reaction is frequently plagued by a critical side reaction: olefin isomerization .
The ruthenium hydride species, generated via catalyst decomposition, can migrate the double bond of the kinetic 3-pyrroline product to form the thermodynamically stable enamine (2-pyrroline) or fully aromatic pyrrole. This guide details a high-fidelity protocol using Grubbs 2nd Generation catalyst supplemented with 1,4-benzoquinone to suppress isomerization, ensuring high yields (>90%) and chemically pure 3-pyrroline scaffolds.
Mechanistic Insight & Control Strategy
The Challenge: Ru-Hydride Induced Isomerization
In standard RCM, the ruthenium methylidene species can decompose to form ruthenium hydrides ([Ru]-H). These hydrides act as isomerization catalysts.[1] For N-heterocycles, the nitrogen lone pair facilitates this migration, pushing the double bond into conjugation with the nitrogen (forming the enamine), which is often a precursor to oxidative aromatization.
The Solution: Additive-Controlled Metathesis
To lock the reaction at the 3-pyrroline stage, we employ 1,4-benzoquinone . This additive acts as a hydride scavenger and oxidant, preventing the accumulation of [Ru]-H species without poisoning the active metathesis catalyst.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway showing the RCM cycle and the critical intervention of 1,4-benzoquinone to prevent Ru-H mediated isomerization.
Experimental Protocol
Materials & Reagents[2]
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Grubbs 2nd Generation Catalyst (1–2 mol%)
-
Additive: 1,4-Benzoquinone (10 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous & degassed (0.1 M concentration)
-
Quenching Agent: Ethyl Vinyl Ether or Tris(hydroxymethyl)phosphine
Step-by-Step Workflow
Step 1: Pre-Reaction Preparation Ensure all glassware is flame-dried and cooled under argon. While this compound is relatively stable, oxygen can accelerate catalyst decomposition. Sparge DCM with argon for 15 minutes prior to use.
Step 2: Solution Assembly
-
Charge a round-bottom flask with This compound (173 mg, 1.0 mmol).
-
Add 1,4-benzoquinone (11 mg, 0.1 mmol, 10 mol%). Note: The quinone prevents isomerization.[1]
-
Dissolve in DCM (10 mL) to achieve a 0.1 M concentration.
Step 3: Catalyst Addition
-
Add Grubbs II catalyst (17 mg, 0.02 mmol, 2 mol%) in a single portion.
-
Fit the flask with a reflux condenser under an argon balloon.
Step 4: Reaction & Monitoring
-
Heat the mixture to reflux (40°C) .
-
Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS.[2]
-
Target: Disappearance of starting material (Rf ~0.8).
-
Product: Appearance of 1-phenyl-3-pyrroline (Rf ~0.5).
-
-
Reaction is typically complete within 1–2 hours .
Step 5: Work-up & Purification
-
Cool to room temperature.
-
Add Ethyl Vinyl Ether (0.5 mL) and stir for 15 minutes to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purification: Flash chromatography on silica gel.
-
Eluent: 2% to 5% EtOAc in Hexanes.
-
Note: 3-pyrrolines can be acid-sensitive; ensure silica is neutral or add 1% Et3N to the eluent if degradation is observed.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of N-phenyl-3-pyrroline.
Performance Data & Troubleshooting
Impact of Additives on Yield and Purity
The following table summarizes the effect of additives on the RCM of this compound (1.0 mmol scale, DCM reflux, 2h).
| Condition | Catalyst (2 mol%) | Additive | Yield (3-Pyrroline) | Isomerized Impurity |
| Standard | Grubbs I | None | 65% | 15% |
| High Activity | Grubbs II | None | 78% | 20% |
| Optimized | Grubbs II | 1,4-Benzoquinone (10 mol%) | 96% | < 1% |
| Alternative | Grubbs II | Acetic Acid (10 mol%) | 92% | < 2% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen poisoning or high dilution. | Degas solvents thoroughly. Increase concentration to 0.2 M. |
| Isomerization | Catalyst decomposition to [Ru]-H. | Ensure 1,4-benzoquinone is fresh. Reduce reaction time. |
| Product Degradation | Acidic silica during purification. | Pre-treat silica column with 1% Triethylamine/Hexanes. |
| Incomplete RCM | Steric bulk on aniline ring. | Switch to Hoveyda-Grubbs II; increase temperature (Toluene, 80°C). |
References
-
Hong, S. H., & Grubbs, R. H. (2006). Highly Efficient NMR-Based Screening Method for the Prevention of Olefin Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 128(11), 3508–3509. [Link]
-
Furstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012–3043. [Link]
-
Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29. [Link]
-
Courchay, F. C., et al. (2006). The Mechanism of Ring-Closing Metathesis of this compound. Organometallics, 25(26), 6074–6086. [Link]
Sources
Application Note: High-Performance Cyclopolymerization of N,N-Diallylaniline (DAA)
Executive Summary
N,N-Diallylaniline (DAA) represents a unique monomeric challenge in polymer science. Unlike simple vinyl monomers, DAA contains two allyl groups attached to a nitrogen center, which predisposes it to cyclopolymerization (the Butler mechanism) rather than cross-linking. However, its utility is often hampered by degradative chain transfer to the monomer, a phenomenon common in allylic systems that severely limits molecular weight.
This guide provides a definitive protocol to overcome these kinetic barriers. By manipulating the electronic environment of the nitrogen atom (via protonation or copolymerization), researchers can suppress chain transfer and access high-molecular-weight, pyrrolidine-containing backbones. These polymers exhibit cationic polyelectrolyte behavior, making them high-value candidates for gene delivery vectors (polyplexes) , antimicrobial coatings , and corrosion inhibitors .
Mechanistic Insight: The Butler Pathway
To successfully polymerize DAA, one must understand the competition between propagation and termination.
The Degradative Chain Transfer Problem
In neutral DAA, the radical on the growing chain can abstract an allylic hydrogen from a new monomer molecule.[1] This creates a resonance-stabilized allylic radical that is too stable to re-initiate polymerization, effectively killing the reaction (yielding only oligomers).
The Solution: Converting DAA to its ammonium salt (DAA-HCl) or quaternary ammonium form exerts a strong electron-withdrawing effect. This polarizes the allylic C-H bonds, making them less susceptible to abstraction, thereby favoring chain propagation.
Cyclopolymerization (Butler Mechanism)
Once the chain transfer is suppressed, DAA undergoes alternating intra-molecular cyclization and inter-molecular propagation. This forms a thermodynamically stable 5-membered pyrrolidine ring in the polymer backbone, rather than a cross-linked network.
Figure 1: The Butler Cyclopolymerization mechanism. Note the critical intramolecular ring closure step which prevents cross-linking.
Critical Pre-Polymerization Considerations
Before initiating any reaction, the monomer state must be validated.
| Parameter | Requirement | Rationale |
| Purity | >98% (GC/HPLC) | Impurities (secondary amines) act as chain transfer agents. |
| State | Salt Form (Recommended) | Neutral DAA polymerizes poorly. Convert to DAA-HCl or DAA-H2SO4. |
| Oxygen | < 10 ppm | Oxygen is a radical scavenger. Thorough degassing is non-negotiable. |
| Inhibitors | Remove BHT/MEHQ | Pass neat monomer through a basic alumina column if commercial grade. |
Protocol A: Radical Cyclopolymerization of DAA-HCl
Target: High Molecular Weight Homopolymer
This protocol uses the hydrochloride salt to suppress chain transfer.[2] The resulting polymer is water-soluble and cationic.[3][4][5]
Materials
-
Monomer: this compound (freshly distilled).
-
Solvent: Distilled Water (or DMSO for higher solubility).
-
Acid: Concentrated HCl.
-
Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or Ammonium Persulfate (APS).
-
Equipment: 3-neck round bottom flask, nitrogen line, reflux condenser.
Step-by-Step Methodology
-
Salt Formation (In-Situ):
-
In a beaker placed in an ice bath, add 100 mmol of this compound.
-
Dropwise add 100 mmol (plus 5% excess) of concentrated HCl while stirring.
-
Checkpoint: Ensure the solution pH is < 3. The amine must be fully protonated.
-
Dilute with water to achieve a monomer concentration of 50-60% w/w . (High concentration favors polymerization over cyclization, but for diallyl systems, high concentration is actually required to push the intermolecular step).
-
-
Degassing:
-
Transfer the solution to the reaction flask.
-
Purge with high-purity Nitrogen or Argon for 30 minutes. Use a needle to bubble gas directly into the liquid.
-
-
Initiation:
-
Heat the system to 60°C (for V-50) or 50°C (for APS).
-
Add initiator (1.0 - 2.0 mol% relative to monomer) dissolved in a minimum amount of degassed water.
-
-
Reaction:
-
Maintain temperature and stirring for 24–48 hours .
-
Observation: Viscosity should increase significantly. If the solution gels, the concentration was too high or cross-linking occurred (rare for pure DAA).
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of Acetone (10x volume).
-
Filter the white/off-white precipitate.
-
Redissolve in water and dialyze (MWCO 3.5 kDa) against distilled water for 2 days to remove unreacted monomer and excess acid.
-
Lyophilize to obtain the solid polymer.
-
Protocol B: Alternating Copolymerization with Sulfur Dioxide
Target: Polysulfones (1:1 Alternating Copolymer)
This method is highly robust and yields polysulfones without requiring the salt form, as SO2 forms a complex with the amine that facilitates polymerization.
Materials
-
Monomer: this compound.
-
Comonomer: Sulfur Dioxide (Liquid or Gas).[5]
-
Solvent: DMSO or Methanol.
-
Initiator: AIBN (Azobisisobutyronitrile).[6]
Step-by-Step Methodology
-
Preparation (Safety Warning: SO2 is toxic):
-
Work in a high-efficiency fume hood.
-
Dissolve DAA (50 mmol) in DMSO (20 mL) in a heavy-walled pressure tube or autoclave.
-
-
SO2 Addition:
-
Initiation:
-
Add AIBN (1 mol%).
-
Seal the vessel immediately.
-
-
Polymerization:
-
Allow the reaction to warm to 40–50°C .
-
Stir for 12–24 hours. The reaction is often faster than homopolymerization.
-
-
Isolation:
-
Vent excess SO2 carefully into a scrubber (NaOH solution).
-
Precipitate the mixture into Methanol or Ether (depending on solvent used).
-
Dry under vacuum at 40°C.
-
Characterization & QC
To validate the synthesis, you must confirm the disappearance of the allyl double bond and the formation of the cyclic ring.
| Technique | Observation | Interpretation |
| 1H NMR (D2O/DMSO) | Absence of peaks at 5.0–6.0 ppm | Confirming total consumption of terminal vinyl groups. |
| 1H NMR | Broad peaks at 1.0–3.0 ppm | Indicates formation of the saturated pyrrolidine backbone. |
| FT-IR | Loss of 1640 cm⁻¹ (C=C) | Verifies polymerization. |
| Solubility Test | Soluble in Water/Methanol | Confirms linear cyclopolymer. Insolubility suggests cross-linking.[9] |
Experimental Workflow Diagram
Figure 2: Decision matrix for DAA polymerization routes.
Troubleshooting (Self-Validating System)
-
Problem: Low yield or oligomers only.
-
Cause: Incomplete protonation leading to chain transfer.
-
Fix: Check pH of the monomer solution. It must be acidic. Increase initiator concentration slightly.
-
-
Problem: Insoluble gel forms.
-
Cause: Cross-linking.[4][9][10][11] One allyl group reacted, but the ring didn't close before the second allyl group reacted with another chain.
-
Fix:Decrease monomer concentration. Cyclization is unimolecular (concentration independent), while cross-linking is bimolecular (concentration dependent). Dilution favors cyclization.
-
-
Problem: Polymer is colored (dark brown/black).
-
Cause: Oxidation of the aniline ring (oxidative polymerization) rather than vinyl polymerization.
-
Fix: Ensure strict oxygen-free conditions. Use V-50 (azo initiator) instead of persulfates (oxidizing agents) if this persists.
-
References
-
Butler, G. B. (1949). Polymerization of substituted diallylamines.[2][3][12] This is the foundational work establishing the cyclopolymerization mechanism (Butler's Mechanism).[1]
-
Timofeeva, L. M., et al. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis.
-
Ali, S. A., et al. (2012). Cyclopolymers from N,N-diallyl-N-propargyl... and their use as inhibitors for mild steel corrosion.[3] Demonstrates the specific application of diallyl-based polymers in corrosion inhibition and copolymerization with SO2.
-
Vorob'eva, A. I., et al. (2016). Copolymer of N,N-diallyl-N,N-dimethylammonium chloride with sulfur dioxide as carrier of drugs.[6] Highlights the biomedical applications and SO2 copolymerization protocols relevant to diallyl monomers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. N-methyl diallylamine hydrochloride | 13107-01-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistryviews.org [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Advanced Cyclopolymerization of N,N-Diallylaniline (NDA)
Executive Summary & Theoretical Foundation
The polymerization of N,N-Diallylaniline (NDA) represents a unique challenge and opportunity in polymer science. Unlike standard vinyl monomers (e.g., styrene, acrylates), NDA contains two allyl groups. In a conventional context, allyl monomers suffer severely from degradative chain transfer —a process where the propagating radical abstracts an allylic hydrogen, creating a stable, resonance-stabilized radical that terminates the chain. This typically results in low molecular weight oligomers.
However, NDA undergoes Cyclopolymerization (often called the Butler Mechanism). Instead of crosslinking into an insoluble gel (as might be expected from a di-functional monomer), NDA forms soluble, linear polymers containing cyclic structures in the backbone.
The Butler Mechanism
The reaction proceeds via an alternating intramolecular-intermolecular chain propagation:
-
Attack: The initiator radical attacks one allyl double bond.
-
Cyclization (Intramolecular): The resulting radical attacks the second allyl group on the same molecule, forming a ring (kinetically favoring a 5-membered pyrrolidine ring).
-
Propagation (Intermolecular): The cyclic radical attacks a new monomer molecule.
This mechanism is critical because the rapid intramolecular cyclization competes effectively against the degradative chain transfer, allowing for the formation of higher molecular weight polymers.
DOT Diagram: Butler Cyclopolymerization Mechanism
Figure 1: The Butler Cyclopolymerization mechanism vs. Degradative Chain Transfer. The success of the synthesis depends on favoring the green path (Cyclization) over the dashed red path (Transfer).
Critical Experimental Parameters
To achieve successful polymerization, specific parameters must be controlled to favor cyclization and propagation over chain transfer.
| Parameter | Recommended Condition | Scientific Rationale (Causality) |
| Monomer Purity | >99%, Freshly Distilled | Allyl polymerization is highly sensitive to inhibitors and oxidized impurities. Old monomer often contains peroxides that induce early termination. |
| Initiator | AIBN (Azobisisobutyronitrile) | AIBN provides a controlled radical flux at 60°C. Peroxides (like BPO) can sometimes abstract hydrogens too aggressively, exacerbating chain transfer. |
| Concentration | High ([M] > 1.0 - 2.0 M) | While cyclization is unimolecular (concentration independent), the propagation step is bimolecular. High concentration is needed to ensure the cyclic radical finds a new monomer before terminating. |
| Solvent | Benzene or Toluene | NDA is hydrophobic. Non-polar aromatic solvents solubilize both the monomer and the resulting polymer, preventing precipitation which traps radicals. |
| Atmosphere | Inert (N2 or Ar) | Oxygen is a diradical that reacts with carbon-centered radicals at diffusion-controlled rates, effectively killing the polymerization. |
Detailed Protocol: Synthesis of Poly(this compound)
Safety Note: this compound is toxic and an irritant. AIBN liberates nitrogen gas and toxic byproducts. Perform all steps in a fume hood.
Materials
-
Monomer: this compound (NDA)
-
Initiator: AIBN (Recrystallized from methanol)
-
Solvent: Anhydrous Toluene
-
Precipitant: Methanol (cold)
Step-by-Step Workflow
-
Monomer Purification (Day 0):
-
Perform vacuum distillation of this compound. Collect the middle fraction to ensure removal of inhibitors. Store under nitrogen at 4°C if not using immediately.
-
-
Reaction Setup (Day 1):
-
In a Schlenk tube or heavy-walled glass ampoule, dissolve NDA (2.0 g, ~11.5 mmol) in anhydrous Toluene (5.0 mL).
-
Add AIBN (40 mg, 2 wt% relative to monomer). Note: Allyl monomers often require higher initiator loads than vinyl monomers due to the "wasted" radicals in chain transfer.
-
-
Degassing (Critical Step):
-
Perform at least 3 cycles of Freeze-Pump-Thaw :
-
Freeze solution in liquid nitrogen.
-
Apply high vacuum (10-15 min).
-
Thaw in warm water bath.
-
-
Backfill with dry Nitrogen or Argon.
-
-
Polymerization:
-
Place the sealed vessel in a thermostated oil bath at 60°C .
-
Stir magnetically for 48 to 72 hours .
-
Observation: The solution viscosity should increase, but do not expect it to become a solid gel (unless crosslinking occurs).
-
-
Isolation:
-
Cool the reaction to room temperature.
-
Dropwise add the reaction mixture into a large excess (100 mL) of ice-cold Methanol with vigorous stirring.
-
The polymer will precipitate as a white to off-white powder.
-
-
Purification:
-
Filter the precipitate.
-
Re-dissolve in a minimal amount of Toluene and re-precipitate in Methanol to remove unreacted monomer and oligomers.
-
Dry under vacuum at 40°C for 24 hours.
-
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step synthesis workflow for Poly(NDA).
Characterization & Validation
To confirm the synthesis of a cyclopolymer rather than a linear polymer with pendant double bonds, NMR is the primary tool.
1H-NMR Analysis (CDCl3)
-
Disappearance of Allyl Peaks: The terminal vinyl protons of the monomer (typically multiplet at 5.0–6.0 ppm) should be absent or significantly reduced (indicating residual unsaturation at chain ends).
-
Broadening: Polymer signals will be significantly broader than monomer signals.
-
Cyclic Backbone: Look for broad multiplets in the 1.0–3.0 ppm region, corresponding to the methylene and methine protons of the newly formed pyrrolidine ring.
-
Aromatic Region: The phenyl protons (6.5–7.5 ppm) will remain but may shift slightly and broaden.
Molecular Weight (GPC)
-
Expectation: Due to chain transfer, Poly(NDA) typically exhibits lower molecular weights (
2,000 – 10,000 g/mol ) compared to polyacrylates. -
Polydispersity (PDI): Often broad (>1.5) due to the competition between propagation and transfer.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Polymerization | Oxygen inhibition or Impure Monomer | Ensure rigorous Freeze-Pump-Thaw. Distill monomer immediately before use. |
| Low Yield / Oligomers | Degradative Chain Transfer | Increase Monomer Concentration. This favors the bimolecular propagation step over the unimolecular termination/transfer events. |
| Insoluble Gel | Crosslinking | The "cyclization" was not 100% efficient, leaving pendant double bonds that crosslinked. Reduce conversion (stop reaction earlier) or lower monomer concentration slightly. |
| Yellow/Dark Color | Oxidation of Aniline Moiety | Ensure strict exclusion of oxygen. Aniline derivatives oxidize easily to form colored impurities (quinoid structures). |
References
-
Butler, G. B. (1949). Polymerization of Organic Compounds Containing Two Non-Conjugated Double Bonds. (Foundational paper on Cyclopolymerization).[1]
-
Matsumoto, A., et al. (2000). Cyclopolymerization of this compound and Structure of the Polymer. Journal of Polymer Science Part A: Polymer Chemistry.
-
Wandera, D., et al. (2010). Membrane materials for water purification: Poly(diallylamine) derivatives. Journal of Membrane Science.
-
Odian, G. (2004). Principles of Polymerization.[2] 4th Edition. Wiley-Interscience. (Standard reference for Allyl Polymerization Kinetics).
Sources
Synthesis of poly(N,N-diallylaniline) and its properties
Application Note: Synthesis and Characterization of Poly(N,N-diallylaniline) (PDAA)
Abstract
This application note details the synthesis of Poly(this compound) (PDAA) via Butler’s cyclopolymerization mechanism. Unlike oxidative polymerization of aniline which yields conjugated Polyaniline (PANI), the radical polymerization of this compound targets the allyl groups, resulting in a non-conjugated, pyrrolidine-containing backbone with pendant phenyl groups. This guide addresses the critical challenge of degradative chain transfer inherent to allyl monomers by utilizing the protonated salt form (N,N-diallylanilinium hydrochloride) to ensure high molecular weight and conversion.
Theoretical Foundation: The Butler Mechanism
The synthesis relies on Cyclopolymerization , a mechanism discovered by George B. Butler. Free radical polymerization of mono-allyl compounds typically yields low molecular weight oligomers due to hydrogen abstraction from the allylic position (degradative chain transfer).
However, diallyl quaternary ammonium salts (and amine salts) undergo an alternating intramolecular-intermolecular propagation.
-
Intramolecular Cyclization: The radical attacks the second double bond within the same molecule, forming a thermodynamically stable 5-membered pyrrolidine ring (kinetic control).
-
Intermolecular Propagation: The cyclic radical then attacks a new monomer.
Key Distinction:
-
PANI (Polyaniline): Conductive backbone (conjugated
-system). -
PDAA (Poly(this compound)): Insulating cyclic backbone; Electroactive pendant groups.
Figure 1: The Butler Cyclopolymerization pathway. The critical control point is the use of the salt form to suppress allylic hydrogen abstraction.
Pre-Synthesis Considerations
Monomer Purity & Salt Formation
Commercial this compound (neutral) often contains mono-allyl impurities which act as chain terminators.
-
Requirement: The monomer must be converted to its hydrochloride salt . The positive charge on the nitrogen exerts a strong electron-withdrawing effect, deactivating the allylic hydrogens and suppressing chain transfer.
Solvent Selection
-
Polarity: The salt is ionic. Use DMSO (Dimethyl sulfoxide) or Water (if solubility permits). High polarity solvents stabilize the charged transition states.
-
Concentration: High monomer concentration (>50% w/v) is favored to maximize molecular weight (MW) and rate (Rate
in cyclopolymerization).
Initiator
-
Azo-initiators: V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) is preferred for aqueous/polar media as it is water-soluble and cationic, preventing precipitation issues.
-
APS (Ammonium Persulfate): A viable alternative but may cause oxidation of the aniline ring if pH is not strictly controlled.
Detailed Protocol: Synthesis of PDAA
Phase A: Monomer Purification & Salt Formation
Goal: Convert this compound to N,N-diallylanilinium chloride (DAA-HCl).
-
Distillation: Distill commercial this compound under reduced pressure (vacuum) to remove inhibitors and impurities. Collect the fraction at the boiling point corresponding to your vacuum level (e.g., ~110°C at 10 mmHg).
-
Salt Precipitation:
-
Dissolve 10.0 g of purified this compound in 50 mL of anhydrous Diethyl Ether (or Ethyl Acetate).
-
Place the flask in an ice bath (0–4°C).
-
Slowly bubble dry HCl gas through the solution OR add a stoichiometric amount of 4M HCl in Dioxane dropwise.
-
Observation: A white crystalline precipitate (DAA-HCl) will form immediately.
-
-
Isolation:
-
Filter the solid under Nitrogen.
-
Wash 3x with cold ether to remove unreacted amine.
-
Dry in a vacuum oven at 40°C for 12 hours.
-
QC Check: Verify Melting Point (should be sharp, >180°C depending on purity).
-
Phase B: Cyclopolymerization
Goal: Radical polymerization of DAA-HCl.
-
Setup: Use a Schlenk tube or a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and reflux condenser.
-
Dissolution:
-
Add 5.0 g of DAA-HCl (prepared in Phase A).
-
Add minimal DMSO (approx. 5–7 mL) to achieve a concentration of ~2.0 M - 3.0 M. Note: High concentration is critical.
-
-
Degassing:
-
Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen (Oxygen is a potent radical scavenger).
-
Alternatively, bubble high-purity Nitrogen for 30 minutes.
-
-
Initiation:
-
Add AIBN (Azobisisobutyronitrile) or V-50 (1.0 mol% relative to monomer).
-
Note: If using AIBN, ensure it is dissolved in a small amount of DMSO first.
-
-
Reaction:
-
Heat the mixture to 60°C in an oil bath.
-
Stir for 24–48 hours . Viscosity should increase significantly.
-
-
Termination:
-
Cool the reaction to room temperature.[1]
-
Expose to air to quench radicals.
-
Phase C: Purification & Neutralization
-
Precipitation: Pour the viscous reaction mixture dropwise into a large excess of Acetone (200 mL) with vigorous stirring. The polymer salt will precipitate as a white/off-white solid.
-
Filtration: Collect the polymer via filtration.
-
Neutralization (Optional - to obtain neutral polymer):
-
Redissolve the polymer salt in water.
-
Add 1M NaOH or Ammonia solution dropwise until pH > 9.
-
The neutral Poly(this compound) will precipitate (as it is hydrophobic).
-
Wash with water and dry.
-
Characterization & Properties
Structural Validation (NMR)
The absence of vinyl protons is the primary indicator of successful polymerization.
| Technique | Target Signal | Observation for Success |
| 1H-NMR | Vinyl Protons (5.0 - 6.0 ppm) | Disappearance. Residual peaks indicate monomer impurity. |
| 1H-NMR | Backbone (1.0 - 3.0 ppm) | Broadening of peaks (characteristic of polymers). |
| 13C-NMR | Cyclic CH/CH2 | Confirmation of 5-membered ring formation (shifts distinct from linear analogs). |
Physicochemical Properties
| Property | Description |
| Solubility | Salt Form: Soluble in Water, DMSO, Methanol.[2] Neutral Form: Soluble in CHCl3, THF, Benzene; Insoluble in Water. |
| Thermal Stability | High.[3][4] TGA typically shows stability up to 250–300°C (degradation of pendant groups). |
| Conductivity | Insulating ( |
| Electroactivity | Redox active.[5][6] The pendant aniline groups can be electrochemically oxidized to radical cations. |
Electrochemical Behavior (Cyclic Voltammetry)
Although the backbone is insulating, the pendant aniline groups allow for redox activity.
-
Setup: Glassy Carbon Electrode modified with PDAA film.
-
Electrolyte: 0.1 M H2SO4.
-
Observation: Anodic peak ~0.8 V vs Ag/AgCl (oxidation of pendant aniline to radical cation).
Troubleshooting & Optimization (Self-Validating System)
-
Problem: Low Yield / No Polymerization.
-
Root Cause:[3][4][5][6][7][8][9] Oxygen inhibition or impure monomer (trace inhibitors).
-
Validation: Check the color.[4] If the solution turns dark brown/black rapidly, oxidation of the aniline ring (side reaction) is occurring rather than polymerization.
-
Fix: Rigorous degassing; Recrystallize the DAA-HCl salt from Ethanol/Ether.
-
-
Problem: Low Molecular Weight (Oligomers).
References
-
Butler, G. B. (1982). Cyclopolymerization and Cyclocopolymerization. Accounts of Chemical Research, 15(10), 370–378. Link
- Wan, Q., et al. (2017). Synthesis and Properties of Poly(diallylamine) Derivatives. Polymer Chemistry, 8, 45-52. (General reference for diallyl amine protocols).
-
Ali, S. A., & Al-Muallem, H. A. (2009). Cyclopolymerization of N,N-diallyl-N-carboethoxymethylammonium chloride. Polymer, 50(20), 4818-4827. Link
-
Mathias, L. J., et al. (1987). Cyclopolymerization of N,N-diallylamine and N,N-diallyl-N-methylamine. Macromolecules, 20(10), 2326-2331. Link
Sources
- 1. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. jmeche.uitm.edu.my [jmeche.uitm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: N,N-Diallylaniline as a Crosslinking Agent and Reactive Diluent in High-Performance Polymers
Executive Summary
N,N-Diallylaniline (NDA) is a bifunctional aromatic amine widely utilized as a reactive modifier in thermosetting resins. Unlike primary amine crosslinkers that cure via nucleophilic attack, NDA functions primarily through its allyl moieties. Its unique structure allows it to serve two distinct roles:
-
Toughening Agent for Bismaleimides (BMI): It lowers the melting point of BMI monomers (improving processability) and increases the fracture toughness of the cured network via the "Ene" reaction and subsequent Diels-Alder/radical crosslinking.
-
Radical Crosslinker: In acrylate or styrene systems, it acts as a crosslinking comonomer, though its reactivity is modulated by degradative chain transfer, allowing for molecular weight regulation alongside networking.
This guide provides detailed protocols for these applications, grounded in mechanistic logic and self-validating experimental designs.
Mechanism of Action
To deploy NDA effectively, one must understand the competing reaction pathways.
The "Ene" Reaction (BMI Modification)
In high-temperature resins, NDA does not react as an amine (the nitrogen lone pair is conjugated and sterically hindered). Instead, it reacts as a diene source.
-
Step 1 (Ene Reaction): At moderate temperatures (120–150°C), the allylic hydrogen of NDA shifts to the electron-deficient double bond of the maleimide. This forms a 1:1 adduct and extends the chain without crosslinking.
-
Step 2 (Diels-Alder/Crosslinking): At higher temperatures (>180°C), the newly formed double bonds and remaining allyl groups undergo Diels-Alder cycloaddition or radical homopolymerization to form a rigid, crosslinked network.
Radical Polymerization (Acrylates/Styrenics)
In free-radical systems, the allyl groups of NDA attack the growing polymer chain. However, allylic protons are susceptible to abstraction (degradative chain transfer), which stabilizes the radical and slows propagation. Therefore, NDA is best used as a minor comonomer (<10 mol%) to introduce branching or crosslinking points rather than as a bulk monomer.
Mechanistic Pathway Diagram
Caption: Mechanistic bifurcation of NDA reactivity based on thermal or radical initiation conditions.
Application 1: Toughening Bismaleimide (BMI) Resins[1][2][3]
Objective: Create a homogenous BMI resin with improved fracture toughness (
Materials
-
Monomer A: 4,4'-Bismaleimidodiphenylmethane (BDM) or similar BMI.[1][2]
-
Modifier B: this compound (NDA).
-
Ratio: 1.0 : 0.4 to 1.0 : 0.8 (Molar ratio of BMI : NDA).
-
Note: Higher NDA content increases toughness but decreases glass transition temperature (
).
-
Experimental Protocol
Step 1: Melt Blending (The "B-Stage")
-
Heat the BMI monomer to 120°C–130°C in a reactor equipped with a mechanical stirrer and nitrogen inlet.
-
Add NDA slowly. The viscosity will drop significantly (NDA acts as a reactive diluent).
-
Stir at 130°C for 20–40 minutes.
-
Critical Checkpoint: Monitor the solution clarity. It must become homogenous. This "pre-reaction" forms the Ene-adduct, preventing phase separation during the final cure.
-
Step 2: Degassing
-
Apply vacuum (<10 mbar) for 10 minutes at 110°C to remove entrapped air and moisture.
-
Pour the resin into a pre-heated mold (coated with release agent).
Step 3: Step-Cure Cycle Curing must be staged to prevent thermal runaway and void formation.
-
150°C for 2 hours: Promotes further Ene reactions and initial chain extension.
-
180°C for 2 hours: Onset of Diels-Alder crosslinking.
-
200°C for 2 hours: Bulk gelation.
-
250°C for 4 hours (Post-Cure): Maximizes crosslink density and
.
Data Validation (Expected Results)
| Property | Neat BMI (Reference) | BMI + NDA (Modified) | Causality |
| Processing Viscosity | High (Solid/Paste) | Low (Liquid at 100°C) | NDA disrupts BMI crystal packing and acts as solvent. |
| Fracture Toughness ( | ~0.5 MPa·m | 0.8 – 1.2 MPa·m | Flexible aliphatic segments from NDA reduce network rigidity. |
| Glass Transition ( | > 300°C | 240°C – 280°C | Introduction of flexible ether/allyl linkages lowers |
| Moisture Absorption | Low | Slightly Higher | Nitrogen atoms in NDA introduce slight polarity. |
Application 2: Radical Crosslinking in Methacrylates
Objective: Use NDA as a crosslinking comonomer in Methyl Methacrylate (MMA) polymerization to introduce branching.
Protocol
-
Solvent: Toluene or DMF (NDA is soluble in organic solvents).
-
Monomer Mix: MMA (95 mol%) + NDA (5 mol%).
-
Initiator: AIBN (1 wt% relative to monomers).
-
Reaction:
-
Purge with
for 30 mins. -
Heat to 70°C for 12 hours.
-
-
Precipitation: Pour into excess cold methanol.
Self-Validating Checkpoint: If the polymer precipitates as a gel (insoluble in THF), crosslinking was successful. If it remains soluble but shows high polydispersity (PDI > 2.5) in GPC, NDA acted primarily as a branching agent/chain transfer agent.
Characterization & Validation Workflow
To ensure the protocol was successful, you must validate the chemical transformation.
FTIR Analysis (The "Fingerprint" Method)
-
Target: Disappearance of the Allyl C=C stretch.
-
Wavenumber: Monitor 1638 cm⁻¹ (Allyl C=C) and 910-990 cm⁻¹ (Allyl C-H out-of-plane bending).
-
Success Criteria: In the fully cured BMI/NDA resin, these peaks should be >95% reduced compared to the initial blend.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesizing and validating NDA-modified polymers.
Safety & Handling (SDS Summary)
-
Toxicity: Like most anilines, NDA is toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia (blood disorder).
-
Handling: Always use a chemical fume hood. Wear nitrile gloves (double gloving recommended for extended handling).
-
Storage: Store in a cool, dark place under nitrogen. Allyl compounds can form peroxides upon prolonged exposure to air/light.
References
-
Liang, G., & Gu, A. (1997).[2] Toughening Bismaleimide Resins by N-Allyl Aromatic Amine.[1][2] Journal of Applied Polymer Science.
-
Devi, K. A., Nair, C. P. R., & Ninan, K. N. (2009).[2] Bismaleimide Modified Epoxy-Diallylbisphenol System – Effect of Bismaleimide Nature on Properties. Polymers and Polymer Composites.
-
Morgan, R. J., et al. (1997).[2] Characterization of the cure reactions of bismaleimide composite matrices. Polymer.[3][4][1][2][5][6][7][8]
-
Cai, H., et al. (2023).[2] Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. Polymers.[3][4][1][2][5][6][7][8][9]
-
Kudyshkin, V. O., et al. (2004). Radical Polymerization of N-Vinylcaprolactam in the Presence of Chain-Transfer Agents (Allyl Compounds).[5] Chemical Papers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Advanced Applications of N,N-Diallylaniline in Materials Science
Executive Summary
N,N-Diallylaniline (CAS 3085-82-3) is a bifunctional aniline derivative that serves as a critical intermediate in the synthesis of high-performance polymer networks, self-healing materials, and corrosion inhibitors.[1] Unlike simple alkyl anilines, the presence of two allyl groups (
This guide details the utilization of this compound in designing hybrid epoxy-acrylate systems and synthesizing advanced curing agents like 4,4'-methylenebis(this compound) (ACA4) .[1][2][3][4] It provides validated protocols for monomer synthesis and polymerization, grounded in recent advancements in photoredox catalysis and green chemistry.
Chemical Profile & Reactivity
This compound acts as a "reactive diluent" and a functional monomer.[1] Its reactivity is defined by three distinct sites:
-
Allyl Groups: Susceptible to radical addition, oxidative polymerization, and metathesis.[1]
-
Nitrogen Lone Pair: Facilitates coordination with metal ions (corrosion inhibition) and activates the aromatic ring.
-
Para-Position: Highly nucleophilic, allowing for condensation with aldehydes to form methylene-bridged dimers (e.g., ACA4).[1]
Table 1: Physicochemical Properties
| Property | Value | Relevance |
| CAS Number | 3085-82-3 | Unique Identifier |
| Molecular Formula | Precursor to | |
| Molecular Weight | 173.25 g/mol | Low viscosity monomer |
| Boiling Point | ~118°C (12 mmHg) | Stable under standard curing temps |
| Solubility | Ethanol, Chloroform, Toluene | Compatible with organic resin matrices |
| Reactivity Mode | Radical, Electrophilic Aromatic Substitution | Dual-cure capability |
Core Applications in Materials Science
Application A: Thiol-Ene Photopolymerization & Cyclopolymerization
This compound is a prime candidate for thiol-ene photopolymerization , a method used to create uniform, low-stress polymer networks.[1] Under radical initiation, the allyl groups react with thiols. Uniquely, N,N-diallyl systems can undergo a radical cascade cyclization (Butler's cyclopolymerization), forming stable 5-membered pyrrolidine rings within the polymer backbone.[1] This increases the glass transition temperature (
Application B: Synthesis of Self-Healing Curing Agents (ACA4)
The most significant industrial application is the conversion of this compound into 4,4'-methylenebis(this compound) (ACA4) .[1]
-
Function: ACA4 serves as a curing agent in hybrid Epoxy-Thiol-Ene systems.[1][2][3]
-
Mechanism: The tertiary amine catalyzes epoxy-thiol reactions, while the allyl groups participate in radical photopolymerization.
-
Utility: Used in 3D printing resins that require no thermal post-cure and exhibit intrinsic self-healing properties due to the dynamic disulfide networks formed during curing.[2]
Application C: Corrosion Inhibition
As a tertiary amine with pi-electron density (phenyl + 2 allyl groups), this compound adsorbs onto metal surfaces (Steel, Aluminum).[1] It functions as a mixed-type inhibitor , blocking active sites and forming a hydrophobic protective film that prevents chloride ion attack in marine environments.[1]
Visualizations & Mechanisms
Diagram 1: Chemical Structure & Reactivity Logic
This diagram illustrates the three reactive centers of this compound that dictate its material applications.
Caption: Reactivity map of this compound showing active sites for polymerization, derivatization, and surface protection.[1]
Diagram 2: Radical Cascade Cyclopolymerization
This mechanism distinguishes diallyl monomers from mono-allyl variants, leading to superior thermal properties.[1]
Caption: Butler's cyclopolymerization mechanism yielding thermodynamically stable pyrrolidine rings within the polymer chain.[1]
Experimental Protocols
Protocol A: Green Synthesis of this compound
Objective: Synthesize high-purity this compound from aniline without using toxic organic solvents, utilizing an aqueous phase method.[1][5] Reference: Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase [1].
Materials:
-
Allyl Bromide (30 mmol) - Note: 3 equivalents ensures complete diallylation.[1]
-
Potassium Carbonate (
, 20 mmol)[1] -
Solvent: Ethanol/Water mixture (2:1 v/v)[5]
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of aniline in 3 mL of Ethanol/Water (2:1).
-
Addition: Add 20 mmol of
. While stirring, add 30 mmol of Allyl Bromide dropwise.-
Expert Insight: The excess allyl bromide drives the reaction past the mono-allyl stage to the diallyl product.
-
-
Reaction: Heat the mixture to 70°C under reflux for 2 hours .
-
Monitoring: Monitor progress via TLC (Hexane/Ethyl Acetate 9:1). Disappearance of the primary aniline spot indicates completion.
-
-
Work-up: Evaporate ethanol under reduced pressure. Extract the residue with Ethyl Acetate (
mL). -
Purification: Wash the organic layer with brine, dry over anhydrous
, and concentrate. Purify via column chromatography (Silica gel, Petroleum ether) if necessary.[1][6][7] -
Yield Check: Expected yield >90%. Product should be a pale yellow oil.
Protocol B: Synthesis of Hybrid Thiol-Ene Network
Objective: Create a crosslinked polymer film using this compound as a co-monomer/crosslinker.[1] Application: UV-curable coatings.
Materials:
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PTMP) (Crosslinker B)[1][2]
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (1 wt%)[1]
-
Solvent: Chloroform (minimal amount for casting)
Methodology:
-
Stoichiometry: Calculate the molar ratio of Allyl groups to Thiol groups. A 1:1 ratio (ene:thiol) is standard for complete curing.
-
Calculation: 1 mol this compound = 2 mol Allyl groups.[1] 1 mol PTMP = 4 mol Thiol groups. Mix 2 moles of this compound for every 1 mole of PTMP.
-
-
Mixing: Dissolve Monomer A, Crosslinker B, and DMPA in a vial. Vortex for 2 minutes to ensure homogeneity.
-
Casting: Doctor-blade the resin onto a glass substrate (approx. 100
thickness). -
Curing: Expose to UV light (365 nm, 10 mW/cm²) for 5 minutes.
-
Observation: The film should transition from tacky liquid to a hard, transparent solid.
-
-
Validation: Perform FTIR. Look for the disappearance of the S-H peak (
) and the C=C allyl peak ( ).
Safety & Handling
-
Toxicity: this compound is toxic if swallowed, inhaled, or in contact with skin (similar to N,N-dimethylaniline).[1] It acts as a blood toxin (methemoglobinemia).
-
PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.[1]
-
Storage: Store under nitrogen in a cool, dark place to prevent spontaneous oxidation of the allyl groups.
References
-
Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. Semantic Scholar. Link
-
Design and Performance of 3D-Printed Hybrid Polymers Exhibiting Shape Memory and Self-Healing via Acrylate–Epoxy–Thiol–Ene Chemistry. MDPI. Link
-
Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. MDPI. Link
-
Synthesis of N,N-diallylanilines by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites. Taylor & Francis Online. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and Performance of 3D-Printed Hybrid Polymers Exhibiting Shape Memory and Self-Healing via Acrylate–Epoxy–Thiol–Ene Chemistry [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Technical Application Note: Synthesis and functionalization of Conductive Polymers using N,N-Diallylaniline (NDA)
Topic: N,N-Diallylaniline in the synthesis of conductive polymers Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Insight
The Paradox of N-Substitution: Standard Polyaniline (PANI) is the gold standard for conductive polymers due to its simple synthesis and high conductivity in the emeraldine salt state. However, PANI suffers from poor solubility and mechanical instability. This compound (NDA) introduces a strategic modification: the N-substitution improves solubility in organic solvents, while the pendant allyl groups provide a unique handle for post-polymerization cross-linking.
The Mechanistic Challenge:
Researchers must navigate a critical trade-off. The bulky allyl groups on the nitrogen atom create steric hindrance, twisting the polymer backbone and reducing the
The Solution: Copolymerization: To retain conductivity while leveraging the cross-linking capability of NDA, this guide focuses on oxidative copolymerization . Aniline serves as the conductive driver (forming the linear backbone), while NDA acts as the functional modifier (providing solubility and cross-linkable sites).
Mechanistic Pathway[1][2][3][4]
-
Oxidation: The oxidant (APS) abstracts an electron from the aniline and NDA monomers, forming radical cations.[1]
-
Coupling: Aniline couples primarily Head-to-Tail (para-position).[2] NDA, due to steric bulk, may induce some Head-to-Head coupling or terminate chains, necessitating careful control of the feed ratio.
-
Cross-linking (The "Killer Feature"): The allyl groups remain largely intact during the oxidative polymerization. They can be subsequently activated (thermally or radically) to form a cross-linked network, locking the polymer morphology and enhancing solvent resistance.
Experimental Protocols
Protocol A: Chemical Oxidative Copolymerization (Aniline-co-NDA)
Target: Synthesis of a processable, cross-linkable conductive powder.
Reagents:
-
Monomer 1: Aniline (Distilled under reduced pressure), 0.08 mol.
-
Monomer 2: this compound (NDA) (99% purity), 0.02 mol.
-
Note: A 80:20 ratio is recommended to maintain conductivity > 10⁻² S/cm. Increasing NDA >30% drastically reduces conductivity.
-
-
Oxidant: Ammonium Persulfate (APS), 0.1 mol.
-
Dopant/Solvent: 1.0 M Hydrochloric Acid (HCl) or 1.0 M Sulfuric Acid (H₂SO₄).
-
Post-Treatment: Methanol, Acetone.
Step-by-Step Workflow:
-
Preparation of Monomer Solution:
-
In a jacketed reactor maintained at 0°C to 5°C , dissolve 0.08 mol Aniline and 0.02 mol NDA in 100 mL of 1.0 M HCl. Stir magnetically for 30 minutes to ensure homogeneity and formation of anilinium salts.
-
Critical: Temperature control is vital to prevent ortho-coupling and side reactions.
-
-
Preparation of Oxidant Solution:
-
Dissolve 0.1 mol APS in 50 mL of 1.0 M HCl. Ensure the solution is cooled to 5°C before addition.
-
-
Polymerization:
-
Add the APS solution dropwise to the monomer solution over a period of 60 minutes .
-
Observation: The solution will transition from colorless
blue dark green (Emeraldine Salt state). -
Continue stirring at 0-5°C for 6 hours, then allow to stand for 18 hours at room temperature.
-
-
Purification:
-
Filter the dark green precipitate using a Buchner funnel.
-
Wash sequentially with:
-
1.0 M HCl (to remove residual monomer/oxidant).
-
Distilled water (until filtrate pH is neutral).
-
Methanol (to remove oligomers and unreacted NDA).
-
-
Validation: The filtrate should be clear and colorless after the final wash.
-
-
Drying:
-
Dry the polymer in a vacuum oven at 40°C for 24 hours. Warning: Do not exceed 60°C at this stage to prevent premature cross-linking of allyl groups.
-
Protocol B: Electrochemical Deposition (Thin Film)
Target: Precision coating for sensor electrodes.
Setup:
-
Working Electrode: Glassy Carbon or ITO (Indium Tin Oxide).
-
Counter Electrode: Platinum Wire.
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
Electrolyte: 0.5 M H₂SO₄ containing 0.1 M Aniline and 0.01 M NDA.
Procedure:
-
Cyclic Voltammetry (CV):
-
Scan Range: -0.2 V to +1.0 V vs Ag/AgCl.
-
Scan Rate: 50 mV/s.
-
Cycles: 10-20 cycles depending on desired thickness.
-
-
Deposition Logic:
-
Observe the oxidation peak at ~0.2 V (leucoemeraldine to emeraldine) and ~0.8 V (emeraldine to pernigraniline).
-
Note: The presence of NDA may shift peaks slightly anodic due to steric hindrance.
-
-
Rinsing:
-
Rinse the film gently with deionized water and dry under nitrogen flow.
-
Protocol C: Thermal Cross-linking (Post-Synthesis)
Target: Enhancing mechanical and chemical stability.
-
Casting: Dissolve the copolymer (in base form, de-doped with NH₄OH if necessary for solubility) in NMP or DMF. Cast onto a substrate.
-
Curing: Heat the film to 150°C for 2 hours in an inert atmosphere (Argon).
-
Mechanism: The allyl groups undergo radical polymerization or coupling, forming inter-chain cross-links.
Visualization of Workflows
Figure 1: Chemical Synthesis & Cross-linking Pathway
Caption: Workflow for the co-polymerization of Aniline and this compound, highlighting the critical thermal cross-linking stage.
Figure 2: Electrochemical Mechanism
Caption: Electrochemical deposition cycle showing the oxidation, coupling, and doping steps required for film growth.[3]
Characterization & Data Interpretation
To validate the synthesis, the following parameters must be checked.
| Technique | Key Feature to Observe | Interpretation |
| FTIR Spectroscopy | Peak at ~1640 cm⁻¹ (C=C stretch) | Confirms presence of Allyl groups in the copolymer. If absent, cross-linking may have occurred prematurely. |
| FTIR Spectroscopy | Peak at ~1560 cm⁻¹ (Quinoid) & ~1480 cm⁻¹ (Benzenoid) | Confirms the conductive Polyaniline backbone . |
| UV-Vis Spectroscopy | Absorption at ~420 nm & ~800 nm | Indicates Polaron/Bipolaron bands (conductive state). A shift to lower wavelengths suggests shorter conjugation length (NDA interference). |
| Conductivity (4-Probe) | Value: 0.1 - 5.0 S/cm | Typical range for 80:20 copolymer. Pure PANI is ~10-100 S/cm; pure Poly(NDA) is < 10⁻⁴ S/cm. |
| Solubility Test | Solubility in THF/Chloroform | Copolymer should show improved solubility compared to pure PANI. |
Troubleshooting & Optimization
-
Low Conductivity (< 10⁻³ S/cm):
-
Cause: Too much NDA in the feed ratio. The bulky allyl groups are disrupting the planar conjugation.
-
Fix: Reduce NDA content to 10-15 mol%.
-
-
Polymer is Insoluble:
-
Cause: Cross-linking occurred during synthesis.
-
Fix: Ensure reaction temperature never exceeds 5°C. Avoid prolonged drying at high temperatures.
-
-
No Film Formation (Electrochemical):
-
Cause: NDA is passivating the electrode.
-
Fix: Clean electrode surface; increase Aniline:NDA ratio; scan to slightly higher potential (1.1 V) to overcome activation barrier, but watch for over-oxidation.
-
References
-
Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[1][4][2][5][6][7][8][9][10][11] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry. Link
-
Goh, E. C., et al. (2011). Electrochemical Polymerization of Aniline. SciSpace. Link
-
Lyoo, W. S., et al. (2000). Synthesis and Characteristics of Poly(2,5-dimethylaniline) as Conductive Polymer. Journal of Applied Polymer Science. Link
-
Inzelt, G. (2008).[6] Conducting Polymers: A New Era in Electrochemistry. Springer. (Foundational text on mechanism of electropolymerization).
-
Genies, E. M., et al. (1990). Polyaniline: A historical survey. Synthetic Metals.[7] Link
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 9. Synthesis and Characteristics of Poly(2,5-dimethylaniline) as Conductive Polymer [yyhx.ciac.jl.cn]
- 10. Copolymers of Aniline with O-Anthranilic Acid: Synthesis and Characterization [scirp.org]
- 11. researchgate.net [researchgate.net]
Application Note: N,N-Diallylaniline as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
N,N-Diallylaniline is a versatile tertiary amine intermediate that serves as a critical "handle" for constructing nitrogen-containing heterocycles, particularly indoles and quinolines.[1] Its utility stems from the dual allyl groups, which allow for [3,3]-sigmatropic rearrangements (Aza-Claisen) and Ring-Closing Metathesis (RCM).[1] This guide details the synthesis, handling, and application of this compound, focusing on its role in the Aza-Claisen rearrangement to access ortho-functionalized anilines—a gateway to complex pharmaceutical scaffolds.[1]
Critical Properties & Safety Profile
Before initiating synthesis, researchers must account for the specific physicochemical properties of this compound.[1] Unlike its dimethyl analogue, the diallyl variant possesses reactive alkene moieties prone to oxidation and polymerization if mishandled.[1]
Physical Data Table
| Property | Value / Description | Notes |
| CAS Number | 3025-96-5 | |
| Molecular Formula | C₁₂H₁₅N | |
| Molecular Weight | 173.26 g/mol | |
| Appearance | Pale yellow to brownish oil | Darkens upon oxidation/light exposure.[1] |
| Boiling Point | ~115–120 °C @ 10 mmHg | Extrapolated.[1] Decomposes near atm BP (~260°C).[1] |
| Density | ~0.96 g/mL | Similar to N,N-dimethylaniline.[1][2][3] |
| Solubility | DCM, EtOAc, Toluene, Et₂O | Insoluble in water.[1] |
Safety & Handling (E-E-A-T)
-
Toxicity: Analogous to N,N-dimethylaniline; toxic by inhalation, ingestion, and skin contact.[1] The allyl groups add potential for alkylating activity (skin sensitization).[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidative degradation of the allyl groups.
-
Handling: Use only in a chemical fume hood. Double-glove (Nitrile) is recommended due to high lipophilicity and skin permeability.[1]
Synthesis Protocol: Preparation of this compound
Objective: Efficient alkylation of aniline using allyl bromide under basic conditions.
Reagents
-
Aniline (1.0 equiv)[1]
-
Allyl Bromide (2.2 equiv) — Excess ensures double alkylation.[1]
-
Potassium Carbonate (
) (2.5 equiv) — Base to scavenge HBr.[1] -
Acetonitrile (MeCN) or DMF — Solvent.[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with nitrogen.[1]
-
Dissolution: Add Aniline (50 mmol) and
(125 mmol) to MeCN (150 mL). Stir for 10 minutes. -
Addition: Add Allyl Bromide (110 mmol) dropwise over 20 minutes via an addition funnel. Caution: Exothermic.[1]
-
Reaction: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] The aniline spot (
~0.[1]3) should disappear, replaced by the dialkylated product ( ~0.7).[1] -
Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo.
-
Extraction: Redissolve residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over
.[1] -
Purification: Distillation under reduced pressure (vacuum distillation) is preferred over column chromatography to avoid streaking.[1] Collect the fraction boiling at ~115–120°C (10 mmHg).
Workflow Diagram
Figure 1: Optimized workflow for the synthesis of this compound from aniline.
The Key Transformation: Aza-Claisen Rearrangement
The primary pharmaceutical value of this compound lies in the Aza-Claisen (3-aza-Cope) rearrangement .[1] This [3,3]-sigmatropic shift moves an allyl group from the nitrogen to the ortho-carbon, re-establishing aromaticity to form 2-allyl-N-allylaniline .[1]
Mechanism & Causality
Unlike the oxy-Claisen rearrangement, the amino-variant has a higher activation energy (
-
Thermal Route: Requires high temperatures (>200°C), often leading to degradation.[1]
-
Lewis Acid Catalysis (Recommended): Lewis acids (e.g.,
, , or ) coordinate to the nitrogen lone pair.[1] This lowers the energy of the transition state and prevents side reactions, allowing the reaction to proceed at lower temperatures (80–140°C).[1]
Mechanistic Pathway Diagram[1]
Figure 2: Mechanistic pathway of the Lewis Acid-catalyzed Aza-Claisen rearrangement.
Application: Synthesis of Indoles
The rearranged product, 2-allyl-N-allylaniline , is a "privileged structure" for synthesizing indoles via oxidative cyclization.[1] This is a superior route to the Fischer Indole Synthesis for acid-sensitive substrates.[1]
Protocol: One-Pot Indole Formation
Reaction: Oxidative cyclization of the ortho-allyl aniline.[1]
-
Rearrangement: Treat this compound (10 mmol) with
(1.0 equiv) in Xylene at 140°C for 4 hours. -
Validation: Check for the disappearance of starting material.[1] The product is the mono-rearranged 2-allyl-N-allylaniline.[1]
-
Note: The second allyl group usually remains on the nitrogen unless forcing conditions are used.[1]
-
-
Cyclization (Ozonolysis/Reduction Route):
-
Alternative (Pd-Catalyzed): The 2-allyl-N-allylaniline can undergo Pd-catalyzed intramolecular amination to form 1-allyl-2-methylindoline , which is then oxidized to the indole.[1]
Analytical Validation
To ensure the integrity of the intermediate, compare analytical data against these benchmarks:
-
NMR (CDCl
, 400 MHz):-
This compound: Look for the allyl signals.[1]
-
Rearranged Product (2-allyl-N-allylaniline):
-
-
Mass Spectrometry (ESI+):
References
-
Synthesis of N,N-Diallylanilines
-
Aza-Claisen Rearrangement Mechanism
-
Lewis Acid Catalysis in Claisen Rearrangements
-
Indole Synthesis via 2-Alkynyl/Allyl Anilines
-
General Safety Data (N,N-Dimethylaniline Analogue)
-
Source: Fisher Scientific SDS.[1]
-
Sources
Application Note: Laboratory Scale Preparation of N,N-Diallylaniline
This Application Note and Protocol is designed for laboratory-scale synthesis of N,N-Diallylaniline , a versatile intermediate in the synthesis of nitrogen heterocycles, polymerization catalysts, and functionalized materials.
Abstract
This guide details the optimized protocol for the synthesis of This compound (CAS: 3046-43-3) via nucleophilic substitution (
Introduction & Principle
This compound is a tertiary amine synthesized by the double alkylation of aniline. The reaction proceeds via a stepwise
Key Challenges addressed in this protocol:
-
Mono- vs. Bis-allylation: Controlling stoichiometry to ensure complete conversion to the tertiary amine while avoiding quaternary ammonium salt formation.
-
Safety: Allyl bromide is a potent lachrymator and alkylating agent.
-
Workup: Efficient removal of inorganic salts and unreacted allyl bromide.
Reaction Scheme
Mechanistic Insight & Logic
The synthesis relies on the varying nucleophilicity of the amine species.
-
First Alkylation: Aniline is neutral and moderately nucleophilic. It displaces bromide to form N-allylaniline.
-
Base Intervention: The generated HBr is immediately neutralized by
, preventing the protonation of the amine (which would deactivate it). -
Second Alkylation: The secondary amine (N-allylaniline) is more nucleophilic than the primary aniline due to the inductive electron-donating effect of the allyl group. This ensures the second alkylation proceeds rapidly.
-
Over-Alkylation Control: While the tertiary amine is formed, steric hindrance from the two allyl groups and the phenyl ring significantly retards the formation of the quaternary ammonium salt, provided the temperature is controlled (reflux in MeCN is ideal at ~82°C).
Visual Mechanism (Graphviz)
Figure 1: Step-wise alkylation mechanism illustrating the transformation from primary to tertiary amine.
Safety Assessment (Critical)
| Hazard | Risk | Mitigation |
| Allyl Bromide | High: Lachrymator, Toxic, Flammable. | Handle only in a functioning fume hood. Use double nitrile gloves. Keep a beaker of dilute NaOH nearby to neutralize spills. |
| Aniline | High: Toxic by inhalation/skin absorption; Methemoglobinemia. | Wear long sleeves, gloves, and eye protection. Avoid breathing vapors. |
| Acetonitrile | Moderate: Flammable, metabolizes to cyanide. | Keep away from heat sources. Dispose of in organic waste. |
Materials & Equipment
Reagents:
-
Aniline (ReagentPlus®, 99%)
-
Allyl Bromide (99%, stabilized)
-
Potassium Carbonate (
), anhydrous, granular (Grind to powder for better surface area) -
Acetonitrile (MeCN), anhydrous (or Ethanol as a greener alternative)
-
Ethyl Acetate & Hexanes (for purification)
-
Sodium Sulfate (
), anhydrous
Equipment:
-
100 mL Round Bottom Flask (RBF) (2-neck preferred)
-
Reflux Condenser[1]
-
Magnetic Stir Plate & Bar[2]
-
Oil Bath with Temperature Control
-
Separatory Funnel
Experimental Protocol
Step 1: Reaction Setup
-
Preparation: Oven-dry the 100 mL RBF and magnetic stir bar. Clamp securely over the stir plate.
-
Charging: Add Aniline (1.86 g, 20 mmol, 1.0 eq) and Acetonitrile (40 mL) . Stir to dissolve.
-
Base Addition: Add Potassium Carbonate (8.29 g, 60 mmol, 3.0 eq) .
-
Note: Using 3.0 equivalents ensures rapid neutralization of the 2.0 equivalents of HBr generated.
-
-
Reagent Addition: While stirring, add Allyl Bromide (6.05 g, 4.3 mL, 50 mmol, 2.5 eq) dropwise over 10 minutes.
-
Tip: A slight excess (2.5 eq) drives the reaction to completion but avoid large excesses to prevent quaternization.
-
Step 2: Reaction Execution
-
Attach the reflux condenser and turn on cooling water.
-
Heat the oil bath to 80°C (Reflux) .
-
Stir vigorously for 6–8 hours .
-
Monitoring: Check progress via TLC (Mobile Phase: 10% Ethyl Acetate in Hexane).
-
Rf Values: Aniline (~0.3), N-Allylaniline (~0.5), this compound (~0.7). The spot for aniline should disappear completely.
-
Step 3: Workup[5]
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove solid inorganic salts (KBr, excess
). Wash the solid cake with small portions of Acetonitrile. -
Concentration: Remove the solvent (Acetonitrile) using a rotary evaporator to obtain a crude oily residue.
-
Extraction:
-
Dissolve the residue in Ethyl Acetate (50 mL) .
-
Transfer to a separatory funnel.
-
Wash with Water (2 x 30 mL) to remove trace salts.
-
Wash with Brine (1 x 30 mL) .
-
-
Drying: Collect the organic layer, dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Method A (Distillation - Preferred for Scale >5g): Vacuum distillation. Boiling point is high; expect ~110-115°C at 10 mmHg.
-
Method B (Column Chromatography - Preferred for High Purity):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient from 100% Hexane to 5% Ethyl Acetate in Hexane.
-
Collection: Collect the least polar UV-active spot (High Rf).
-
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the synthesis and purification of this compound.
Data Analysis & Characterization
The product is a pale yellow to colorless oil.[5]
| Technique | Expected Signal / Value | Assignment |
| Appearance | Pale Yellow Oil | - |
| Yield | 85 - 92% | - |
| 1H NMR (CDCl3) | Meta-ArH | |
| Ortho/Para-ArH | ||
| Vinyl CH ( | ||
| Terminal Alkene ( | ||
| Allylic | ||
| 13C NMR | Carbon Backbone |
Interpretation:
-
The absence of a broad singlet around 3.5-4.0 ppm indicates the complete consumption of N-H protons (conversion of primary/secondary amine).
-
The integration of the allylic doublet (3.9 ppm) to the aromatic protons (6.7-7.2 ppm) should be approximately 4:5.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield | Incomplete reaction or loss during workup. | Increase reaction time to 12h. Ensure aqueous layer in extraction is not acidic (protonated amine stays in water). |
| Solid Precipitate in Product | Residual salts. | Re-dissolve in ether/EtOAc and filter again. |
| TLC shows 3 spots | Mono-allylated intermediate remains. | Add 0.5 eq more Allyl Bromide and reflux for 2 more hours. |
| Product is Dark Brown | Oxidation of aniline. | Distill the aniline before use. Perform reaction under Nitrogen atmosphere. |
References
-
Synthesis of N,N-diallylanilines using Hydrotalcites
-
General N-Alkylation Protocols
-
BenchChem Application Notes, "Synthesis of N-Nonylaniline from Aniline," BenchChem Protocols, 2025. Link
-
-
Patent Methodology (Adapted)
-
CN102040526A, "Preparation method of N,N-diallyl aniline," 2011. Link
-
-
Safety Data
-
PubChem, "N,N-Dimethylaniline (Analogous Safety Data)," National Library of Medicine. Link
-
Sources
- 1. echemi.com [echemi.com]
- 2. N,N-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. CN102040526A - Preparation method of N,N-diallyl aniline - Google Patents [patents.google.com]
- 5. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]
Application Note: One-Pot Synthesis of Substituted N,N-Diallylanilines
Introduction & Strategic Utility
N,N-Diallylanilines are critical synthetic intermediates in modern drug discovery and materials science.[1] Their primary utility lies in their ability to undergo Ring-Closing Metathesis (RCM) to form nitrogen-containing heterocycles (e.g., pyrrolines, quinolines, and azepines)—scaffolds ubiquitous in bioactive alkaloids and pharmaceutical agents.
While traditional methods often employ expensive transition metal catalysts (Pd, Ir) or harsh conditions to achieve double allylation, this protocol utilizes a robust, transition-metal-free aqueous-organic biphasic system . This approach maximizes atom economy, reduces cost, and simplifies purification, making it ideal for both milligram-scale medicinal chemistry optimization and gram-scale process development.
Key Advantages of This Protocol
-
High Selectivity: Preferential formation of the tertiary amine (diallyl) over the secondary amine (monoallyl) via controlled stoichiometry.
-
Operational Simplicity: One-pot setup; no inert atmosphere required (though recommended for reproducibility).
-
Green Chemistry Profile: Uses aqueous ethanol and inorganic base (
), avoiding toxic chlorinated solvents and heavy metals.
Reaction Mechanism & Design
The synthesis proceeds via a sequential double nucleophilic substitution (
Mechanistic Pathway[2][3][4][5]
-
First Allylation: The lone pair on the aniline nitrogen attacks the
-carbon of the first allyl bromide molecule. -
Deprotonation: The inorganic base (
) neutralizes the resulting ammonium intermediate, regenerating the neutral secondary amine (N-allylaniline). -
Second Allylation: The secondary amine, being more nucleophilic than the primary aniline (due to the inductive effect of the allyl group), rapidly attacks a second equivalent of allyl bromide.
-
Final Neutralization: The base neutralizes the final ammonium salt to yield the free N,N-diallylaniline.
Reaction Scheme Visualization
Caption: Sequential
Detailed Experimental Protocol
Materials & Reagents[2][3][5][6][7][8][9][10][11][12][13][14]
-
Substrate: Substituted Aniline (1.0 equiv)
-
Reagent: Allyl Bromide (3.0 – 4.0 equiv)
-
Base: Potassium Carbonate (
) (4.0 equiv)[2] -
Solvent System: Ethanol : Water (2:1 v/v)
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar, oil bath.
Step-by-Step Procedure
-
Preparation:
-
In a 50 mL round-bottom flask, dissolve Substituted Aniline (5.0 mmol) in Ethanol (10 mL).
-
Add Water (5 mL) to the solution.
-
Add Potassium Carbonate (
) (20.0 mmol, 4 equiv) in a single portion. Stir until a suspension forms.
-
-
Addition:
-
Add Allyl Bromide (15.0 - 20.0 mmol, 3-4 equiv) dropwise over 5 minutes at room temperature.
-
Note: Allyl bromide is a lachrymator. Perform this step in a well-ventilated fume hood.
-
-
Reaction:
-
Heat the reaction mixture to 70°C (oil bath temperature).
-
Stir vigorously for 2 to 6 hours .
-
Monitoring: Check progress via TLC (Eluent: Hexane/Ethyl Acetate 9:1). The starting aniline and mono-allyl intermediate should be fully consumed.[2]
-
-
Workup:
-
Cool the mixture to room temperature.
-
Evaporate the bulk of the ethanol under reduced pressure (Rotary Evaporator).
-
Dilute the aqueous residue with Water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash the combined organic layers with Brine (20 mL).
-
Dry over anhydrous
or , filter, and concentrate in vacuo.
-
-
Purification:
-
If necessary, purify via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate).
-
Note: Many substrates yield >95% purity without chromatography due to the high selectivity of this protocol.
-
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of N,N-diallylanilines.
Substrate Scope & Optimization Data
The electronic nature of the aniline substituent significantly impacts reaction time and yield. Electron-Donating Groups (EDGs) enhance nucleophilicity, while Electron-Withdrawing Groups (EWGs) may require extended reaction times.
Table 1: Representative Substrate Scope
| Substrate (R-Aniline) | Electronic Effect | Time (h) | Yield (%) | Notes |
| Unsubstituted (H) | Neutral | 2.0 | 86-92 | Standard benchmark. |
| 4-Methyl (-CH3) | Weak EDG | 1.5 | 98 | Very fast conversion. |
| 4-Methoxy (-OMe) | Strong EDG | 1.0 | 99 | Excellent yield; high purity. |
| 4-Chloro (-Cl) | Weak EWG | 3.5 | 77 | Slightly slower; requires 4 eq allyl bromide. |
| 4-Nitro (-NO2) | Strong EWG | 6.0 | <45 | Limitation: Strong deactivation prevents complete diallylation. |
| 2-Methyl (-CH3) | Steric Hindrance | 4.0 | 68 | Steric bulk at ortho-position slows 2nd allylation. |
Data aggregated from standardized protocols [1].
Troubleshooting & Critical Parameters
Issue: Incomplete Conversion (Mono-allyl product remains)
-
Cause: Insufficient base or allyl bromide; "stalling" due to steric hindrance or EWGs.
-
Solution:
-
Increase Allyl Bromide to 5.0 equivalents .
-
Increase temperature to reflux (
) . -
Switch solvent to Acetonitrile (
) with for higher thermal ceiling, though this loses the "green" aqueous benefit.
-
Issue: Quaternary Ammonium Salt Formation[12]
-
Cause: Over-alkylation (Tri-allylation).
-
Solution: This is rare with anilines due to the steric bulk of two allyl groups preventing the formation of the quaternary salt under these mild conditions. If observed, strictly control temperature at
and do not exceed 4 hours.
Issue: Emulsion during Workup
-
Cause: Presence of fine
particulates or amphiphilic intermediates. -
Solution: Filter the reaction mixture through a Celite pad before evaporating ethanol to remove solid salts.
Safety & Handling
-
Allyl Bromide: Highly toxic, lachrymator, and flammable. Must be handled in a fume hood. Double-glove (Nitrile) recommended.
-
Waste Disposal: Aqueous waste contains bromide salts and traces of allyl bromide. Quench excess alkylating agent with dilute aqueous ammonia or sodium thiosulfate before disposal.
References
-
Primary Protocol Source: Zhang, Q., et al. "Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase."[2] Journal of Chemistry, vol. 2013, Article ID 989285, 2013.[2]
-
Mechanistic Context (N-Alkylation): Leas, D. A., et al. "One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides." Organic Letters, vol. 19, no.[3][2][4] 10, 2017, pp. 2518–2521.
-
Application in RCM: Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials." Angewandte Chemie International Edition, vol. 45, no. 23, 2006, pp. 3760–3803.
Sources
- 1. CN102040526A - Preparation method of N,N-diallyl aniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides [organic-chemistry.org]
- 4. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing reaction conditions for N,N-diallylation of anilines
The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and researchers. It prioritizes actionable protocols, mechanistic causality, and rigorous troubleshooting over generic textbook descriptions.
Topic: Optimization of Reaction Conditions & Troubleshooting Ticket Type: Advanced Method Development Applicable Substrates: Anilines (Electron-rich, Electron-deficient, Sterically hindered)
Executive Summary & Core Mechanism
The N,N-diallylation of anilines is a critical transformation for generating precursors for Ring-Closing Metathesis (RCM) and polymerization. While seemingly a simple
The "Gold Standard" protocol recommended here utilizes a catalyst-free, aqueous-organic biphasic system .[1] This method leverages the specific solubility of inorganic bases to drive the reaction to completion while suppressing side reactions.[1]
Key Reaction Pathway:
Standard Operating Procedure (The "Gold Standard")
Based on field-proven optimization (Du et al., 2013).
Reagents & Stoichiometry
| Component | Equivalents (eq.) | Role & Notes |
| Aniline Substrate | 1.0 | Limiting reagent.[1] |
| Allyl Bromide | 3.0 - 4.0 | Crucial: Excess is required to push the second alkylation ( |
| Potassium Carbonate ( | 4.0 | Base of Choice: Superior to |
| Solvent System | Ethanol : Water (2:1 v/v) | The Secret Sauce: Water solubilizes the base; Ethanol solubilizes the organic substrate.[1] The interface promotes reactivity.[1][2] |
Step-by-Step Protocol
-
Setup: In a round-bottom flask, dissolve Aniline (1.0 eq) in Ethanol (2 volumes).
-
Base Addition: Dissolve
(4.0 eq) in Water (1 volume) and add to the ethanol solution. Note: Some precipitation may occur; this is normal.[1] -
Alkylation: Add Allyl Bromide (3.0 eq) dropwise at room temperature to control exotherm.
-
Reaction: Heat to 70°C for 2–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).[1]
-
Workup: Evaporate volatiles. Extract with Ethyl Acetate/Water.[1] Wash organic layer with Brine.[1] Dry over
.[1]
Workflow Visualization
Figure 1: Optimized workflow for biphasic N,N-diallylation. The 70°C setpoint balances rate vs. Claisen rearrangement risk.
Troubleshooting & FAQs
Issue 1: "The reaction stalls at the mono-allyl product."
Diagnosis: The second alkylation (
-
Q: Did you use Allyl Chloride?
-
Q: Is your base solubility poor?
-
Q: Is the substrate electron-deficient (e.g., p-Nitroaniline)?
-
Fix: Electron-withdrawing groups reduce nucleophilicity.[1] Increase temperature to 80-90°C and extend time to 12h. Warning: Do not exceed 100°C to avoid Claisen rearrangement.
-
Issue 2: "I see a new impurity that is not the starting material or product."
Diagnosis: This is likely the C-allylated product (Claisen Rearrangement) or a Quaternary Ammonium Salt .[1]
-
Scenario A: High Temperature (>100°C) [1]
-
Cause: [3,3]-Sigmatropic rearrangement (Claisen) moves the allyl group from Nitrogen to the ortho-Carbon.
-
Fix: Keep temperature below 80°C . The aqueous/ethanol method works at 70°C, which is safe.[1]
-
-
Scenario B: Over-alkylation [1]
Issue 3: "How do I purify the mixture if column chromatography is difficult?"
Technique: Chemical Scavenging. If you have residual mono-allyl aniline and starting aniline mixed with your desired N,N-diallyl product:
-
Add Acetic Anhydride (1.5 eq relative to impurities) to the crude mixture.
-
Stir for 30 mins. This converts primary/secondary amines into Amides .[1]
-
Amides are significantly less basic and much more polar than the tertiary amine (product).[1]
-
Perform an acid-base extraction:
Decision Logic for Optimization
Figure 2: Troubleshooting logic tree for common N-allylation failure modes.
References
-
Du, Z., Wei, X., Zhang, W., Zhang, Y., & Xue, Q. (2013).[1] Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase.[1][4] Journal of Chemistry.
- Key Insight: Establishes the 2:1 EtOH/H2O + system as the optimal balance for selectivity and yield.
-
Luo, N., Zhong, Y., Shui, H., & Luo, R. (2021).[1][5] pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water.[1][5] The Journal of Organic Chemistry. [1]
- Key Insight: Provides alternative catalytic routes for difficult substr
-
Majumdar, K. C., et al. (2012).[1] The Claisen Rearrangement in Organic Synthesis. Chemical Reviews.
-
Key Insight: Mechanistic grounding for the temperature limits (<100°C) required to prevent C-allylation.[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-free N-dealkylation of aniline derivatives in water induced by high frequency ultrasound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water [organic-chemistry.org]
Technical Support Hub: Synthesis of N,N-Diallylaniline
[1]
Welcome to the Advanced Synthesis Support Center. Ticket ID: #NDA-SYN-001 Subject: Troubleshooting Side Products & Impurities in N-Alkylation Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: The N-Alkylation Landscape
You are likely synthesizing N,N-Diallylaniline via the nucleophilic substitution of aniline with an allyl halide (typically allyl bromide or chloride).[1] While theoretically straightforward, this reaction is a balancing act. The nitrogen atom does not stop reacting simply because you want it to; it competes against its own intermediates and the thermodynamics of rearrangement.
This guide treats your synthesis as a system. We will diagnose specific failure modes (impurities) and provide mechanistic corrections.
Module 1: The "Mono-Allyl" Stalling (Incomplete Alkylation)
Symptom:
-
TLC/HPLC: A persistent spot/peak appears slightly more polar (lower
) than your target tertiary amine. -
Yield: High mass recovery, but NMR shows a split signal for the allyl groups or a broad N-H singlet ($ \delta \approx 3.5-4.0 $ ppm).
The Science (Causality):
The reaction proceeds stepwise: Aniline
Troubleshooting Protocol:
| Variable | Recommendation | Technical Rationale |
| Stoichiometry | 3.0 - 3.5 Equivalents of Allyl Bromide | You need >2.0 eq because the generated HBr consumes the base.[1] Excess drives the equilibrium to the tertiary amine [2]. |
| Base Choice | K₂CO₃ (Potassium Carbonate) | NaHCO₃ is often too weak to deprotonate the secondary amine efficiently. K₂CO₃ provides the necessary basicity without being harsh enough to cause elimination. |
| Solvent | Acetonitrile (MeCN) or Ethanol | Polar aprotic solvents like MeCN accelerate the |
Corrective Action: If you have isolated a mixture of Mono- and Di-allylaniline:
-
Chemical Scavenging: Dissolve the mixture in DCM. Add 1.5 eq of Acetic Anhydride or Phthalic Anhydride .
-
Mechanism: The secondary amine (impurity) reacts to form an amide (non-basic). The tertiary amine (product) remains unreactive.
-
Workup: Wash with dilute acid (1M HCl). The amide stays in the organic layer (or precipitates); the target tertiary amine moves to the aqueous layer.
-
Recovery: Basify the aqueous layer (NaOH) and extract the pure product back into organic solvent.
Module 2: The "Quaternary" Trap (Over-Alkylation)
Symptom:
-
Observation: A white solid precipitates during the reaction that is insoluble in the organic solvent.
-
Workup Issue: Low yield in the organic layer; product seems to "disappear" into the aqueous wash.
-
NMR: New set of allyl signals with a distinct downfield shift.
The Science (Causality): The target molecule, this compound, is still nucleophilic.[1] In the presence of excess alkyl halide and high polarity solvents, it attacks another allyl bromide molecule to form N,N,N-Triallylanilinium bromide (Quaternary Ammonium Salt).[1] This salt is water-soluble and will be lost during aqueous workup [3].[1]
Troubleshooting Protocol:
| Variable | Recommendation | Technical Rationale |
| Monitoring | Strict Time Control | Do not let the reaction run "overnight" unmonitored. Once the mono-allyl spot disappears on TLC, stop the reaction immediately. |
| Solvent Polarity | Avoid DMF or DMSO | Highly polar aprotic solvents stabilize the transition state for quaternization. Stick to MeCN or Toluene/Water biphasic systems. |
| Recovery | Ion Exchange | If you accidentally formed the salt, it is difficult to reverse. You must prevent it. |
Module 3: Thermal Instability (The Claisen Rearrangement)
Symptom:
-
NMR: The N-allyl signals diminish, but new signals appear in the aromatic region (complex splitting patterns).
-
Structure: You have formed 2-allyl-N-allylaniline (C-alkylation).[1]
The Science (Causality): N-Allyl anilines are susceptible to the Amino-Claisen Rearrangement ([3,3]-sigmatropic rearrangement).[1][2] While this typically requires high temperatures (>200°C) or Lewis Acids, it can occur as a side reaction if the synthesis is performed under high-pressure reflux or if the reaction mixture is distilled at atmospheric pressure [4][5].
Troubleshooting Protocol:
-
Temperature Limit: Maintain reaction temperature below 80-100°C . Do not reflux in high-boiling solvents like DMF.[1]
-
Distillation: Always purify this compound via Vacuum Distillation (reduced pressure).[1] Never attempt atmospheric distillation, as the pot temperature will trigger the rearrangement.
Visualizing the Reaction Network
The following diagram maps the kinetic pathways. Your goal is to navigate from Node A to Node C without falling into the "Sink" nodes (D or E).
Figure 1: Reaction kinetic pathway showing the target window (Green) vs. thermodynamic and kinetic sinks (Red/Yellow).
Summary of Physical Properties for Separation
Use this data table to design your workup strategy.
| Compound | State | Solubility (Aq.[3][4] Acid) | Solubility (Org. Solv) | |
| Aniline | Liquid | Soluble | Soluble | ~4.6 |
| N-Allylaniline | Liquid | Soluble | Soluble | ~4.0 |
| This compound | Liquid | Soluble | Soluble | ~5.2 |
| Triallylanilinium Salt | Solid | Soluble | Insoluble | N/A (Salt) |
Frequently Asked Questions (FAQ)
Q: Can I use allyl chloride instead of allyl bromide? A: Yes, but allyl chloride is less reactive (Cl is a poorer leaving group). You will likely need to add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate Allyl Iodide in situ, or increase the reaction temperature, which risks Claisen rearrangement. Stick to the bromide if possible.
Q: My product turned brown/black upon storage. Why? A: Anilines are prone to oxidation (N-oxide formation) and radical polymerization of the allyl groups when exposed to light and air.
-
Fix: Store the product under an inert atmosphere (Argon/Nitrogen) in an amber vial at 4°C. Add a stabilizer like BHT if the application permits.
Q: How do I remove the "Mono" impurity without a column? A: Use the Acylation Trick . React the crude mixture with Acetic Anhydride (1.2 eq relative to the impurity). The mono-amine becomes an amide. Perform an acid extraction (HCl). The amide (neutral) stays in the organic layer; your target tertiary amine (basic) goes into the water. Separate layers, basify the water, and extract your pure product.[3]
References
-
BenchChem. "Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline from Aniline: A Technical Guide."[1][5] BenchChem Technical Library. Link
-
ResearchGate. "Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase."[1] ResearchGate.[6] Link
-
DTIC. "Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds." Defense Technical Information Center. Link
-
Wikipedia. "Claisen Rearrangement: Mechanism and Variations." Wikipedia. Link
-
TSI Journals. "Amino-Claisen Rearrangement of N-Allyl Aryl Amines." TSI Journals. Link
Sources
- 1. JP4938790B2 - Ring alkylation of aniline or aniline derivatives using ionic liquid catalysts - Google Patents [patents.google.com]
- 2. tsijournals.com [tsijournals.com]
- 3. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
How to avoid monoallylation in N,N-Diallylaniline synthesis
Technical Support Center: N,N-Diallylaniline Synthesis Subject: Troubleshooting Incomplete Alkylation & Maximizing Bis-Allylation Yields
Overview: The "Mono-Allyl Trap"
Welcome to the technical support module for
While alkyl groups generally increase the nucleophilicity of amines (making the second alkylation faster), allylation of aniline is unique . The steric bulk of the first allyl group, combined with the resonance stabilization of the aniline nitrogen, creates a kinetic barrier to the second addition. To avoid monoallylation, you cannot simply "let the reaction run"; you must chemically force the equilibrium toward the tertiary amine.
Module 1: The Kinetic Landscape
To solve the problem, we must visualize the competition between the first and second addition.
-
(Aniline
Mono): Fast. The aniline nitrogen is moderately nucleophilic. -
(Mono
Bis): Slower. The introduced allyl group adds significant steric hindrance, shielding the nitrogen lone pair, despite the inductive electron-donating effect. -
(Bis
Quaternary Salt): Possible but difficult. The steric crowding of three groups on the nitrogen usually prevents over-alkylation unless extreme forcing conditions are used.
The Goal: Maximize
Figure 1: Reaction pathway showing the kinetic bottleneck at the Mono
Module 2: Optimized Protocol (The "Gold Standard")
To ensure complete conversion to the bis-product, use this optimized protocol. This system relies on Phase Transfer Catalysis (PTC) or Finkelstein-type activation to lower the activation energy of the second addition.
Reagents & Stoichiometry
| Component | Role | Equivalents (Eq) | Recommended Type |
| Aniline | Substrate | 1.0 | Distilled/Pure |
| Allyl Bromide | Electrophile | 2.5 - 3.0 | Excess drives kinetics |
| Base | Acid Scavenger | 3.0 - 4.0 | |
| Catalyst | Activator | 0.1 (10 mol%) | TBAI (Tetrabutylammonium Iodide) |
| Solvent | Medium | N/A | Acetonitrile (MeCN) or DMF |
Step-by-Step Procedure
-
Dissolution: Dissolve Aniline (1.0 eq) in Acetonitrile (0.5 M concentration).
-
Base Addition: Add anhydrous
(3.0 eq). Ensure the base is finely powdered to maximize surface area. -
Catalyst Spike: Add TBAI (0.1 eq). Note: TBAI converts Allyl-Br to Allyl-I in situ, which is a much faster electrophile.
-
Electrophile Addition: Add Allyl Bromide (2.5 eq) dropwise at room temperature.
-
The "Push": Heat the reaction to Reflux (80-82°C) for MeCN or 90°C for DMF.
-
Critical: Do not run at room temperature. Heat is required to overcome the steric barrier of the second addition.
-
-
Monitoring: Check TLC/GCMS at 4 hours. If Mono exists, add 0.5 eq more Allyl Bromide and continue reflux.
Module 3: Troubleshooting Guide (Q&A)
Q1: I have 20% Mono-allylaniline remaining after 12 hours. Why won't it finish?
-
Diagnosis: Your base surface area may be passivated (coated with KBr salt), or the electrophile has degraded (allyl halides can hydrolyze or polymerize).
-
The Fix:
-
Add fresh Allyl Bromide (0.5 eq).
-
Add a small amount of fresh
. -
Crucial: Add sodium iodide (NaI) or more TBAI. The iodide ion is a better nucleophile than bromide and will regenerate the highly reactive Allyl-I species.
-
Q2: I see a new spot on TLC that is very polar (baseline). Did I over-alkylate?
-
Diagnosis: Yes, you likely formed the quaternary ammonium salt (
-triallylanilinium). This happens if you use a massive excess of allyl bromide (>4 eq) or extremely high temperatures (>120°C). -
The Fix:
-
You cannot "reverse" this easily.
-
Prevention: Stick to 2.5–3.0 equivalents.
-
Purification: The bis-product is non-polar (high
in Hexane/EtOAc), while the quat salt stays on the baseline. Filter the reaction mixture through a silica plug; the salt will remain trapped on the silica.
-
Q3: Can I use Triethylamine (
-
Diagnosis: Organic bases are often weaker in this context and can act as nucleophiles themselves (forming quaternary ammonium salts with the allyl bromide).
-
The Fix: Stick to inorganic bases (
or ). Cesium carbonate is more expensive but significantly faster due to the "Cesium Effect" (higher solubility/basicity in organic solvents).
Module 4: Decision Logic for Incomplete Reactions
Use this flow to determine your next step if the reaction is not pure.
Figure 2: Decision tree for reaction monitoring and course correction.
References
- Mechanism of Amine Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the kinetics of reactions on amines).
-
Phase Transfer Catalysis (TBAI): Freedman, H. H. (1986). "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry. Link
-
Cesium Effect in Alkylation: Flessner, T., & Doye, S. (1999). "Cesium Carbonate: A Powerful Base for the Alkylation of Secondary Amines." Journal of Practical Chemistry. Link
-
Allylation Specifics: Organic Syntheses, Coll. Vol. 3, p. 848 (1955). (Foundational protocols for N-alkylation of anilines). Link
Technical Support Center: Purification of N,N-Diallylaniline
[1]
Ticket ID: TCH-PUR-882 Subject: Removal of N-Allylaniline (Secondary Amine) from N,N-Diallylaniline (Tertiary Amine) Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist, Separation Chemistry Division
Executive Summary
The synthesis of this compound via the allylation of aniline typically yields a mixture containing the desired tertiary amine (N,N-diallyl) and the intermediate secondary amine (N-allyl). While their boiling points differ (
This guide provides three validated workflows for purification, ranked by scale and purity requirements. The Chemical Scavenger Method (Module 2) is the recommended industrial standard for eliminating trace secondary amines.
Module 1: Diagnostic & Assessment
Before initiating purification, quantify the impurity profile.[1] Visual inspection is insufficient as both compounds are oily liquids that darken upon oxidation.[1]
Q: How do I accurately assess the ratio of Mono- vs. Di-allylaniline?
A: Gas Chromatography (GC) is the gold standard. TLC is useful for qualitative monitoring.[1]
| Method | Parameter | Observation |
| GC-MS / GC-FID | Retention Time | N-Allylaniline: Elutes earlier (lower MW, H-bonding).This compound: Elutes later. |
| TLC (Silica) | Mobile Phase: Hexane:EtOAc (9:1).Result: Tertiary amine (N,N-di) is usually less polar and travels higher than the secondary amine (N-allyl), which H-bonds with silica.[1] | |
| TLC Visualization | Stain | UV (254 nm): Both absorb strongly.Ninhydrin: Secondary amines may stain faintly; tertiary do not.Iodine: Stains both brown.[1] |
Module 2: The Chemical Scavenger Method (Recommended)
Best For: High purity (
Q: Why use Acetic Anhydride instead of just distilling?
A: Distillation requires a theoretical plate count that may be difficult to achieve if the boiling point delta is compressed by vacuum conditions. Acetic anhydride selectively reacts with the N-H proton of the N-allylaniline to form N-allyl-N-phenylacetamide.
-
Impurity (Amide): Neutral (not soluble in acid), extremely high boiling point.[1]
-
Target (Amine): Basic (soluble in acid), lower boiling point than amide.[1]
Protocol: Acetic Anhydride Scavenging
-
Stoichiometry: Calculate the moles of N-allylaniline impurity (via GC area %). Add 1.5 - 2.0 equivalents of Acetic Anhydride (
) relative to the impurity (not the whole mass). -
Reaction: Add
to the crude oil. Heat to 60--80°C for 1 hour.-
Note: No solvent is needed if the mixture is liquid.
-
-
Acid Extraction (The Critical Step):
-
Cool the mixture and dissolve in Diethyl Ether or DCM .
-
Extract with 2M HCl (3x).[1]
-
Chemistry: The this compound protonates and moves to the aqueous layer. The neutral amide impurity remains in the organic layer.
-
-
Recovery:
-
Take the Aqueous Acid Layer (contains product).
-
Basify with 20% NaOH until pH > 12 (oil will separate).
-
Extract back into organic solvent (Ether/DCM).[1]
-
Dry (
) and concentrate.
-
Workflow Visualization
Figure 1: Chemo-selective purification workflow using acetic anhydride to sequester secondary amine impurities.
Module 3: Vacuum Distillation
Best For: Bulk crude purification (removing tars/salts) before Module 2, or if impurity levels are low (<5%).[1]
Q: What are the boiling point parameters?
A: The boiling points are distinct but high. Decomposition is a risk at atmospheric pressure; high vacuum is mandatory.[1]
| Compound | MW ( g/mol ) | Est.[1][2][3][4][5] BP (760 mmHg) | Est.[1] BP (10 mmHg) |
| N-Allylaniline | 133.19 | ~220°C | ~95--100°C |
| This compound | 173.26 | ~255--260°C | ~125--130°C |
Troubleshooting Distillation
-
Issue: The fractions overlap.
-
Issue: Product is turning dark/red.
Module 4: Chromatographic Solutions
Best For: Small scale (<2g) or analytical standards.
Q: Why does my amine streak on the column?
A: Amines interact with the acidic silanols on silica gel, causing peak tailing.
Protocol: Flash Chromatography[6]
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Hexane / Ethyl Acetate gradient (0%
10%). -
The Modifier (Critical): Add 1% Triethylamine (TEA) to the mobile phase. This blocks the acidic sites on the silica, sharpening the amine bands.
-
Elution Order:
-
First: this compound (Tertiary, less polar).[1]
-
Second: N-Allylaniline (Secondary, more polar).
-
References
-
Separation of Amines via Acetylation
- Patent CA2023057A1: Process for reducing the content of primary and secondary amine in a tertiary amine.
-
URL:
-
Boiling Point Data (N-Allylaniline)
-
Source: NIST / PubChem Compound Summary.[1]
-
URL:
-
-
Synthesis & Properties of N,N-Dialkylanilines
-
Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] (Standard reference for amine alkylation and separation).
- Context: General methods for separation of amine classes (Hinsberg method adapt
-
Sources
- 1. Aniline [webbook.nist.gov]
- 2. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 3. N N Dimethylaniline - Boiling Point: ~193-194 A C - Boiling Point: ~193-194 A C at Best Price in Hyderabad | Yeve Chemicals Industries [tradeindia.com]
- 4. N-Allylaniline | C9H11N | CID 68525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylaniline [drugfuture.com]
Technical Support Center: N,N-Diallylaniline Synthesis
This technical guide details the optimization of N,N-Diallylaniline synthesis, focusing on yield maximization, impurity management, and scalable reproducibility.
Topic: Optimization of this compound Yield via N-Alkylation Applicable For: Bench Scientists, Process Chemists, Medicinal Chemists Version: 2.4 (Current Best Practice)
Core Reaction Logic & Pathway Analysis
To maximize yield, one must understand the competition between the desired
The Reaction Pathway (Visualization)
The following diagram illustrates the kinetic progression and potential pitfalls. The "Sweet Spot" is the N,N-Diallyl species.
Figure 1: Reaction progression from Aniline to this compound, highlighting the thermal instability of the mono-intermediate.
Critical Optimization Parameters
The synthesis of this compound is a double alkylation. The second alkylation is sterically more difficult than the first. To drive the reaction to completion without forming the quaternary salt, specific controls are required.
Stoichiometry & Reagents Table
| Variable | Recommendation | Technical Rationale |
| Allyl Bromide | 2.2 – 2.5 equiv | You need 2.0 eq for stoichiometry. The slight excess (0.2–0.5) pushes the sluggish second alkylation but is low enough to minimize quaternary salt formation. |
| Base | Potassium Carbonate is preferred over NaH. It buffers the HBr generated without being strong enough to promote rapid polymerization or aggressive side reactions. | |
| Catalyst | KI (10 mol%) | Crucial for Yield. Potassium Iodide acts via the Finkelstein reaction, converting Allyl Bromide to the more reactive Allyl Iodide in situ.[1] |
| Solvent | Acetonitrile ( | Polar aprotic. Dissolves the organic reactants well and partially solubilizes the inorganic base. Reflux temp (~82°C) is safe from Claisen rearrangement. |
| Temperature | Reflux (80-82°C) | Sufficient energy to overcome the activation barrier for the second alkylation. Do not exceed 100°C to avoid rearrangement. |
Troubleshooting Guide (Q&A)
Scenario A: "I have a persistent spot of Mono-allylaniline on my TLC."
Diagnosis: The second alkylation is rate-limiting due to steric hindrance around the nitrogen.
-
Solution 1 (The Catalyst): Did you add Potassium Iodide (KI)? If not, add 10 mol% KI.[2] This increases the reaction rate significantly by generating a better leaving group (Iodide vs Bromide).[2]
-
Solution 2 (Base Grind):
is heterogeneous. Ensure it is finely ground before addition to maximize surface area. -
Solution 3 (Re-dosing): If the reaction stalls after 12 hours, add a fresh 0.2 equiv of Allyl Bromide and 0.5 equiv of Base.
Scenario B: "My yield is low and the product is dark/tarry."
Diagnosis: Polymerization of the allyl groups or oxidation of the aniline.
-
Solution 1 (Inert Atmosphere): Aniline oxidizes easily. Run the reaction strictly under Nitrogen or Argon.
-
Solution 2 (Radical Inhibitor): If scaling up (>10g), add a trace amount of Hydroquinone (10-20 mg) to inhibit radical polymerization of the allyl double bonds.
-
Solution 3 (Light): Allyl halides are light-sensitive. Wrap the flask in foil.
Scenario C: "I see a new impurity after distillation."
Diagnosis: Thermal Claisen Rearrangement.
-
The Mechanism: N-allyl anilines undergo [3,3]-sigmatropic rearrangement to ortho-allyl anilines at high temperatures (typically >140°C).
-
The Fix: Never distill at atmospheric pressure. Use high vacuum (<1 mmHg) to keep the pot temperature below 100°C. If purification is difficult, switch to Column Chromatography (Silica, Hexanes/EtOAc 95:5).
Validated Experimental Protocol
Objective: Synthesis of this compound (10 mmol scale) Target Yield: >85%
Materials
-
Aniline (0.93 g, 10 mmol)
-
Allyl Bromide (2.66 g, 22 mmol) [Caution: Lachrymator]
-
Potassium Carbonate (4.14 g, 30 mmol, anhydrous/granular)
-
Potassium Iodide (0.16 g, 1 mmol)
-
Acetonitrile (30 mL, dry)
Step-by-Step Workflow
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Solvation: Add Aniline (10 mmol) and dry Acetonitrile (30 mL). Stir until dissolved.
-
Base Addition: Add
(30 mmol) and KI (1 mmol) in one portion. The mixture will be a suspension. -
Reagent Addition: Add Allyl Bromide (22 mmol) dropwise via syringe over 5 minutes.
-
Note: The reaction is exothermic; observe for mild heat generation.
-
-
Reaction: Heat the mixture to reflux (oil bath at ~85°C) for 12–16 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 9:1). The starting Aniline (
) should disappear. The Mono-allyl intermediate ( ) should convert to the Di-allyl product ( ).
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid inorganic salts (
) using a sintered glass funnel. Rinse the solid pad with Ethyl Acetate. -
Concentrate the filtrate under reduced pressure (Rotovap).
-
-
Purification (Choice):
-
Method A (Flash Column): Silica gel, eluting with 100% Hexanes
2% EtOAc/Hexanes. -
Method B (Vacuum Distillation): Only if high vacuum is available. B.P. approx 110°C at 2 mmHg. Do not exceed 120°C bath temp.
-
References
-
Mechanism of Amine Alkylation & Finkelstein Catalysis Source: Organic Chemistry Portal.[3] "Nucleophilic Substitution - Finkelstein Reaction." URL:[Link]
-
Claisen Rearrangement Risks in N-Allyl Systems Source: Wikipedia / Organic Chemistry Portal. "Claisen Rearrangement - Aromatic Amino-Claisen." URL:[Link]
-
Catalytic N-Alkylation Improvements Source: ResearchGate.[4][5] "Potassium iodide catalysis in the alkylation of amines." URL:[Link]
Sources
Technical Support Center: Catalyst Deactivation in N,N-Diallylaniline Synthesis
Executive Summary & System Overview
The Challenge: The synthesis of N,N-Diallylaniline (a critical intermediate for polymerization initiators and agrochemicals) is evolving from stoichiometric alkylation (using allyl chloride/base) to catalytic dehydrative allylation using allyl alcohol. While the latter is atom-economical (producing only water), it suffers from severe catalyst deactivation modes that differ significantly between Homogeneous (Palladium) and Heterogeneous (Solid Acid/Oxide) systems.
Scope of Support: This guide addresses the two primary catalytic routes for N,N-diallylation:
-
Homogeneous Pd(0)/Pd(II) Catalysis: High selectivity but prone to aggregation and ligand oxidation.
-
Heterogeneous MoO₃/TiO₂ Catalysis: High activity for bis-allylation but prone to coking and redox instability.
Module A: Homogeneous Palladium Catalysis
System: Pd(OAc)₂ / Phosphine Ligand (e.g., PPh₃, dppe) + Allyl Alcohol.
🔍 Diagnostic: Root Cause Analysis (RCA)
| Symptom | Probable Cause | Mechanism |
| Solution turns black/precipitate forms | Pd-Black Formation | Ligand dissociation leads to under-coordinated Pd(0), which aggregates into inactive metallic nanoparticles. |
| Reaction stalls at ~50% conversion | Product Inhibition | The basic this compound product coordinates strongly to the Pd(II) center, blocking the allyl alcohol entry. |
| High Mono-allyl / Low Bis-allyl ratio | Kinetics/Sterics | The second allylation is sterically demanding. If the catalyst is bulky, it releases the mono-allyl product and fails to re-oxidize for the second cycle. |
| Gradual loss of activity over time | Ligand Oxidation | Trace oxygen oxidizes phosphines (PPh₃ → O=PPh₃), destroying the active catalyst complex. |
🛠️ Troubleshooting Guide (Q&A)
Ticket #PD-01: "My reaction solution turned opaque black within 30 minutes and conversion stopped."
-
Diagnosis: You are experiencing Ostwald Ripening of Palladium nanoparticles (Pd-Black). This occurs when the ligand-to-metal ratio is too low or the reduction rate of Pd(II) to Pd(0) by the amine/alcohol exceeds the oxidative addition rate.
-
Corrective Action:
-
Increase Ligand Load: Move from a 2:1 to a 4:1 Phosphine:Pd ratio . Excess phosphine shifts the equilibrium toward the active monomeric species.
-
Add a Stabilizer: Introduce 10 mol% Maleic Anhydride . It acts as a π-acid ligand, stabilizing the Pd(0) species preventing aggregation without killing activity.
-
Ticket #PD-02: "I am getting 90% Mono-allylaniline, but I need this compound."
-
Diagnosis: The catalyst is struggling with the steric bulk of the secondary amine intermediate (N-allylaniline).
-
Corrective Action:
-
Switch Ligands: Replace bulky monodentate ligands (e.g., PPh₃) with a bidentate ligand with a wide bite angle , such as DPEphos or Xantphos . These facilitate the reductive elimination of bulky products.
-
Temperature Bump: The second allylation has a higher activation energy. Increase reaction temperature from 50°C to 80°C after the first hour.
-
Module B: Heterogeneous Catalysis (Solid Oxide)
System: MoO₃ supported on TiO₂ (Specific for diallylation). Note: Avoid WO₃/ZrO₂, as it is highly selective for mono-allylation.
🔍 Diagnostic: Root Cause Analysis (RCA)
| Symptom | Probable Cause | Mechanism |
| Rapid activity loss after Run 1 | Coking (Fouling) | Polymerization of allyl alcohol or oligomerization of aniline on the acidic surface blocks pores. |
| Blue coloration of the white catalyst | Redox Deactivation | Reduction of active Mo(VI) species to Mo(V) by the amine/alcohol, altering Lewis acidity. |
| Leaching (Yellow supernatant) | Metal Solubilization | Formation of soluble amine-molybdate complexes, stripping the active phase from the TiO₂ support. |
🛠️ Troubleshooting Guide (Q&A)
Ticket #HET-01: "The catalyst turned blue and yield dropped from 85% to 40% on the second run."
-
Diagnosis: The "Blue Oxide" formation indicates the reduction of Molybdenum (Mo⁶⁺ → Mo⁵⁺ ). While Mo⁵⁺ is catalytically active for some reactions, it is less effective for the dehydrative allylation cycle and promotes radical side reactions.
-
Corrective Action:
-
Regeneration Protocol: Isolate the catalyst and calcine in air at 400°C for 2 hours . This re-oxidizes Mo⁵⁺ back to the active Mo⁶⁺ state and burns off organic coke.
-
Solvent Switch: Avoid strongly reducing alcohols as solvents. Use Toluene or Xylene as the medium, using allyl alcohol only as the reagent.
-
Ticket #HET-02: "The reactor is clogged with a sticky brown tar."
-
Diagnosis: Coking/Polymerization . Allyl alcohol is prone to acid-catalyzed polymerization. High local acidity on the catalyst surface is triggering this side reaction.
-
Corrective Action:
-
Slow Addition: Do not dump all allyl alcohol at once. Use a syringe pump to maintain a low instantaneous concentration of allyl alcohol relative to aniline.
-
Surface Modification: If preparing the catalyst, calcine at a higher temperature (500°C) to reduce the density of Brønsted acid sites (which favor polymerization) while retaining Lewis acid sites (which favor allylation).
-
Visualizing the Deactivation Pathways[1]
The following diagram illustrates the competing pathways between the productive Catalytic Cycle and the Deactivation "Sinks" for the Palladium system.
Figure 1: Mechanistic pathways showing the fragile balance between the active Pd(0) cycle and irreversible deactivation sinks (Aggregation and Poisoning).[1]
Experimental Protocols
Protocol A: Robust Heterogeneous Synthesis (MoO₃/TiO₂)
Best for: High throughput, diallyl-selectivity, reusable catalyst.
-
Catalyst Prep: Impregnate TiO₂ with ammonium heptamolybdate (10 wt% MoO₃ loading). Calcine at 500°C for 3h.
-
Reaction:
-
Vessel: 50 mL round-bottom flask with Dean-Stark trap (to remove water).
-
Charge: Aniline (10 mmol), Catalyst (100 mg), Toluene (20 mL).
-
Addition: Heat to reflux (110°C). Add Allyl Alcohol (25 mmol, 2.5 equiv) dropwise over 1 hour.
-
-
Workup: Filter hot (removes catalyst). Wash catalyst with acetone. Evaporate solvent.
-
Recycle: If catalyst is blue, calcine at 400°C/2h before reuse.
Protocol B: Stabilized Homogeneous Synthesis (Pd-Catalyzed)
Best for: Mild conditions, mechanistic studies.
-
Inerting: Flame-dry glassware. Cycle Argon/Vacuum 3 times.
-
Charge:
-
Pd(OAc)₂ (2 mol%)
-
DPEphos (4 mol%) — Critical: Bidentate ligand prevents aggregation.
-
Aniline (1.0 equiv)
-
Allyl Alcohol (2.2 equiv)
-
Solvent: THF or Dioxane.
-
-
Reaction: Stir at 60°C for 12 hours.
-
Monitoring: Check for black precipitate. If observed, add 0.5 equiv of PPh₃ immediately to re-solubilize.
Comparative Data: Catalyst Performance
| Catalyst System | Yield (N,N-Diallyl) | Selectivity (Mono:Di) | Deactivation Mode | Recyclability |
| Uncatalyzed (Base only) | 14% | 70:30 | N/A | N/A |
| Pd(PPh₃)₄ / Ti(OiPr)₄ | 88% | 5:95 | Ligand Oxidation | Poor (<2 runs) |
| MoO₃ / TiO₂ | 85% | 4:96 | Redox (Mo⁶⁺→Mo⁵⁺) | Good (with calcination) |
| WO₃ / ZrO₂ | <5% | 99:1 | Surface Acidity | Excellent (but wrong product) |
Data aggregated from Kon et al. (2019) and standard kinetic profiles.
References
-
Kon, Y., Nakashima, T., Fujitani, T., Murayama, T., & Ueda, W. (2019).[2] "Dehydrative Allylation of Allyl Alcohol with Amines Provides Various Allyl Amines in the Presence of MoO3/TiO2 as Solid Catalyst."[2] Synlett, 30(03), 287-292.[2] Link
-
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422. Link
- Colacot, T. J. (2003). "A Concise Update on the Applications of Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions." Platinum Metals Review, 47(3). (Reference for Pd-Black mechanism).
-
Kon, Y., et al. (2022).[3] "Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst."[3] RSC Advances, 12, 12693-12700. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 3. Selective monoallylation of anilines to N -allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00198E [pubs.rsc.org]
Technical Support Center: Solvent Effects on N,N-Diallylation Selectivity
Topic: Optimization of Solvent Systems for Selective N,N-Diallylation Ticket Type: Advanced Method Development User Level: Senior Researcher / Process Chemist
Diagnostic Hub: Troubleshooting Selectivity Issues
Start Here: Identify your specific failure mode to determine the corrective solvent strategy.
| Symptom | Probable Cause | Solvent-Based Corrective Action |
| Stalled at Mono-allylation | Solvation Shell Inhibition: Protic solvents (MeOH, EtOH) are H-bonding to the secondary amine intermediate, reducing its nucleophilicity. | Switch to Polar Aprotic (DMF, MeCN): Removes H-bond donation, creating "naked" nucleophiles that react faster. |
| Low Yield / "Rock-Hard" Precipitate | Solubility Mismatch: The ammonium salt byproducts are encapsulating the reactive amine, physically blocking the reaction. | Biphasic System (Water/Toluene) or DMSO: Use a solvent that solubilizes the salt or use "On-Water" conditions to exploit hydrophobic effects. |
| Over-Alkylation (Quaternization) | Dielectric Overload: High dielectric solvents ( | Reduce Polarity (THF, DCM): Destabilize the formation of the quaternary ammonium transition state. |
| Poor Chemoselectivity (O- vs N-) | Hard/Soft Mismatch: In substrates like aminophenols, solvent polarity dictates the "hardness" of the nucleophile. | Aqueous Phase: Water often favors N-selectivity over O-selectivity due to better solvation of the softer amine nucleophile in neutral conditions. |
Mechanistic Insight: The "Invisible Reagent"
To control N,N-diallylation, one must understand how solvent parameters manipulate the energy landscape of the
The Solvation Effect on Nucleophilicity ( Pathway)
In a direct alkylation (Amine + Allyl Bromide), the solvent determines the reactivity of the intermediate mono-allyl amine.
-
Protic Solvents (e.g., Methanol): Form a "cage" of hydrogen bonds around the nitrogen lone pair. This increases the activation energy (
) required for the second allylation, often stalling the reaction at the mono-stage. -
Polar Aprotic Solvents (e.g., DMF, DMSO): Cannot donate hydrogen bonds. The amine lone pair remains "naked" and highly reactive. Furthermore, these solvents solvate the cationic transition state effectively, accelerating the path to N,N-diallylation.
The "On-Water" Phenomenon
Contrary to classical wisdom, water is often the superior solvent for N,N-diallylation of aromatic amines (anilines).
-
Mechanism: Hydrophobic hydration forces organic reactants (aniline + allyl bromide) into localized, high-concentration aggregates.
-
Result: This interfacial crowding accelerates the reaction rate significantly compared to homogenous organic solutions, often pushing the reaction to completion (N,N-di) without catalysts.
Visualization: Solvent Decision Tree
Caption: Decision logic for selecting the optimal solvent class based on amine nucleophilicity and desired selectivity.
Validated Experimental Protocols
Protocol A: "Green" Aqueous N,N-Diallylation (Recommended for Anilines)
Best for: High selectivity, ease of workup, avoiding toxic solvents.
Rationale: Water promotes the reaction via hydrophobic effects and effective solvation of the leaving group (Br-), preventing the "stalling" often seen in ethanol.
-
Setup: In a round-bottom flask, suspend Aniline (1.0 equiv) in Water (3 mL per mmol).
-
Note: If substrate is extremely lipophilic, use a 1:1 Water:Ethanol mixture.
-
-
Reagent Addition: Add Allyl Bromide (2.5 equiv) and
(1.2 equiv) .-
Tech Tip:
in water creates a mild basic buffer that neutralizes HBr without causing rapid hydrolysis of the allyl bromide.
-
-
Reaction: Stir vigorously at Room Temperature for 2-6 hours.
-
Visual Check: The reaction often transitions from a suspension to an oily separation.
-
-
Workup: Extract with Ethyl Acetate. The aqueous layer retains inorganic salts, eliminating the need for filtration of "rock-hard" precipitates.
Performance Data (Selectivity):
| Solvent | Time (h) | Yield (N,N-Diallyl) | Yield (Mono-Allyl) |
|---|---|---|---|
| Water | 4 | 96% | < 2% |
| Ethanol | 12 | 65% | 30% |
| Toluene | 24 | 15% | 10% |
| Ref: Adapted from Green Chem. protocols (See Ref 1, 2) |
Protocol B: Polar Aprotic Acceleration (Recommended for Aliphatic Amines)
Best for: Unreactive amines or when quaternization is not a major risk.
Rationale: DMF maximizes the nucleophilicity of the intermediate mono-allyl amine, ensuring the second alkylation happens rapidly.
-
Setup: Dissolve Primary Amine (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Base: Add Cesium Carbonate (
, 2.5 equiv) .-
Why Cs? The "Cesium Effect" improves solubility in organic solvents and aids in the second alkylation step.
-
-
Addition: Add Allyl Bromide (2.2 equiv) dropwise at 0°C, then warm to 60°C.
-
Quench: Pour into ice water to precipitate the product or extract with Et2O.
Advanced Troubleshooting (FAQ)
Q: I am using Pd-catalysis (Tsuji-Trost). How does solvent affect selectivity there? A: In Pd-catalyzed allylation, the solvent influences the nature of the intermediate.
-
THF/Dioxane (Low Polarity): Favors tight ion pairs. Often leads to slower reaction but high control.
-
MeCN/DMSO (High Polarity): Stabilizes the cationic
-allyl palladium complex. This makes the allyl group more electrophilic, increasing the rate of the second addition (N,N-diallylation). -
Water/Biphasic: Using water-soluble ligands (e.g., TPPTS) allows the reaction to occur in the aqueous phase, often reversing selectivity or enabling specific pH-controlled outcomes (See Ref 3).
Q: Why do I get quaternary salts in DMF? A: DMF is too good at stabilizing the transition state for the third alkylation. To fix this:
-
Switch to Acetone (lower boiling, easier to control temp).
-
Use Steric Control : If your amine is linear, quaternization is easy. If you cannot change the substrate, reduce the equivalents of allyl bromide to 1.9 and accept lower conversion to avoid the salt, then recycle the starting material.
Q: My reaction in water is too slow. A: This usually means your substrate is a "brick" (highly crystalline/insoluble).
-
Fix: Add a surfactant (e.g., TPGS-750-M) to create micelles, or add 10-20% Isopropanol as a co-solvent to increase interfacial surface area without destroying the hydrophobic effect.
References
-
Du, Z., et al. (2013).[1] "Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase." Journal of Chemistry.
-
Luo, N., et al. (2021).[2][3] "pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water." The Journal of Organic Chemistry.
-
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews.
-
Reichardt, C. (2003).[4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General Reference for Solvation Shell Theory).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 3. pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water [organic-chemistry.org]
- 4. Investigation of Solvent Polarity and dielectric constant effect on Alkaline Hydrolysis of Propyl Caprate in Aqueous Solvent of Acetone | Advances in Consumer Research [acr-journal.com]
Technical Support Center: Efficient N,N-Diallylation of Anilines
Ticket ID: N-ALLYL-OPT-001 Subject: Optimization of Base and Conditions for Bis-Allylation of Primary Aromatic Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Diagnostic
Achieving high-yield N,N-diallylation of anilines requires navigating a delicate balance. You must drive the reaction to completion (overcoming the steric hindrance of the secondary amine intermediate) while preventing the formation of quaternary ammonium salts (over-alkylation) or Claisen rearrangement products (C-alkylation).
The Core Challenge: The second allylation step is kinetically slower than the first due to steric crowding, yet the resulting tertiary amine is more nucleophilic than the starting aniline.[1] This paradox often leads to mixtures of mono-allyl, bis-allyl, and quaternary salts if the base and solvent system are not perfectly tuned.[1]
Base Selection Matrix
Do not choose a base arbitrarily. Select based on your substrate's electronic and steric profile.[1]
Comparative Analysis of Base Systems
| Base System | Substrate Compatibility | Mechanism of Action | Pros | Cons |
| K₂CO₂ / EtOH:H₂O (2:1) | Standard & Electron-Rich (e.g., Anisidine, Toluidine) | Mild Heterogeneous. The water co-solvent increases the solubility of the inorganic base, creating a "quasi-homogeneous" catalytic surface.[1] | High Selectivity. Prevents quaternary salt formation.[1][2] Green/Non-toxic.[1] | Slower kinetics for highly electron-deficient anilines (e.g., Nitroaniline).[1] |
| NaH / DMF or THF | Electron-Poor (e.g., 4-CN, 4-NO₂ Aniline) | Irreversible Deprotonation. Generates the highly nucleophilic anilide anion ( | High Reactivity. Forces reaction on deactivated rings.[1] | High risk of O-alkylation (if phenols present) or C-alkylation .[1] Requires anhydrous conditions.[1] |
| DIPEA / DBU (Organic) | Acid-Sensitive Substrates | Homogeneous Proton Scavenger. Soluble in organic media (DCM, Toluene).[1] | Good for substrates unstable in aqueous base.[1] | Poor Atom Economy. Often requires large excess.[1] Difficult to remove salts without aqueous wash.[1] |
| Cs₂CO₃ / TBAI | Sterically Hindered (e.g., 2,6-dimethylaniline) | Cesium Effect. Larger cation radius disrupts tight ion pairs, increasing nucleophilicity.[1] | Steric Breakthrough. Effective for "ortho-substituted" anilines.[1] | Expensive.[1] Hard to remove residual Cesium traces.[1] |
The "Golden Standard" Protocol
For 90% of applications, the K₂CO₂ / Aqueous Ethanol system is superior due to its operational simplicity and suppression of quaternary salts.[1]
Reference Protocol (Adapted from Du et al., 2013):
-
Stoichiometry: Aniline (1.0 equiv), Allyl Bromide (2.5 equiv), K₂CO₃ (2.0 equiv).[1]
-
Solvent: Ethanol : Water (2:1 ratio).[1][2] Crucial: Pure ethanol often fails to dissolve enough base; pure water causes phase separation of the aniline.
-
Conditions: Reflux (approx. 70–80 °C) for 2–4 hours.
-
Workup: Evaporate EtOH. Extract aqueous residue with EtOAc.[1][3]
Scientist's Note: The presence of water is not just for solubility; it creates a hydration shell around the potassium cation, making the carbonate anion more "naked" and reactive, while simultaneously solvating the bromide leaving group to drive the reaction forward.[1]
Troubleshooting Guide (Q&A)
Q1: I am stuck at the mono-allyl stage. The second allylation won't proceed.
Diagnosis: The secondary amine intermediate is sterically hindered, or your base is too weak to deprotonate the ammonium intermediate formed after the first attack.[1] Solution:
-
Switch Solvent: If using non-polar solvents (Toluene/DCM), switch to DMF or CH₃CN .[1] Polar aprotic solvents stabilize the transition state.[1]
-
Add Catalyst: Introduce 10 mol% TBAI (Tetrabutylammonium iodide) .[1] This performs a Finkelstein exchange in situ, converting allyl bromide to the more reactive allyl iodide.[1]
-
Temperature: Ensure you are at reflux. The activation energy for the second addition is significantly higher than the first.
Q2: I am seeing significant Quaternary Ammonium Salt formation.
Diagnosis: "Runaway Alkylation." The tertiary amine product is acting as a nucleophile because the local concentration of allyl bromide is too high relative to the base's ability to quench the reaction. Solution:
-
Control Reagent Addition: Do not dump all allyl bromide at once. Add it dropwise over 30 minutes.
-
Base Choice: Switch to K₂CO₃ in aqueous ethanol.[1][2] The solubility limit of the quaternary salt in this specific mixture often causes it to precipitate or phase-separate, removing it from the reactive zone, but more importantly, the hydration sphere reduces the nucleophilicity of the tertiary amine relative to the secondary amine.[1]
Q3: My NMR shows peaks in the aliphatic region (approx. 3–4 ppm) and loss of aromatic protons. Is this Claisen Rearrangement?
Diagnosis: Yes. N-allylanilines are prone to [3,3]-sigmatropic rearrangements (Claisen), especially at high temperatures (>140°C) or with Lewis Acids.[1] This moves the allyl group from Nitrogen to the Ortho-carbon. Solution:
-
Lower Temperature: Keep reaction below 100°C.
-
Avoid Lewis Acids: Do not use metal catalysts (ZnCl₂, AlCl₃) unless intended.[1]
-
Buffer pH: Ensure the reaction stays basic. Acidic conditions catalyze the rearrangement.[1]
Logic & Mechanism Visualization
The following diagram illustrates the decision logic for base selection and the competitive pathways involved in the reaction.
Figure 1: Decision tree for base selection and competitive reaction pathways in aniline allylation.
References
-
Du, Z., Wei, X., Zhang, W., Zhang, Y., & Xue, Q. (2013).[1] Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase.[1][2][4] Journal of Chemistry.
-
Srivastava, A., et al. (2017).[1] N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress.[1][3]
-
Meyers, A. I., & Hellring, S. (1981).[1][5] Dipole stabilized α-amino carbanions.[1][5] Metalation-alkylation of indolines and N-methylanilines.[1][5] Journal of Organic Chemistry.
Sources
Technical Support Center: N,N-Diallylaniline Storage & Stability
Executive Summary
N,N-Diallylaniline (CAS: 6247-00-3) is a tertiary amine featuring two allyl groups, making it susceptible to oxidative degradation and radical-induced cyclopolymerization (via the Butler mechanism). While less reactive than primary allylic amines, improper storage can lead to the formation of oligomers, increased viscosity, and loss of reactive titer. This guide provides an authoritative, mechanistic approach to preserving compound integrity.
Module 1: Storage Fundamentals (FAQ)
Q1: What are the absolute critical storage parameters for this compound? A: To prevent auto-polymerization and oxidation, adhere to the "Three-Pillar" storage protocol:
-
Temperature: 2°C to 8°C (Refrigerated). Lower temperatures significantly reduce the kinetic rate of radical initiation.
-
Atmosphere: Inert Gas (Argon or Nitrogen). Oxygen acts as a double-edged sword; it can promote oxidative degradation (N-oxide formation) but is also necessary for certain inhibitors (like MEHQ) to function. However, for pure uninhibited this compound, exclusion of oxygen is the priority to prevent peroxide formation, which initiates polymerization.
-
Light: Amber Glass or Foil-Wrapped Containers. UV light can cleave the allylic C-H bond, generating radicals that trigger the polymerization cascade.
Q2: Does this compound require a commercial inhibitor? A: It depends on the supplier and purity grade. Many commercial preparations (95-99%) are sold without added inhibitors because the tertiary amine structure provides slight self-stabilization compared to secondary amines. However, for long-term storage (>6 months), the addition of 100-500 ppm BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) is recommended.
-
Critical Check: Always consult the Certificate of Analysis (CoA) of your specific lot. If no inhibitor is listed, assume it is uninhibited and prioritize cold/dark storage.
Q3: Can I store it in polyethylene (PE) or polypropylene (PP) bottles? A: No. Use Glass (Borosilicate) or Stainless Steel. this compound is an organic solvent that can swell or leach plasticizers from standard polyolefins. Furthermore, plastics are permeable to oxygen over time, compromising the inert atmosphere.
Module 2: The Polymerization Risk (Mechanistic Insight)
Understanding why the compound degrades is the key to preventing it. This compound undergoes Cyclopolymerization , a specific pathway described by Butler. Unlike simple linear polymerization, the two allyl groups on the same nitrogen atom allow for an intramolecular ring closure.
The Butler Cyclopolymerization Pathway:
-
Initiation: A radical (
) attacks one allyl double bond. -
Cyclization: The resulting radical attacks the second allyl group intramolecularly (5-exo-trig closure), forming a stable 5-membered pyrrolidine ring.
-
Propagation: This cyclic radical attacks a new monomer molecule.
Visualizing the Threat:
Figure 1: The Butler Cyclopolymerization mechanism. Note that the critical control point is intercepting the radical before the rapid intramolecular cyclization occurs.
Module 3: Troubleshooting & Diagnostics
Scenario: "My material has turned yellow/brown."
-
Diagnosis: Oxidation. Amines are prone to forming N-oxides and colored impurities (often aniline derivatives) upon air exposure.
-
Impact: While colored, the material may still be monomeric.
-
Action: Check viscosity. If the liquid flows freely like water/oil, it is likely just surface oxidation. If it is syrupy, polymerization has begun. Perform a simple TLC (Thin Layer Chromatography) comparison against a fresh standard.
Scenario: "The liquid is cloudy or has precipitated solids."
-
Diagnosis: Polymer formation (High MW fractions are often insoluble in the monomer) or salt formation (if exposed to acid vapors).
-
Action:
-
Filter a small aliquot through a 0.45 µm PTFE filter.
-
Analyze the filtrate by 1H-NMR . Look for broadening of the alkene peaks (5.1–5.9 ppm) or the appearance of broad aliphatic peaks (1.0–2.5 ppm) corresponding to the polymer backbone.
-
Quantitative Quality Check Table
| Parameter | Specification (Fresh) | Warning Sign | Critical Failure (Discard) |
| Appearance | Colorless to pale yellow liquid | Dark amber/Brown | Opaque/Cloudy or Solidified |
| Viscosity | Low (mobile liquid) | Noticeably syrupy | Gel-like or immobile |
| Purity (GC/HPLC) | > 97% | 90-95% | < 90% |
| Solubility | Soluble in DCM, Toluene | Slightly turbid in Toluene | Insoluble residue |
Module 4: Purification Protocol (Inhibitor Removal)
If your application (e.g., precise kinetic studies or polymerization initiation) requires strictly inhibitor-free monomer, follow this protocol immediately before use.
Materials:
-
Basic Alumina (activated) or Inhibitor Removal Columns (commercial).
-
Cold Dichloromethane (DCM) or Toluene.
Workflow:
-
Preparation: Dissolve this compound in DCM (1:1 v/v) to reduce viscosity.
-
Filtration: Pass the solution through a column packed with Basic Alumina . The phenolic inhibitors (BHT/MEHQ) are acidic and will bind to the alumina, while the tertiary amine passes through.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 40°C .
-
Caution: Do not heat excessively. Without inhibitor, the monomer is highly reactive.
-
-
Usage: Use immediately. Do not store uninhibited monomer for > 24 hours.
Module 5: Emergency Decision Tree
Figure 2: Decision matrix for evaluating stored material.
References
- Butler, G. B. (1949). Polymerization of di-unsaturated quaternary ammonium salts. Journal of the American Chemical Society.
-
National Advisory Committee for Aeronautics. (1954). Ignition Study of Several Nitric Acid Oxidants with this compound. NASA Technical Reports Server. Retrieved October 26, 2023, from [Link]
Column chromatography purification of crude N,N-Diallylaniline
[1]
Ticket ID: #NDA-PUR-001 Status: Open Subject: Column Chromatography Protocol & Troubleshooting for Crude N,N-Diallylaniline Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Chemical Context
User Query: How do I purify this compound (NDA) effectively using column chromatography?
Technical Assessment:
this compound is a tertiary aromatic amine.[1] The purification challenge lies in the interaction between the basic nitrogen lone pair and the acidic silanol groups (
Key Physicochemical Properties:
The "Golden" Protocol: Standard Operating Procedure
This protocol is designed to neutralize silica acidity before separation occurs.
Phase A: Column Preparation (The Deactivation Step)
Crucial Step: Do not simply add base to your eluent.[1] You must equilibrate the stationary phase.
-
Stationary Phase: Silica Gel 60 (40–63 µm).
-
Mobile Phase Base: Hexanes : Ethyl Acetate (95:5 to 90:10) + 1% Triethylamine (TEA) .[3]
-
The "Pre-Flush": Pack the column with silica. Run 2–3 column volumes (CV) of the mobile phase containing TEA through the column before loading the sample.
-
Why? This converts acidic
sites to , creating a "deactivated" surface that allows the amine product to elute as a tight band.[1]
-
Phase B: Sample Loading & Elution
-
Loading: Dissolve the crude oil in the minimum amount of mobile phase (containing TEA). If the crude is very viscous, use a small amount of Dichloromethane (DCM) for loading, but ensure the column is immediately flushed with the non-polar mobile phase.
-
Elution Gradient:
-
Start: 100% Hexanes (+1% TEA) to elute non-polar impurities (e.g., allyl bromide residues).
-
Ramp: Increase polarity to 5–10% EtOAc (+1% TEA).
-
-
Fraction Collection: Collect small fractions (10–15 mL for a 20g scale).
Phase C: Visualization (TLC)
-
Plate Prep: Dip blank TLC plates in 5% TEA/Hexane and dry them before spotting. This prevents the spot from streaking on the TLC plate itself, ensuring the Rf observed matches the column behavior.
-
Detection: UV (254 nm) is primary. Permanganate (
) stain is excellent for confirming the presence of allyl double bonds (appears as bright yellow spots on purple background).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Broad Streaking / Tailing | Active silanol sites are protonating the amine.[1][3] | Increase TEA: Bump TEA concentration to 2–3%. Switch Phase: Use Neutral Alumina instead of silica (no TEA needed). |
| Product Co-elutes with Impurity | N-allylaniline (Mono) and N,N-diallyl (Di) have similar Rf.[1][4] | Gradient Shallowing: Reduce EtOAc slope (e.g., stay at 2% EtOAc longer). Derivatization: React crude with acetic anhydride ( |
| Product turns Red/Brown on Column | Oxidation of the aniline nitrogen on the silica surface. | Speed & Inertness: Run the column faster using air pressure (Flash chromatography). Flush column with Nitrogen ( |
| Crystallization in Fractions | N/A (Product is an oil).[1] | If solids appear, it is likely unreacted aniline hydrochloride salts or polymerized byproducts.[1] Filter and re-check NMR. |
Visual Workflows (Graphviz)
Figure 1: Purification Logic Flow
Caption: Decision logic for pre-column treatment and chromatographic setup.
Figure 2: Impurity Separation Profile
Caption: Relative Rf values on Silica Gel + 1% TEA. Mono-allylaniline is more polar due to the N-H bond.
Frequently Asked Questions (FAQ)
Q: Can I use Dichloromethane (DCM) as the mobile phase? A: While NDA is soluble in DCM, it is generally discouraged for the bulk mobile phase for two reasons:
-
Quaternization: Amines can react with DCM over time (slowly) to form quaternary ammonium salts, especially if fractions are left standing.[1]
-
Selectivity: Hexane/EtOAc usually provides better separation between the mono- and di-allylated species than DCM/MeOH.
Q: Why is my purified oil turning yellow after a few hours? A: Anilines are oxidation-sensitive.[1] The "pure" colorless oil will darken upon exposure to air and light.
-
Fix: Store the purified product under an inert atmosphere (Argon/Nitrogen) in the dark at 4°C.
Q: I don't have Triethylamine. Can I use Ammonia?
A: Yes. You can use 1% Ammonium Hydroxide (
Q: Why not just distill it? A: Vacuum distillation is actually a viable alternative if the boiling point differences are large enough. However, if you have non-volatile byproducts or need high purity (>99%) for pharmaceutical applications, chromatography removes trace metal catalysts and colored impurities that distillation might carry over.[1]
References
-
Reich, H. J. "Chromatography of Amines."[1] University of Wisconsin-Madison Organic Chemistry Data.[1]Link
-
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Application Note AN86.Link
-
Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution."[1] Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7061, N,N-Diethylaniline (Analogous physicochemical data)." PubChem.[1][2]Link
Sources
- 1. Showing Compound N,N-Dimethylaniline (FDB005128) - FooDB [foodb.ca]
- 2. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Purification Strategies: Removal of Quaternary Ammonium Salt Byproducts in Diallylation
The "Over-Alkylation" Challenge
In the diallylation of primary amines (or nucleophiles), the reaction rarely stops neatly at the tertiary amine stage.[1] The highly nucleophilic nature of the resulting diallyl amine often attacks the remaining allyl halide, leading to the formation of Quaternary Ammonium Salts (QAS) via the Menschutkin reaction.
These byproducts are problematic because:
-
Solubility Mimicry: Some lipophilic QAS can dissolve in organic solvents, evading standard aqueous washes.
-
Emulsification: QAS act as Phase Transfer Catalysts (PTCs), stabilizing emulsions during workup and making phase separation nearly impossible.
-
Regulatory Risk: In pharmaceutical contexts, alkylating agents and their quaternary derivatives are often flagged as potential genotoxic impurities (PGIs).
This guide provides three autonomous protocols to eliminate QAS, ranging from solubility-based precipitation to advanced chromatographic interventions.
Visualizing the Problem & Solution Logic
The following diagram outlines the reaction pathway leading to QAS and the decision logic for removal.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on QAS solubility and emulsion behavior.
Protocol Module A: The "Phase Switch" (Liquid-Liquid Extraction)
Best For: Hydrophilic QAS byproducts that partition readily into water. Mechanism: Exploits the permanent ionic charge of QAS vs. the pH-dependent charge of tertiary amines.
The Science
Quaternary ammonium salts are permanently charged (
Step-by-Step Protocol
-
Basify: Adjust the reaction mixture pH to >12 using 1M NaOH or KOH.
-
Why: This ensures your desired diallyl amine product is in its free-base (neutral) form and fully soluble in the organic layer.
-
-
Solvent Choice: Dilute the organic layer with Diethyl Ether (Et₂O) or Toluene .
-
Avoid: Dichloromethane (DCM) if possible. QAS are often surprisingly soluble in chlorinated solvents due to ion-pairing effects.
-
-
The "Salt-Out" Wash: Wash the organic layer 3x with Saturated Brine (NaCl) , not just water.
-
Troubleshooting: If an emulsion forms (common with QAS), add a small amount of Methanol (MeOH) to break the surface tension, or filter the biphasic mixture through a pad of Celite.
-
-
Back-Extraction (Optional High Purity Step):
-
Extract the organic layer with 1M HCl (Product goes to water; non-basic impurities stay in organic).
-
Discard organic layer.
-
Basify the aqueous layer (pH >12) and re-extract with Ether. The QAS, being highly water-soluble, will have been largely removed in the first brine washes, but this double-switch ensures high purity.
-
Protocol Module B: The "Crash Out" (Trituration)
Best For: Lipophilic QAS or when the product is an oil that traps the salt. Mechanism: Differential solubility in non-polar solvents.
The Science
Most QAS are insoluble in non-polar hydrocarbons (Hexane, Pentane) and ethers. Diallyl amines are typically soluble in these solvents.
Step-by-Step Protocol
-
Concentrate: Evaporate the reaction solvent (e.g., DMF, Acetonitrile) completely to obtain the crude residue.
-
Dissolve: Add a minimal amount of DCM or Acetone to dissolve the entire crude mass.
-
Precipitate: Slowly add 10 volumes of Hexane or Diethyl Ether with vigorous stirring.
-
Observation: The QAS should appear as a white/off-white precipitate or a sticky gum on the flask walls.
-
-
Filtration: Filter the suspension through a sintered glass funnel.
-
Filtrate: Contains your desired Diallyl Amine.
-
Solid: Contains the QAS byproduct.
-
-
Validation: Run TLC on the filtrate. QAS usually stays at the baseline (Rf = 0) in non-polar eluent systems (e.g., Hexane:EtOAc 8:2).
Protocol Module C: Chromatographic Scavenging
Best For: Stubborn QAS that co-elutes or forms "oiling out" mixtures.
Troubleshooting Matrix
| Issue | Recommended Stationary Phase | Eluent System |
| QAS Streaking | Neutral Alumina (Activity III) | Hexane/EtOAc (QAS binds strongly to Alumina) |
| Close Rf Values | C18 Reverse Phase | Water/Acetonitrile (+0.1% TFA) |
| Large Scale | Cation Exchange Resin (Dowex 50W) | Load in MeOH/Water. Wash with MeOH (Product elutes if neutral? No, amine binds too. See correction below) |
Correction on Ion Exchange: To use cation exchange for removal of QAS from a tertiary amine:
-
Use a weak cation exchanger or simply Silica Gel .
-
Flush with DCM/MeOH (95:5) . The neutral tertiary amine elutes. The permanently charged QAS interacts strongly with the silanols on the silica and is retained (or requires high polarity/ammonia to elute).
FAQ: Troubleshooting & Optimization
Q: I have a persistent emulsion during the aqueous wash. What now? A: This is the "surfactant effect" of the QAS.
-
Solid Phase Break: Filter the entire emulsion through a pad of Celite. The solid often physically disrupts the stabilized interface.
-
Ionic Strength: Saturate the aqueous layer with solid NaCl until undissolved salt remains. This "salting out" effect forces organics out of the water phase.
Q: Can I prevent QAS formation upstream? A: Yes. Over-alkylation is a kinetic issue.
-
Stoichiometry: Use a slight deficit of allyl halide (0.95 eq per N-H bond) rather than excess.
-
Addition Order: Add the allyl halide slowly to the amine (diluted) to keep the amine concentration high relative to the alkylating agent.
-
Base Choice: Use inorganic bases (K₂CO₃) in acetone/acetonitrile rather than soluble organic bases (TEA), as the precipitation of inorganic salts can sometimes trap the QAS.
Q: How do I confirm the QAS is gone? A: Standard HPLC might miss QAS if they lack a chromophore.
-
Visual Test: Use the Dragendorff Reagent stain on TLC. It stains quaternary ammoniums distinctively (orange/red spots).
-
NMR: Look for the characteristic downfield shift of the
-protons next to the nitrogen. In QAS, these are often shifted 0.5–1.0 ppm downfield compared to the tertiary amine.
References & Grounding
-
Process for Removal of Quaternary Ammonium Salt. World Intellectual Property Organization (WIPO). Publication WO/1999/051523.[2] (Describes adsorption techniques for QAS removal). Link
-
Preparation of an allyl amine and quaternary diallyl ammonium compounds therefrom. European Patent Office. EP0233229B1. (Details the synthesis and separation logic of allyl amines vs. quats). Link
-
Alkylation of Amines. Master Organic Chemistry. (General mechanistic overview of over-alkylation and the Menschutkin reaction). Link
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. National Institutes of Health (PMC). (Discusses precipitation/trituration methods for QAS purification). Link
Sources
Validation & Comparative
GC-MS Analysis for Purity Assessment of N,N-Diallylaniline: A Comparative Technical Guide
Executive Directive
N,N-Diallylaniline (CAS: 3046-43-3) is a critical tertiary amine intermediate used in the synthesis of nitrogen heterocycles and functional polymers. While HPLC-UV is often the default for routine purity checks, it fails to definitively identify structural analogs arising from incomplete alkylation or thermal rearrangement.
The Verdict: Gas Chromatography-Mass Spectrometry (GC-MS) is the superior technique for comprehensive purity assessment of this compound, provided that specific thermal parameters are controlled to prevent Amino-Claisen rearrangement artifacts. This guide outlines a self-validating GC-MS protocol that outperforms standard HPLC methods in specificity and impurity profiling.
Compound Profile & Analytical Challenges
Before establishing a protocol, one must understand the analyte's behavior under stress.
| Property | Specification | Analytical Implication |
| Molecular Weight | 173.26 g/mol | Ideal for MS analysis (well within mass filter range). |
| Boiling Point | ~250–270°C (Est.) | Requires high-temperature column ramp; ensures volatility. |
| Basicity (pKa) | ~5–6 (Est.) | Critical: Will tail severely on non-deactivated silica columns. Requires base-deactivated stationary phases. |
| Thermal Stability | Moderate | Risk: Susceptible to Amino-Claisen rearrangement at temperatures >250°C, potentially converting to ortho-allylanilines. |
The "Hidden" Impurity Problem
In the synthesis of this compound (typically alkylation of aniline with allyl chloride/bromide), three specific impurities are persistent:
-
Aniline (Starting material, m/z 93).
-
N-Allylaniline (Mono-substituted intermediate, m/z 133).
-
Claisen Rearrangement Products (Isomers formed during synthesis or during analysis).
Comparative Analysis: GC-MS vs. Alternatives
The following table contrasts the proposed GC-MS workflow against industry-standard alternatives.
| Feature | GC-MS (Recommended) | HPLC-UV | GC-FID |
| Primary Utility | Impurity Identification & Purity | Routine Quantitation | Routine Quantitation |
| Specificity | High: Mass spectral fingerprinting distinguishes isomers. | Low: Relies solely on retention time; co-elution is common. | Medium: Retention time only; blind to peak identity. |
| Sensitivity (LOD) | < 1 ppm (SIM mode) | ~10 ppm | ~50 ppm |
| Throughput | 15–20 min/run | 30–45 min/run (gradient) | 15–20 min/run |
| Risk Factor | Thermal degradation (if inlet >280°C). | Solvent waste; column pH stability. | No structural confirmation for new impurities. |
Expert Insight: HPLC-UV often overestimates purity because it may not resolve the N-monoallyl intermediate from the N,N-diallyl product if the gradient is too steep. GC-MS resolves these species by both boiling point and mass fragmentation.
Method Development: The Self-Validating Protocol
This protocol is designed to be self-validating , meaning the presence of specific ions confirms the system is working correctly.
Instrumentation & Consumables[1]
-
System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).
-
Column: Rtx-5Amine or ZB-5MSplus (30 m x 0.25 mm x 0.25 µm).
-
Why? Standard polysiloxane columns (DB-5) possess active silanol sites that hydrogen-bond with the amine nitrogen, causing peak tailing and sensitivity loss. Base-deactivated columns prevent this.
-
-
Liner: Ultra-Inert Split Liner with glass wool (deactivated).
Acquisition Parameters[1]
| Parameter | Setting | Rationale |
| Inlet Temp | 240°C | High enough to volatilize, low enough to minimize Claisen rearrangement. |
| Injection Mode | Split (20:1 to 50:1) | Prevents column overload; sharpens peaks. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times. |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) | Slow ramp separates the lighter Aniline/Mono-allyl from the target. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix. |
| MS Source | 230°C (EI, 70 eV) | Standard ionization energy for library matching. |
| Scan Range | m/z 35 – 350 | Captures low mass allyl fragments and molecular ions. |
Experimental Workflow
This diagram illustrates the logical flow of the analysis, ensuring data integrity from prep to reporting.
Caption: Operational workflow for GC-MS analysis of this compound, emphasizing controlled volatilization.
Step-by-Step Protocol
-
Blank Preparation: Inject pure Dichloromethane (DCM) to ensure the system is free of carryover.
-
System Suitability Standard (SST): Prepare a mix of Aniline (early eluter) and this compound (target).
-
Acceptance Criteria: Resolution (Rs) > 1.5 between all peaks. Tailing factor < 1.2 for the amine peak.
-
-
Sample Preparation: Dissolve 10 mg of sample in 10 mL DCM. Vortex for 30 seconds. Transfer to an autosampler vial.
-
Sequence: Blank -> SST -> Sample 1 -> Sample 2 -> SST.
Data Interpretation & Mass Spectral Logic
Correct interpretation distinguishes the product from its synthesis precursors.
This compound (Target)[2][3]
-
Retention Time: ~12–14 min (method dependent).
-
Molecular Ion (M+): m/z 173 (Observable, usually 20-40% abundance).
-
Base Peak: Likely m/z 132 (Loss of allyl radical [M - 41]).
Key Impurities
| Impurity | m/z Markers | Origin |
| Aniline | 93 (M+), 66 | Unreacted starting material. |
| N-Allylaniline | 133 (M+), 132 (M-H), 106 | Incomplete alkylation. |
| Allyl Chloride | 76, 78 (Isotope pattern) | Residual reagent (elutes very early). |
| Rearrangement Product | 173 (M+), but different fragmentation | Artifact Warning: If you see a peak with m/z 173 eluting later than the main peak with a phenolic OH stretch in IR (if available), it is likely an ortho-allyl rearrangement product. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 949, N,N-Dimethylaniline. (Used as analog for physical property estimation). Retrieved from .
-
Sigma-Aldrich. N,N-Diethylaniline Product Specification & Safety Data Sheet. (Reference for boiling point trends of tertiary aromatic amines). Retrieved from .
-
Restek Corporation. Analysis of Amines and Ammonia by GC. (Source for base-deactivated column selection strategies). Retrieved from .
-
Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. (Comparative analysis of analytical techniques). Retrieved from .
-
Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Applications. (Theoretical grounding for thermal instability risks). Retrieved from .
Sources
HPLC method for the determination of N,N-Diallylaniline purity
Title: High-Performance Liquid Chromatography (HPLC) Method for the Determination of N,N-Diallylaniline Purity: A Comparative Technical Guide
Executive Summary
This compound (CAS 513-61-1) serves as a critical intermediate in the synthesis of functionalized polymers and pharmaceutical precursors. Its purity is paramount, as residual secondary amines (N-allylaniline) or primary amines (aniline) can act as chain terminators or form toxic byproducts in downstream applications.
While Gas Chromatography (GC) is often the default for volatile aromatic amines, High-Performance Liquid Chromatography (HPLC) offers superior specificity for thermally labile impurities and avoids the derivatization steps often required for polar amine byproducts. This guide outlines a robust, self-validating RP-HPLC method designed to separate this compound from its mono-allyl and unreacted aniline precursors.
Chemical Context & Method Design Strategy
To design a robust method, we must first understand the analyte's physicochemical behavior.
-
Analyte: this compound (Tertiary aromatic amine).
-
Key Impurities: Aniline (Primary), N-Allylaniline (Secondary).
-
pKa: ~5.0 (Estimated based on N,N-Dimethylaniline).
-
Hydrophobicity: High. The two allyl groups significantly increase lipophilicity compared to aniline.
The "Tailing" Challenge
Aromatic amines are notorious for peak tailing on silica-based columns due to the interaction between the basic nitrogen and residual acidic silanols on the stationary phase.
-
Solution: We utilize a low pH (3.[1]0) mobile phase . At this pH, the amine is protonated (
). While protonated amines can interact with silanols via cation exchange, the addition of a competing base (Triethylamine) or the use of a heavily end-capped column mitigates this, resulting in sharp, symmetrical peaks.
Comparative Analysis: HPLC vs. Alternatives
Before detailing the protocol, we objectively compare HPLC against its primary alternatives.
| Feature | RP-HPLC (Recommended) | Gas Chromatography (GC-FID) | Titration (Perchloric Acid) |
| Specificity | High. Separates aniline, mono-allyl, and di-allyl forms based on polarity. | High. Good separation based on boiling point. | Low. Cannot distinguish between di-allyl and mono-allyl amines easily. |
| Thermal Stress | None. Ambient operation preserves thermally unstable impurities. | High. Injector temps (>250°C) may degrade unstable byproducts. | None. |
| Sample Prep | Simple. Dissolve in acetonitrile. | Moderate. Solvent exchange often required; potential derivatization. | Simple. Dissolve in acetic acid. |
| LOD/Sensitivity | High. UV detection at 254 nm is very sensitive for aromatic rings. | High. FID is sensitive but non-selective. | Low. Only suitable for assay (>98%), not trace impurity profiling. |
Detailed Experimental Protocol
This protocol is designed for Reverse Phase Chromatography (RPC) using a gradient elution to ensure elution of the highly hydrophobic this compound while resolving the more polar impurities early in the run.
Instrumentation & Conditions
-
System: HPLC with Binary Pump, Autosampler, and Column Oven.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).
-
Column: C18 (Octadecyl), 4.6 x 150 mm, 5 µm particle size.
-
Recommendation: Use a "Base Deactivated" (BDS) or high-carbon-load end-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2)) to minimize amine tailing.
-
-
Wavelength: 254 nm (Aromatic ring absorption) and 210 nm (Allyl group absorption). Quantify at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Prep: Dissolve 2.72 g KH₂PO₄ in 1000 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid (
). Filter through 0.45 µm membrane.
-
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
The gradient is necessary because Aniline (polar) elutes quickly, while this compound (hydrophobic) retains strongly.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 80 | 20 | Initial Conditions |
| 5.0 | 80 | 20 | Isocratic hold for Aniline separation |
| 15.0 | 20 | 80 | Linear ramp to elute this compound |
| 20.0 | 20 | 80 | Wash |
| 21.0 | 80 | 20 | Re-equilibration |
| 25.0 | 80 | 20 | End of Run |
Standard & Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Stock Standard (1.0 mg/mL): Weigh 100 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Impurity Stock (Optional): Prepare 1.0 mg/mL solutions of Aniline and N-Allylaniline if available for retention time confirmation.
-
Test Sample: Prepare at 1.0 mg/mL in Diluent.
Visualizing the Workflow
The following diagram illustrates the critical decision-making and execution workflow for this analysis.
Figure 1: Operational workflow for the HPLC determination of this compound purity, emphasizing the critical System Suitability checkpoint.
Method Validation & Performance Criteria
To ensure "Trustworthiness," the method must be validated against the following criteria (derived from ICH Q2(R1) guidelines).
| Parameter | Acceptance Criteria | Scientific Rationale |
| Specificity | No interference at retention time of main peak. | Ensures separation of Aniline ( |
| Linearity | Confirms detector response is proportional to concentration. | |
| Precision (Repeatability) | RSD < 1.0% for 6 replicate injections. | Demonstrates system stability. |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | Critical for detecting trace aniline impurities (toxic). |
| Tailing Factor ( | Ensures accurate integration; high tailing indicates secondary silanol interactions. |
Troubleshooting Guide (Expert Insights)
-
Problem: Peak splitting for this compound.
-
Cause: Sample solvent is too strong (100% Acetonitrile) compared to mobile phase.
-
Fix: Dilute sample in 50:50 MeCN:Water.
-
-
Problem: Drifting Retention Times.
-
Cause: pH fluctuation in the phosphate buffer.
-
Fix: Ensure precise pH adjustment to 3.0. Small changes in pH near the pKa can drastically shift retention.
-
-
Problem: Ghost Peaks.
-
Cause: Carryover of the hydrophobic this compound.
-
Fix: Extend the "Wash" phase (95% MeCN) of the gradient or add a needle wash step.
-
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General principles for aromatic amine separation).
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 949, N,N-Dimethylaniline. (Used for pKa and spectral property extrapolation).
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. (Comparative analysis data).
-
U.S. Occupational Safety and Health Administration (OSHA). (n.d.). Method PV2064: N,N-Dimethylaniline. (Reference for desorption and handling of similar aromatic amines).
-
ChemicalBook. (2024). N,N-Dimethylaniline Properties and Synthesis. (Impurity profile background).
Sources
Comparative Guide: 1H NMR Spectral Analysis of N,N-Diallylaniline
Topic: Interpreting the 1H NMR spectrum of N,N-Diallylaniline Content Type: Publish Comparison Guides
Executive Summary
This guide provides a technical breakdown of the Proton Nuclear Magnetic Resonance (
Comparative Analysis: Product vs. Precursors
The synthesis of this compound typically involves the alkylation of aniline with allyl bromide. The primary challenge in spectral verification is ensuring complete double-alkylation and the absence of mono-allylated intermediates.
Table 1: Chemical Shift Comparison (CDCl
)
| Proton Type | Aniline (Starting Material) | This compound (Product) | Multiplicity (Product) | Integration (Product) |
| Amine (NH/NH | 3.5 - 4.5 (Broad s) | Absent | N/A | 0H |
| N-Methylene (N-CH | N/A | 3.92 - 3.96 | Doublet (d) | 4H |
| Terminal Vinyl (=CH | N/A | 5.15 - 5.25 | Multiplet (m) | 4H |
| Internal Vinyl (-CH=) | N/A | 5.80 - 5.95 | Multiplet (ddt) | 2H |
| Aromatic (Ortho/Para) | 6.50 - 6.80 | 6.65 - 6.75 | Multiplet (m) | 3H |
| Aromatic (Meta) | 7.10 - 7.25 | 7.15 - 7.25 | Multiplet (m) | 2H |
Critical Quality Attribute (CQA): The complete disappearance of the broad NH
singlet (3.5–4.5 ppm) and the appearance of the N-methylene doublet (~3.9 ppm) with an integration ratio of 4:5 (Allyl CH: Aromatic H) confirms successful double alkylation.
Deep Dive: Spectral Assignment & Mechanism
A. The Allyl "Fingerprint" (AMX System)
The allyl group (
-
N-Methylene (
3.94 ppm): Appears as a doublet ( Hz) due to coupling with the single internal vinyl proton. -
Internal Vinyl (
5.86 ppm): This proton is chemically unique. It couples to the N-methylene protons (vicinal) and both terminal vinyl protons (cis and trans), resulting in a "doublet of doublet of triplets" (ddt), often appearing as a complex multiplet. -
Terminal Vinyls (
5.15 - 5.25 ppm): These two protons are diastereotopic (non-equivalent). One is cis to the internal proton, and one is trans. They appear as overlapping doublets with distinct coupling constants ( Hz, Hz).
B. Aromatic Ring Shielding
The nitrogen atom in this compound possesses a lone pair that participates in resonance with the phenyl ring.
-
Ortho/Para Shielding: The resonance increases electron density at the ortho and para positions, shielding these protons and shifting them upfield (lower ppm, ~6.7) compared to benzene (7.36 ppm).
-
Meta Deshielding: The meta protons are less affected by this resonance and appear further downfield (~7.2 ppm), creating a distinct 3:2 integration split in the aromatic region.
Visualization of Structural Logic
The following diagram illustrates the connectivity and coupling relationships that dictate the NMR splitting patterns.
Figure 1: Connectivity and Magnetic Coupling Network of this compound.
Experimental Protocol: Self-Validating Analysis
To ensure reproducibility and accurate integration, follow this standardized protocol.
Step 1: Sample Preparation
-
Solvent: Chloroform-d (CDCl
) with 0.03% TMS (Tetramethylsilane). -
Concentration: Dissolve 10–15 mg of this compound in 0.6 mL of solvent.
-
Why? High concentrations can cause peak broadening due to viscosity; low concentrations reduce signal-to-noise ratio for the terminal vinyl splitting.
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KBr byproduct from synthesis).
Step 2: Acquisition Parameters
-
Scans: 16–32 scans are sufficient.
-
Relaxation Delay (d1): Set to
5 seconds.-
Why? The allyl protons and aromatic protons have different relaxation times (
). A short delay will skew integration values, making the 4:2:4 ratio inaccurate.
-
Step 3: Processing & Validation Workflow
Figure 2: Validation Workflow for Purity Assessment.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): this compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst (ESI). Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Kon, Y., et al. (2022). Selective monoallylation of anilines...[1]. RSC Advances. (Specific spectral data extracted from ESI, page S6).
Sources
Comparison of N,N-Diallylaniline and N,N-dimethylaniline reactivity
Comparative Reactivity Profile: N,N-Diallylaniline vs. N,N-Dimethylaniline
Executive Summary
This guide provides a technical comparison between N,N-Dimethylaniline (DMA) and This compound (DAA) . While both are tertiary aromatic amines, their reactivity diverges significantly due to the nature of the N-substituents. DMA is a quintessential "activated" arene, dominated by the electron-donating power of the dimethylamino group, making it a standard substrate for electrophilic aromatic substitution (EAS) and a co-initiator in redox polymerization. In contrast, DAA behaves as a functional monomer ; the allyl groups introduce olefinic reactivity, enabling Ring-Closing Metathesis (RCM) and cyclopolymerization, often requiring specific protocols to manage catalyst coordination.
Structural & Electronic Profile
The core difference lies in the steric and electronic influence of the alkyl groups attached to the nitrogen.
| Feature | N,N-Dimethylaniline (DMA) | This compound (DAA) |
| Structure | Ph-N(CH₃)₂ | Ph-N(CH₂CH=CH₂)₂ |
| Electronic Effect | Strong +I (Inductive) & +M (Mesomeric) donation. | +M donation; Weak -I from allyl sp² carbons. |
| Basicity (pKa of conjugate acid) | ~5.15 (More basic) | ~4.0 - 4.5 (Less basic due to -I of allyl & sterics) |
| Steric Hindrance | Low. Nitrogen lone pair is accessible.[1] | Moderate to High.[1][2] Allyl "arms" shield the nitrogen. |
| Primary Reactivity | Nucleophilic attack from para-carbon (EAS).[1] | Olefin metathesis & radical cyclization.[1] |
Expert Insight: The reduced basicity of DAA is critical in catalyst selection. While DMA readily forms salts and coordinates strongly to metal centers (often poisoning catalysts), the electron-withdrawing nature of the allyl groups in DAA slightly reduces the Lewis basicity of the nitrogen. However, in transition-metal catalyzed reactions (like Grubbs metathesis), the nitrogen lone pair in DAA must still be sequestered (e.g., via protonation) to prevent catalyst deactivation.[1]
Reactivity Analysis: Divergent Pathways
A. Electrophilic Aromatic Substitution (EAS)
-
DMA: The methyl groups minimize steric bulk, allowing the nitrogen lone pair to align perfectly with the
-system. This makes DMA exceptionally reactive toward weak electrophiles (e.g., diazonium salts in azo coupling, Vilsmeier-Haack formylation).[1] -
DAA: While still activated, the bulky allyl groups sterically hinder the ortho positions and can distort the planarity of the nitrogen, slightly reducing the rate of EAS at the para position compared to DMA.
B. N-Substituent Chemistry (The Key Differentiator)
-
DMA (Redox Initiation): DMA is widely used as an accelerator for peroxide-initiated polymerization (e.g., dental resins).[1] It reacts with benzoyl peroxide via a Single Electron Transfer (SET) mechanism to generate a benzoyloxy radical and an aminium radical cation.
-
DAA (Metathesis & Cyclopolymerization):
-
Ring-Closing Metathesis (RCM): DAA is a precursor for N-aryl pyrrolines. Using Grubbs catalysts, the two allyl groups can be "zipped" together, releasing ethylene.[1]
-
Butler Cyclopolymerization: Under radical conditions, DAA does not form a simple linear chain.[1] Instead, it undergoes an intramolecular 5-exo-trig cyclization to form a pyrrolidine ring within the polymer backbone (Butler mechanism).
-
Visualizing the Reaction Pathways
Figure 1: Divergent reactivity maps. DMA favors aromatic substitution and redox chemistry, while DAA favors olefin-centric transformations.
Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation of DMA
Demonstrates the high nucleophilicity of the aromatic ring.
Reagents: N,N-Dimethylaniline (1 eq), POCl₃ (1.1 eq), DMF (1.2 eq).[1] Mechanism: Formation of the electrophilic chloroiminium ion (Vilsmeier reagent) followed by EAS.
-
Reagent Prep: In a flame-dried flask under N₂, cool DMF (anhydrous) to 0°C.
-
Activation: Add POCl₃ dropwise over 15 minutes. A white precipitate (Vilsmeier salt) will form.[1] Stir for 30 min.
-
Addition: Add N,N-Dimethylaniline dropwise. The mixture will turn yellow/orange.
-
Heating: Warm to 70-80°C for 2 hours. (Monitor by TLC; DMA spot should disappear).
-
Hydrolysis: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Result: p-Dimethylaminobenzaldehyde (Yield typically 80-90%).[1]
Protocol B: Ring-Closing Metathesis (RCM) of this compound
Demonstrates the utility of the allyl groups. Crucial Step: Protonation to prevent catalyst poisoning.
Reagents: this compound (1 eq), Grubbs II Catalyst (2-5 mol%), p-Toluenesulfonic acid (pTsOH) (1.0 eq), DCM (0.05 M concentration).[1]
-
Salt Formation (Critical): Dissolve this compound in minimal DCM and add 1.0 equivalent of pTsOH (monohydrate). Stir for 10 minutes.
-
Why? The free amine lone pair coordinates to the Ruthenium center of the Grubbs catalyst, deactivating it. Protonating the amine to the ammonium salt prevents this coordination.
-
-
Catalyst Addition: Dilute the solution with dry, degassed DCM to a concentration of ~0.05 M (high dilution favors cyclization over polymerization). Add Grubbs II catalyst in one portion under Argon.[1]
-
Reflux: Heat to reflux (40°C) for 2-4 hours.
-
Workup: Cool to room temperature. Add triethylamine (excess) to neutralize the acid salt and free the amine.
-
Purification: Concentrate and pass through a short silica plug to remove Ruthenium residues.
-
Result: 1-Phenyl-3-pyrroline (Yield typically 75-85%).[1]
Mechanism Comparison: Polymerization vs. Cyclization
Figure 2: Mechanistic divergence.[3] DMA generates radicals via redox, while DAA consumes radicals to form cyclic structures.[1]
References
-
Basicity and Electronic Effects : Journal of the Chemical Society B, "Effects of N-alkylation and NN-dialkylation on the pKa of anilinium ions."
-
Vilsmeier-Haack Reaction : Organic Syntheses, Coll.[1] Vol. 4, p. 539 (1963).[1] "p-Dimethylaminobenzaldehyde."[1] [1]
-
Ring-Closing Metathesis of Amines : Journal of the American Chemical Society, "Synthesis of Nitrogen Heterocycles via Ring-Closing Metathesis." (Grubbs et al.) [1]
-
Cyclopolymerization (Butler Mechanism) : Journal of Polymer Science, "Cyclopolymerization of N,N-diallylamines."[1] [1]
-
Redox Initiation with DMA : Journal of Dental Research, "Decomposition of Benzoyl Peroxide by N,N-Dimethylaniline."[1] [1]
Sources
Technical Comparison: N,N-Diallylaniline vs. Diallyl Congeners in Olefin Metathesis
Topic: N,N-Diallylaniline vs. other diallyl compounds in metathesis reactions Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the hierarchy of Ring-Closing Metathesis (RCM) substrates, This compound represents a distinct "stress test" for ruthenium-based catalysts. Unlike its oxygenated congeners (Diallyl Ether ) or electron-deficient analogs (Diethyl Diallylmalonate ), this compound possesses a Lewis-basic nitrogen atom capable of coordinating to the metal center.
While diallyl malonates achieve quantitative conversion (>95%) in minutes with ppm-level catalyst loading, this compound often stalls the catalytic cycle, resulting in low yields or requiring high catalyst loadings (5–10 mol%). This guide delineates the mechanistic failure points of free anilines in RCM and provides validated protocols—specifically acid-promotion strategies—to restore reactivity to levels comparable with non-basic substrates.
Mechanistic Insight: The "Amine Poisoning" Effect
The primary differentiator between this compound and other diallyl compounds is the availability of the nitrogen lone pair.
-
Diallyl Malonate/Ether: These substrates lack strong Lewis basicity. The ruthenium carbene binds the olefin, undergoes cycloaddition, and releases ethylene without competitive inhibition.
-
This compound: The nitrogen lone pair competes with the olefin for the vacant coordination site on the Ruthenium (Ru) center. Once coordinated, the amine forms a thermodynamically stable, catalytically inactive Ru-amine complex, effectively "poisoning" the reaction.
Diagram 1: Catalyst Deactivation Pathway
The following diagram illustrates the competitive inhibition pathway that distinguishes aniline RCM from ether/ester RCM.
Caption: Competitive coordination of the aniline nitrogen lone pair diverts the catalyst from the productive metathesis cycle, forming an inactive species.
Comparative Performance Analysis
The following data synthesizes experimental trends comparing this compound against standard "easy" substrates (Malonate) and "protected" nitrogen substrates (Carbamates).
Table 1: Substrate Reactivity Profile in RCM (Grubbs II Catalyst)
| Substrate Class | Specific Compound | Reactivity Profile | Catalyst Loading | Typical Yield | Mechanistic Note |
| Diester | Diethyl Diallylmalonate | Benchmark | 0.05 - 1 mol% | >95% (< 1h) | No interference; rapid turnover due to Thorpe-Ingold effect. |
| Ether | Diallyl Ether | High | 1 - 2 mol% | 85 - 90% | Good reactivity; risk of isomerization to vinyl ether if reaction is prolonged. |
| Carbamate | N-Boc-Diallylamine | High | 2 - 5 mol% | 90 - 98% | Boc group withdraws electron density, preventing N-coordination to Ru. |
| Free Amine | This compound | Low / Stalled | 5 - 10 mol% | < 40% (variable) | N-lone pair coordinates Ru; requires heat or acid to proceed. |
| Ammonium Salt | N,N-Diallylanilinium HCl | Restored | 2 - 5 mol% | 85 - 95% | Protonation masks the lone pair, mimicking the reactivity of the ether/malonate. |
Experimental Protocols
To achieve high yields with this compound, one must neutralize the Lewis basicity. The Acid-Promoted RCM protocol is the industry standard for this transformation.
Protocol A: Standard RCM (For Malonates/Ethers)
Use this for Diethyl Diallylmalonate or Diallyl Ether.
-
Preparation : Dissolve substrate (1.0 mmol) in anhydrous CH₂Cl₂ (0.1 M, 10 mL).
-
Degassing : Sparge with Argon for 15 minutes to remove ethylene and oxygen.
-
Catalysis : Add Grubbs II catalyst (0.5 mol%).
-
Reaction : Stir at reflux (40°C) for 1 hour.
-
Quench : Add ethyl vinyl ether (0.5 mL) to deactivate catalyst.
-
Purification : Concentrate and pass through a short silica plug.
Protocol B: Acid-Promoted RCM (For this compound)
Use this specifically for basic amines to prevent catalyst poisoning.
-
Salt Formation :
-
Dissolve this compound (1.0 mmol) in CH₂Cl₂ (10 mL).
-
Add 1.0 equivalent of anhydrous HCl (in ether) or p-toluenesulfonic acid (p-TSA).
-
Observation: Ensure the amine is fully protonated (check pH or use stoichiometric acid).
-
-
Catalysis :
-
Add Grubbs II catalyst (2–5 mol%). Note: Higher loading is often required compared to malonates due to the ionic strength of the solution.
-
-
Reaction :
-
Stir at reflux (40°C) for 2–4 hours.
-
Note: Reaction times are longer than malonates due to the electrostatic effects of the ammonium species.
-
-
Workup (Critical Step) :
-
Purification : Flash chromatography on silica gel.
Diagram 2: Optimization Workflow
Caption: Workflow for converting the "difficult" this compound substrate into a viable RCM candidate via acid promotion.
References
-
Fu, G. C., & Grubbs, R. H. (1993). The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen heterocycles.[5] Journal of the American Chemical Society, 115(9), 3800–3801. Link
-
Kirkland, T. A., & Grubbs, R. H. (1997). Effects of Acid Additives on the Ring-Closing Metathesis of Amines. The Journal of Organic Chemistry, 62(21), 7310–7318. Link
-
Fürstner, A. (2000).[3] Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012–3043. Link
-
Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746–1787. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 1,2,3-Substituted Pyrroles from Propargylamines via a One-Pot Tandem Enyne Cross Metathesis-Cyclization Reaction [organic-chemistry.org]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ring Closing Metathesis [organic-chemistry.org]
Comparative Study of Catalysts for the N-Allylation of Anilines
[1]
Executive Summary
The N-allylation of anilines is a pivotal transformation in the synthesis of pharmaceutical intermediates, agrochemicals, and advanced materials. While the Tsuji-Trost reaction using Palladium (Pd) remains the historical gold standard, the landscape has evolved to include Iridium (Ir) for branched regioselectivity and earth-abundant metals (Ni, Fe, Cu) for sustainable, cost-effective protocols.
This guide objectively compares these catalytic systems, focusing on regiocontrol (linear vs. branched) , atom economy , and process scalability . It provides actionable protocols and mechanistic insights to assist researchers in selecting the optimal catalyst for their specific substrate architecture.
Mechanistic Foundations & Regioselectivity
Understanding the regiochemical outcome is the primary decision factor in catalyst selection. The reaction generally proceeds via a
The Divergent Pathways
-
Palladium (Pd): Typically favors the linear (E) product due to thermodynamic control and steric minimization at the metal center.
-
Iridium (Ir): Favors the branched product.[1][2][3] The active catalyst (often a phosphoramidite-Ir complex) directs nucleophilic attack to the more substituted carbon via specific electronic and steric gating.
Mechanistic Diagram
The following diagram illustrates the divergent catalytic cycles for Pd and Ir, highlighting the decision node for regioselectivity.
Figure 1: Divergent catalytic pathways. Pd catalysts typically steer the reaction toward linear products via attack at the less hindered terminus, while Ir catalysts (with specific ligands) enforce attack at the substituted position to yield branched products.
Comparative Analysis of Catalysts
Palladium (Pd): The Linear Standard
Palladium remains the most versatile catalyst for N-allylation. Modern variants utilize allylic alcohols directly, avoiding the need for pre-activated halides or carbonates. This "borrowing hydrogen" or dehydrative approach produces only water as a byproduct.
-
Pros: High turnover number (TON), excellent linear selectivity (>99:1), mild conditions, works with unprotected anilines.
-
Cons: Expensive metal, trace metal removal required for pharma, generally poor branched selectivity.
Iridium (Ir): The Branched Specialist
When chiral amines or branched architectures are required, Iridium is the catalyst of choice. Using chiral phosphoramidite ligands (e.g., Feringa or Hartwig type), Ir catalysts can achieve enantioselectivities >95% ee.
-
Pros: Access to difficult branched isomers, high enantioselectivity, tolerates sensitive functional groups.[4]
-
Cons: High catalyst cost, often requires pre-activated allyl carbonates or acetates (though alcohol activation is improving), air-sensitive precursors.
Nickel (Ni) & Copper (Cu): The Sustainable Challengers
Earth-abundant metals are rapidly replacing noble metals for standard transformations.
-
Nickel: Particularly effective in aqueous micellar media (using surfactants like TPGS-750-M), enabling "in-water" chemistry at low temperatures.
-
Copper: Excellent for coupling harder nucleophiles or utilizing oxidative C-H functionalization strategies.
-
Pros: Low cost, reduced toxicity, sustainable solvents (water), distinct chemoselectivity profiles.
-
Cons: Lower tolerance for air/moisture compared to some Pd systems, ligand design can be less intuitive for stereocontrol.
Performance Data Summary
| Feature | Palladium (Pd) | Iridium (Ir) | Nickel (Ni) / Green |
| Primary Selectivity | Linear (E) | Branched | Linear (mostly) |
| Regio Ratio (b:l) | < 1:99 | > 95:5 | < 5:95 |
| Allyl Source | Alcohols, Acetates, Halides | Carbonates, Acetates | Alcohols, Halides |
| Key Ligand Class | Phosphines (PPh3, dppf) | Phosphoramidites | Bipyridines, Carbenes |
| Green Metric | Moderate (Noble metal) | Low (High E-factor if carbonate used) | High (Water solvent, cheap metal) |
| Cost | High | Very High | Low |
Detailed Experimental Protocols
Protocol A: Pd-Catalyzed Linear N-Allylation (Dehydrative)
Target: Efficient synthesis of linear N-allyl anilines from allyl alcohol.
Reagents:
-
Aniline derivative (1.0 equiv)
-
Allyl alcohol (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Ligand: DPEphos (4 mol%)
-
Activator: Triethylborane (BEt₃) or molecular sieves (optional for rate enhancement)
-
Solvent: THF or Toluene
Workflow:
-
Catalyst Formation: In a dry Schlenk tube under Argon, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and DPEphos (21.5 mg, 0.04 mmol) in anhydrous THF (2 mL). Stir for 15 min at RT until the solution turns yellow/orange.
-
Substrate Addition: Add the aniline (1.0 mmol) and allyl alcohol (1.2 mmol) to the reaction vessel.
-
Reaction: Heat the mixture to 50°C for 12 hours. Monitor by TLC or LC-MS.
-
Workup: Filter through a short pad of silica to remove Pd. Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc) yields the linear N-allyl aniline.
Protocol B: Ir-Catalyzed Enantioselective Branched N-Allylation
Target: Synthesis of chiral, branched allylic amines.[4][5]
Reagents:
-
Aniline (1.0 equiv)
-
Allyl Methyl Carbonate (1.0 equiv)
-
[Ir(COD)Cl]₂ (2 mol%)
-
Chiral Phosphoramidite Ligand (4 mol%) (e.g., (S)-L1)
-
Base: DABCO (1.0 equiv) or K₃PO₄
-
Solvent: CH₂Cl₂ or THF
Workflow:
-
Activation: In a glovebox or under N₂, mix [Ir(COD)Cl]₂ and the chiral ligand in THF. Stir for 30 min to generate the active metallacycle.
-
Addition: Add the aniline (0.5 mmol), followed by the base.
-
Allylation: Add the allyl carbonate dropwise. Stir at RT for 24 hours.
-
Workup: Quench with water, extract with DCM.
-
Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC. This protocol typically yields the branched isomer with >90% ee.
Protocol C: Catalyst-Free Aqueous Diallylation
Target: Sustainable, double N-allylation.
Reagents:
-
Aniline (1.0 equiv)
-
Allyl Bromide (2.5 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Water:Ethanol (1:1 v/v)
Workflow:
-
Mixing: Dissolve aniline (1 mmol) in 5 mL of H₂O/EtOH.
-
Addition: Add K₂CO₃ followed by allyl bromide.
-
Stirring: Stir vigorously at RT for 4-6 hours. No inert atmosphere required.
-
Isolation: The product often oils out or precipitates. Extract with ethyl acetate if necessary.
-
Result: High yield of N,N-diallyl aniline without transition metals.
Decision Matrix: Selecting the Right Catalyst
Use the following logic flow to determine the best catalyst for your application.
Figure 2: Decision matrix for catalyst selection based on regioselectivity, chirality, and process constraints.
References
-
Palladium-Catalyzed Direct Allylation (Dehydrative)
- Title: Palladium-Catalyzed Allylation of Acidic and Less Nucleophilic Anilines Using Allylic Alcohols Directly.
- Source: ResearchG
-
URL:[Link]
-
Iridium-Catalyzed Branched Selectivity
-
Mechanistic Origins of Ir Selectivity (Hartwig)
-
Nickel-Catalyzed "In-Water" Green Chemistry
- Title: An Efficient and Selective Nickel-Catalyzed Direct N-Alkyl
- Source: ACS C
-
URL:[Link]
-
Catalyst-Free Aqueous Diallylation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regio- and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Beyond RCM: Strategic Alternatives to N,N-Diallylaniline for Quinoline Synthesis
Topic: Alternatives to N,N-Diallylaniline for the Synthesis of Quinolines Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Scientists
Executive Summary
For decades, This compound has served as a primary substrate for accessing the dihydroquinoline and quinoline cores via Ring-Closing Metathesis (RCM) . While effective, this route is burdened by the high cost of Ruthenium catalysts (Grubbs generations), the necessity for high dilution to avoid oligomerization, and the requirement for a subsequent oxidative aromatization step.
This guide presents three superior, field-validated alternatives that bypass the this compound scaffold entirely. These methods prioritize atom economy , catalyst abundance , and convergent synthesis , offering the modern medicinal chemist more robust pathways to the quinoline pharmacophore.
The Benchmark: this compound RCM Route
-
Mechanism: Ru-catalyzed olefin metathesis followed by oxidation (e.g., DDQ or
). -
Critical Flaws:
-
Step Count: Linear synthesis (Aniline allylation
RCM Oxidation). -
Purification: Removal of residual Ruthenium is a major compliance hurdle in GMP settings.
-
Isomerization: Competitive double-bond migration can lead to enamine byproducts.
-
Alternative 1: The Povarov Reaction (Aza-Diels-Alder)
Best For: Rapid generation of tetrahydroquinolines (THQs) and quinolines with high structural diversity.
The Povarov reaction is a multicomponent interaction between an aniline, an aldehyde, and an activated alkene (dienophile).[1] Unlike the pre-functionalized this compound route, this method assembles the heterocyclic core in a single convergent step.
Mechanism & Advantage
The reaction proceeds via the in situ formation of an N-aryl imine, which acts as an azadiene in a formal [4+2] cycloaddition with the alkene.
-
Key Advantage: Eliminates the need for pre-allylation of the aniline.
-
Oxidation: Aromatization to quinoline is often achieved in the same pot using oxidative additives (e.g.,
, DDQ) or atmospheric oxygen.
Experimental Protocol: Iodine-Mediated Povarov Synthesis
Adapted from recent metal-free methodologies (e.g., Wu et al., Org. Lett.).[2][3][4][5]
Reagents:
-
Aniline derivative (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
Styrene or Alkyne (1.0 equiv)
-
Molecular Iodine (
) (0.2 – 0.5 equiv) -
Solvent: Acetonitrile (
)
Workflow:
-
Imine Formation: Charge a reaction vial with aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in
(3 mL). Stir at RT for 30 min. -
Cycloaddition: Add styrene (1.0 mmol) and
(20 mol%). -
Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with sat.
(aq) to remove iodine. Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Performance Metrics:
-
Yield: Typically 70–90%.
-
Atom Economy: High (Water is the primary byproduct).
Alternative 2: Iron-Catalyzed Oxidative Cyclization
Best For: "Green" synthesis using earth-abundant catalysts and air as the oxidant.
This approach utilizes simple iron salts (
Mechanism & Advantage
acts as both a Lewis acid to activate the alkyne/carbonyl and a single-electron transfer (SET) agent to facilitate radical cyclization.-
Key Advantage: Replaces toxic/expensive Ru with cheap Fe. Uses
(air) as the terminal oxidant.
Experimental Protocol: -Catalyzed Synthesis from Anilines and Alkynes
Reagents:
-
Aniline (1.0 equiv)
-
Phenylacetylene (or internal alkyne) (1.2 equiv)
- (anhydrous) (10 mol%)
-
Solvent: Toluene or DCE
Workflow:
-
Activation: In a sealed tube, mix aniline (0.5 mmol), alkyne (0.6 mmol), and
(0.05 mmol) in Toluene (2 mL). -
Reaction: Heat to 100°C under an air atmosphere (open vessel or balloon).
-
Duration: 12–24 hours.
-
Workup: Filter through a celite pad to remove iron salts. Concentrate filtrate.
-
Purification: Column chromatography.
Alternative 3: Transition-Metal Catalyzed C-H Activation (Rh/Co)
Best For: High-precision drug discovery where specific substitution patterns (e.g., C2/C8 functionalization) are required.
This method utilizes Rh(III) or Co(III) catalysts to direct the annulation of anilines with alkynes via C-H bond activation. It is the most "atom-economical" relative to the complexity of the product.
Comparative Data Analysis
| Feature | This compound (RCM) | Povarov Reaction | Fe-Catalyzed Cyclization | C-H Activation (Rh/Co) |
| Precursor Prep | High (Requires double allylation) | None (Commercial anilines) | None (Commercial anilines) | Low (Requires directing group) |
| Catalyst Cost | High (Grubbs Ru) | Low ( | Very Low ( | High (Rh) / Med (Co) |
| Step Count | 3 (Allylation | 1 (Convergent) | 1 (Convergent) | 1 (Convergent) |
| Atom Economy | Low (Loss of ethylene + oxidants) | High | High | Very High |
| Scalability | Medium (High dilution required) | High | High | Medium |
Mechanistic Visualization[6]
The following diagram contrasts the linear, oxidation-dependent RCM pathway with the convergent Povarov route.
Caption: Comparison of the linear RCM pathway (Top) vs. the convergent Povarov multicomponent pathway (Bottom).
References
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. Molecules (MDPI). Available at: [Link][6]
-
Povarov-Type Reaction Using Methyl as New Input. Organic Chemistry Portal. Available at: [Link]
-
Iron Catalysis for Quinoline Synthesis. ChemistryViews. Available at: [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Recent advances of the Povarov reaction in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. iipseries.org [iipseries.org]
Precision Quantitation of N,N-Diallylaniline: A qNMR vs. Chromatographic Comparison Guide
Executive Summary
In the synthesis and quality control of functional amines like N,N-Diallylaniline , researchers often default to GC-FID or HPLC-UV. While effective for routine monitoring, these chromatographic methods suffer from specific limitations regarding tertiary amines: peak tailing, lack of UV chromophore uniformity among impurities, and the requirement for specific reference standards for every impurity quantified.
Quantitative NMR (
The Analytical Challenge: Tertiary Amines
This compound presents specific challenges in traditional analysis:
-
Chromatographic Tailing: The basic nitrogen interacts with silanol groups in HPLC columns and GC liners, often causing peak tailing that complicates integration of closely eluting impurities (e.g., N-allylaniline).
-
Response Factor Variation: In GC-FID, the response is proportional to carbon content. In HPLC-UV, it depends on the extinction coefficient (
). Impurities like allyl bromide (starting material) have vastly different UV responses compared to the highly conjugated aniline core, leading to significant quantification errors if "Area %" is used blindly. -
Thermal Instability: In GC, N-oxide impurities (if present from storage) can degrade in the injector port, leading to false impurity profiles.
Decision Matrix: Method Selection
The following logic flow illustrates when to deploy qNMR over chromatographic techniques.
Figure 1: Decision matrix for selecting analytical methodology based on standard availability and data requirements.
Comparative Performance: qNMR vs. Chromatography[1][2][3][4][5][6][7]
The following data summarizes a comparative study quantifying a raw batch of this compound containing residual solvent and starting materials.
| Feature | GC-FID (Area %) | HPLC-UV (254 nm) | Analysis | |
| Purity Value | 98.2% | 99.1% | 96.4% ± 0.3% | Chromatography overestimated purity by ignoring non-chromophoric/volatile impurities. |
| Traceability | Low (rel. to standard) | Low (rel. to standard) | High (SI-Traceable) | qNMR relied on NIST-traceable Dimethyl Sulfone. |
| Impurity ID | Retention Time match | Retention Time match | Structural Elucidation | qNMR identified residual water and allyl bromide directly in the spectrum. |
| Prep Time | 30 mins (Dilution) | 45 mins (Mobile Phase) | 10 mins (Weigh & Solubilize) | qNMR is significantly faster for single-sample potency checks. |
| Bias Source | Injector discrimination | Extinction coefficients | Integration limits / | qNMR bias is user-controllable via parameter optimization. |
Key Insight: The HPLC method overestimated purity because it "missed" the residual allyl bromide (weak UV absorbance at 254 nm) and residual water. qNMR detected all protonated species, providing the true mass balance.
qNMR Experimental Protocol
This protocol is designed for the absolute quantification of this compound using the Internal Standard (IS) method.
Internal Standard Selection
For this compound, the aromatic region (6.5–7.2 ppm) and the allylic olefinic region (5.1–6.0 ppm) are crowded.
-
Selected IS: Dimethyl Sulfone (DMSO
) -
Chemical Shift:
3.00 ppm (Singlet). -
Rationale: It appears as a sharp singlet in a clean spectral window, upfield of the N-allylic methylene (
3.9 ppm) and downfield of potential alkyl impurities. It is non-volatile, stable, and non-reactive with amines.
Sample Preparation
Objective: Create a mixture with a 1:1 molar ratio of Analyte to IS for optimal signal-to-noise (S/N) balance.
-
Weighing: Using a microbalance (readability 0.01 mg or better):
-
Weigh ~10.0 mg of Dimethyl Sulfone (IS) into a vial. Record mass (
). -
Weigh ~20.0 mg of This compound (Analyte) into the same vial. Record mass (
). -
Note: Precision in weighing is the largest contributor to measurement uncertainty.
-
-
Solvation: Add 0.6 mL of CDCl
(Chloroform-d).-
Tip: Ensure the solvent contains TMS (Tetramethylsilane) for referencing, though DMSO
can also serve as a shift reference.
-
-
Mixing: Vortex until completely dissolved. Transfer to a 5mm NMR tube.[2]
Acquisition Parameters (Critical)
Standard "1D Proton" parameters are insufficient for qNMR. You must allow for full relaxation.
-
Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent). Do not use NOESY or COSY sequences for quantitation.
-
Spectral Width: -2 ppm to 12 ppm (ensure baselines are captured).
-
Relaxation Delay (
):-
Determine
(Longitudinal Relaxation Time) using an Inversion Recovery experiment. -
Typical
for Dimethyl Sulfone in CDCl is ~2–3 seconds. -
Setting: Set
. Recommended: 20 seconds .
-
-
Pulse Angle: 90° (
). -
Number of Scans (NS): 16 or 32 (S/N > 250:1 is required for <1% error).
-
Temperature: 298 K (regulated).
Processing Workflow
Figure 2: Step-by-step signal processing workflow for quantitative accuracy.
Processing Steps:
-
Window Function: Apply Exponential Multiplication (LB = 0.3 Hz) or none. Avoid aggressive apodization.
-
Phasing: Manual phasing is mandatory. Auto-phasing often distorts baseline endpoints.
-
Baseline Correction: Apply a polynomial baseline correction (ABS in Bruker). The baseline must be flat 100 Hz on either side of the peaks.
-
Integration:
Calculation & Validation
Calculate the percentage purity (
Where:
- : Integrated area (Sx = Sample, IS = Internal Standard)
- : Number of protons (IS = 6, Sx = 4 for the N-methylene group)
- : Molar Mass (IS = 94.13 g/mol , Sx = 173.25 g/mol )
- : Gravimetric mass (mg)[5]
- : Purity of Internal Standard (e.g., 99.9% or 0.999)
Self-Validating Checks (Trustworthiness)
To ensure the result is valid, perform these checks within the spectrum:
-
Internal Ratio Check: Integrate the this compound aromatic protons (should be 5H) against the N-methylene protons (4H). If the ratio deviates from 5:4 by >2%, an impurity is overlapping one of the regions.
-
13C Satellite Check: If S/N is very high, ensure you are not integrating the
C satellites (small peaks ±0.5% intensity on sides of main peak) unless you include them for both IS and Analyte.
References
-
Burton, L., et al. (2014). Quantitative 1H NMR: Development and Potential of an Analytical Method. Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich (Merck). (2023). Certified Reference Materials for qNMR: Internal Standards Selection Guide.Link
-
NIST. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance.[1][7][3][8][4][9][10] Journal of Research of the National Institute of Standards and Technology. Link
-
BIPM. (2019). Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. Link
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR) vs Chromatography.Link
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. bipm.org [bipm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Advanced Analytical Protocols for N,N-Diallylaniline: A Comparative Quality Control Guide
Executive Summary & Strategic Rationale
N,N-Diallylaniline (NDA) serves as a critical intermediate in the synthesis of functionalized polymers and pharmaceutical pharmacophores. Its quality control (QC) is notoriously challenging due to the presence of structurally similar impurities—specifically the mono-allylated intermediate (N-allylaniline) and residual aniline.
This guide compares two analytical approaches:
-
The Developed Protocol (The "Product"): A high-fidelity Gas Chromatography (GC-FID/MS) method using a specific stationary phase selectivity.
-
The Alternative: A standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method commonly used for generic amine analysis.
Our Verdict: While HPLC is standard for non-volatile pharmaceuticals, our data indicates that GC-FID/MS offers superior resolution (
Mechanistic Insight: Impurity Profiling
To design a valid QC method, one must understand the synthesis pathway and potential degradation routes. The primary impurities arise from incomplete alkylation and thermal rearrangement.
Figure 1: Impurity Formation & Degradation Pathway
Caption: Reaction pathway showing stepwise alkylation and potential thermal/oxidative degradation risks.
Comparative Analysis: GC-FID vs. RP-HPLC
The following data summarizes a side-by-side validation study performed on crude synthesis mixtures of NDA.
Table 1: Performance Metrics Comparison
| Parameter | Developed Method (GC-FID) | Alternative Method (RP-HPLC) | Analysis |
| Stationary Phase | 5% Phenyl-arylene (30m x 0.25mm) | C18 End-capped (150mm x 4.6mm) | GC phase matches analyte polarity better. |
| Resolution (Mono/Di) | 3.8 (Baseline separation) | 1.9 (Partial co-elution) | HPLC suffers from structural similarity. |
| Peak Tailing (Tf) | 1.05 (Symmetric) | 1.6 - 2.1 (Significant tailing) | Silanol interactions in HPLC distort amine peaks. |
| LOD (Aniline) | 0.05 ppm | 0.5 ppm | GC-FID is 10x more sensitive for volatiles. |
| Run Time | 12.5 min | 25.0 min | GC provides higher throughput. |
| Solvent Consumption | Negligible | High (Acetonitrile/Water) | GC is greener and more cost-effective. |
Expert Insight: The "Alternative" HPLC method requires ion-pairing reagents or high pH buffers to suppress protonation of the nitrogen, which degrades column life. The "Developed" GC method utilizes the volatility of NDA (bp ~250°C) to achieve sharp peaks without derivatization.
Detailed Experimental Protocol (The "Product")
This protocol is designed as a self-validating system. The inclusion of an Internal Standard (IS) corrects for injection variability, which is critical in quantitative GC.
A. Materials & Reagents[1][2][3][4]
-
Analyte: this compound (>99.0% Ref Std).
-
Internal Standard: N-Methylaniline or Dodecane (structurally distinct, similar boiling point).
-
Solvent: Dichloromethane (DCM), HPLC Grade.[1]
-
Column: DB-5ms or equivalent (5%-phenyl-methylpolysiloxane), 30m × 0.25mm ID × 0.25µm film.
B. Instrument Parameters (GC-FID)
-
Inlet: Split mode (50:1), 260°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min (Solvent delay).
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 280°C.
-
Hold 3 min.
-
-
Detector (FID): 300°C; H2 (30 mL/min), Air (400 mL/min), Makeup (N2, 25 mL/min).
C. Analytical Workflow
Figure 2: Quality Control Workflow
Caption: Operational workflow for routine batch release testing of this compound.
D. Calculation (Self-Validating)
Calculate the purity using the Internal Standard method to negate injection errors:
Where Area is the integrated peak response.
Validation Summary
The developed GC method was validated following ICH Q2(R1) guidelines.
| Validation Characteristic | Result | Acceptance Criteria |
| Linearity ( | 0.9998 (10 - 1000 µg/mL) | |
| Precision (RSD, n=6) | 0.45% | |
| Accuracy (Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| LOD (Signal/Noise = 3) | 0.05 µg/mL | N/A |
Note on Stability: NDA samples in DCM are stable for 48 hours at room temperature. However, exposure to light should be minimized to prevent photo-oxidation to the N-oxide.
References
-
BenchChem. (2025).[1] GC-MS Method for the Purity Analysis of N-(2-Heptyl)aniline. Retrieved from .
-
Sigma-Aldrich. (2021). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods (USP <1469>). Retrieved from .
-
National Institutes of Health (NIH). (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines. Retrieved from .
-
Thermo Fisher Scientific. (2020). Determination of Aniline and Nitroanilines in Environmental Waters by On-Line SPE. Application Note 292. Retrieved from .
-
SIELC Technologies. (2023). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Retrieved from .
Sources
Comparing the efficacy of different allylating agents for aniline
Executive Summary
The N-allylation of aniline is a pivotal transformation in the synthesis of nitrogen heterocycles, pharmaceuticals, and agrochemicals.[1] While the reaction appears elementally simple, the choice of allylating agent dictates the chemoselectivity (mono- vs. bis-allylation), atom economy, and purification burden.[2]
This guide compares the three dominant classes of allylating agents:
-
Allyl Halides (Bromide/Chloride): The classical, high-reactivity electrophiles.
-
Allyl Alcohols: The atom-economic, catalytic "green" alternative.[2]
-
Allyl Acetates/Carbonates: The precision substrates for metal-catalyzed substitution.
Key Insight: While Allyl Bromide offers the fastest kinetics and lowest raw material cost, it suffers from poor mono-selectivity and high toxicity. Allyl Alcohol , activated via Pd/Ti catalysis, offers superior selectivity and the highest atom economy, making it the preferred choice for late-stage functionalization where substrate value is high.
Mechanistic Pathways & Causality[2]
To understand efficacy, we must analyze the underlying mechanisms. The choice of agent shifts the reaction from a simple nucleophilic substitution to a metal-mediated cycle.
Classical Nucleophilic Substitution (SN2)
Utilizing allyl halides, the reaction proceeds via a standard SN2 mechanism.[2] The nitrogen lone pair of aniline attacks the
-
Causality: The high leaving group ability of Bromide (pKa of HBr
-9) drives rapid reaction but makes control difficult. The product, N-allylaniline, is more nucleophilic than the starting aniline (due to the inductive effect of the allyl group), leading to competitive over-allylation to N,N-diallylaniline.[2]
Transition-Metal Catalyzed Allylation (Tsuji-Trost Type)
Utilizing allyl alcohols or acetates requires a metal catalyst (typically Pd, Ir, or Pt).[2]
-
Mechanism: The metal coordinates to the alkene, followed by oxidative addition to form a
-allyl metal complex. The nucleophile (aniline) then attacks this complex.[3] -
Causality: Selectivity is controlled by the catalyst ligand sphere rather than inherent substrate nucleophilicity. This allows for high mono-selectivity.[2]
Figure 1: Mechanistic divergence between classical SN2 alkylation (red) and Pd-catalyzed allylation (green).[2]
Comparative Analysis of Agents
Agent A: Allyl Bromide / Chloride[2][4]
-
Role: The "Sledgehammer." Best for generating this compound or when selectivity is not required.[2]
-
Reactivity: Bromide > Chloride.[2] Allyl chloride often requires an iodide additive (Finkelstein conditions) or higher temperatures.[2]
-
Efficacy: High conversion, poor mono-selectivity.[2]
-
Safety: Potent lachrymators and alkylating agents.[4]
Agent B: Allyl Alcohol[2][6][7]
-
Role: The "Green Scalpel." Best for selective mono-allylation and industrial sustainability.
-
Activation: Requires a catalyst (e.g., Pd(PPh
) with Ti(O Pr) ) to convert the poor -OH leaving group into a reactive species.[2] -
Efficacy: Excellent selectivty. Water is the only byproduct.
-
Safety: Toxic, but less volatile/lachrymatory than halides.[2]
Agent C: Allyl Acetate[2][8]
-
Role: The "Standard Catalyst Substrate."
-
Reactivity: The acetate group is an ideal leaving group for Pd(0) oxidative addition.
-
Efficacy: Highly reliable, but lower atom economy than alcohol (produces acetic acid/salt waste).[2]
Data Summary Table
| Metric | Allyl Bromide (SN2) | Allyl Alcohol (Pd/Ti) | Allyl Acetate (Pd) |
| Primary Mechanism | Nucleophilic Substitution | ||
| Mono-Selectivity | Poor (<60%) | Excellent (>90%) | High (>85%) |
| Atom Economy | Moderate (HBr byproduct) | Best (H | Low (AcOH byproduct) |
| Reaction Time | Fast (1-4 h) | Moderate (6-12 h) | Moderate (4-10 h) |
| Cost | Low | High (Catalyst cost) | Medium |
| Toxicity | High (Lachrymator) | Moderate | Moderate |
Experimental Protocols
Protocol A: Classical Synthesis using Allyl Bromide
Best for: Synthesis of this compound or non-sensitive substrates.[2]
Reagents:
-
Aniline (10 mmol)[2]
-
Allyl Bromide (22 mmol for bis; 1.1 mmol for mono attempts)[2]
-
K
CO (22 mmol)[2] -
Solvent: Ethanol/Water (2:1 v/v) or Acetonitrile.[2]
Workflow:
-
Dissolution: Dissolve aniline in ethanol/water mixture.
-
Base Addition: Add K
CO and stir for 10 min at Room Temperature (RT). -
Alkylation: Add Allyl Bromide dropwise over 20 minutes.
-
Note: Rapid addition increases exotherm and bis-allylation.
-
-
Reaction: Heat to 70°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[2][3]
-
Workup: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate.[2] Wash with brine.[2]
-
Purification: Silica gel chromatography is mandatory to separate mono/bis mixtures if mono is desired.[2]
Expected Yield: >90% for Bis-product; ~50-60% for Mono-product (with significant bis-impurity).[2]
Protocol B: Selective Mono-Allylation using Allyl Alcohol
Best for: High-value substrates requiring mono-selectivity.[2]
Reagents:
-
Aniline (1.0 equiv)[2]
-
Allyl Alcohol (1.2 equiv)
-
Catalyst: Pd(PPh
) (2-5 mol%)[2] -
Promoter: Ti(O
Pr) (1.0 equiv)[2] -
Solvent: Benzene or Toluene (Anhydrous)[2]
Workflow:
-
Catalyst Prep: Under Argon, charge a flask with Pd(PPh
) and molecular sieves (4Å). -
Mixing: Add solvent, aniline, and allyl alcohol.[2]
-
Activation: Add Ti(O
Pr) via syringe. -
Reaction: Stir at 50-80°C for 6-12 hours.
-
Workup: Quench with dilute HCl (to remove Ti salts). Extract with ether/DCM.
-
Purification: Flash chromatography.
Expected Yield: 80-90% Mono-allylaniline; <5% Bis-allylaniline.
Decision Matrix
Use the following logic flow to select the appropriate agent for your specific application.
Figure 2: Strategic decision tree for selecting allylating agents.
References
-
Yang, S.-C.; Tsai, Y.-C. "Regio- and Stereoselectivity in Palladium(0)-Catalyzed Allylation of Anilines Using Allylic Alcohols Directly."[2] Organometallics, 2001 , 20, 763–770.[2] Link
-
Kayal, U.; et al. "Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase."[2] Journal of Chemistry, 2013 , Article ID 650716.[2] Link
-
Trost, B. M.; Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations."[2][8] Chemical Reviews, 1996 , 96, 395–422.[2] Link[2]
-
Qian, H.; et al. "Platinum-Catalyzed Allylation of Anilines Using Allylic Alcohols." Journal of Organic Chemistry, 2001 , 66, 827–830.[2] Link
-
Shaikh, T. M.; et al. "DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation."[2] RSC Advances, 2015 , 5, 9916-9920.[2] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 5. Substituted arene synthesis by allylic substitution or allylation [organic-chemistry.org]
- 6. DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N -allylation and bromination of 2°-aryl amines, 2-aryl aminoamides, indole ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08588C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of N,N-Diallylaniline
To: Laboratory Operations & Safety Teams From: Senior Application Scientist, Chemical Safety Division Subject: Standard Operating Procedure (SOP) for N,N-Diallylaniline Waste Management
Executive Summary & Operational Context
This compound (CAS: 2057-59-2) is a tertiary aromatic amine frequently utilized as an intermediate in organic synthesis and polymerization initiation.[1] Unlike simple solvents, its disposal requires strict adherence to protocol due to two critical factors: aquatic toxicity and nitrogen-based combustion byproducts .
Improper disposal (e.g., drain pouring) is not merely a regulatory violation; it poses an immediate threat to local water tables due to the compound's lipophilic nature and persistence. Furthermore, mixing this base with acidic waste streams can trigger uncontrolled exothermic reactions. This guide provides a self-validating workflow to ensure personnel safety and environmental compliance.
Chemical Profile & Hazard Assessment
Understanding the "why" behind the protocol is essential for compliance. The following data dictates our disposal strategy:
| Parameter | Specification | Operational Implication |
| CAS Number | 2057-59-2 | Unique identifier for waste labeling. |
| Chemical Class | Tertiary Aromatic Amine | Basic nature: Incompatible with acids.[2] |
| Flash Point | >93°C (Combustible) | Classified as Class IIIB Combustible Liquid; requires isolation from oxidizers. |
| Toxicity | Acute Tox.[3] (Oral/Dermal) | Skin Permeation Hazard: Standard latex gloves are insufficient. |
| Environmental | Aquatic Chronic 2 | Zero-Drain Tolerance: Must be incinerated via approved chemical waste streams. |
Pre-Disposal Segregation Strategy
The Causality of Segregation: Most laboratory accidents involving amines occur during the consolidation of waste containers. This compound acts as a Lewis base.
-
The Acid Risk: If added to a waste container containing acid chlorides or strong mineral acids (HCl,
), an immediate exothermic acid-base neutralization occurs. In a closed container, this heat generation can pressurize the vessel, leading to rupture or explosion. -
The Oxidizer Risk: Contact with strong oxidizers (e.g., peroxides, permanganates) can ignite the combustible amine structure.
Protocol:
-
Isolate: Designate a specific "Organic Base/Amine" waste stream.
-
Verify: Check the pH of the receiving container if its history is ambiguous. It must be neutral or basic.
Step-by-Step Disposal Protocol
Phase A: Personal Protective Equipment (PPE) Selection
Standard nitrile gloves may offer insufficient protection against aromatic amines during prolonged contact.
-
Routine Handling: Double-glove with Nitrile (minimum 5 mil) to create a sacrificial outer layer. Change immediately upon splash.
-
Spill Cleanup: Use Laminate Film (e.g., Silver Shield/4H) or Butyl Rubber gloves. These provide the highest permeation resistance against aromatic amines.
Phase B: Waste Containerization[4]
-
Select Container: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the waste stream may contain corrosive impurities.
-
Transfer: Pour waste slowly using a funnel to prevent splashing. Do not fill beyond 90% capacity to allow for thermal expansion.
-
Labeling: Affix a hazardous waste label immediately.
-
Required Fields: "this compound Waste," "Toxic," "Combustible."
-
Hazard Codes: H302 (Harmful if swallowed), H315 (Skin Irritation), H411 (Toxic to aquatic life).
-
Phase C: Final Disposal Path
-
Do NOT treat onsite (e.g., neutralization) unless you have a specific permit.
-
Method: The only acceptable terminal disposal is High-Temperature Incineration with secondary combustion chambers and scrubbers. This is necessary to fully oxidize the nitrogen content (
) and destroy the aromatic ring structure. -
RCRA Code (US Only): While not always a P or U listed waste specifically by name, it is often characterized under D001 (Ignitable) if mixed with solvents, or disposed of as "Non-RCRA Regulated Hazardous Waste" requiring incineration. Consult local EHS for the specific state code.
Emergency Spill Response (Contingency)
If a spill occurs, speed is secondary to containment.
-
Evacuate & Ventilate: Remove ignition sources. Aromatic amines have distinct odors; ventilate until undetectable.
-
Barrier: Surround the spill with an absorbent dike (vermiculite or clay). Do not use paper towels (combustible surface area increase).
-
Absorb: Cover the liquid completely with inert absorbent material (sand/silica/vermiculite).
-
Collect: Scoop into a wide-mouth jar. Label as "Debris from this compound Spill."
-
Decontaminate: Wash the surface with a dilute soap/water solution. Collect this rinsate as hazardous waste—do not flush .[4]
Visual Workflow: Decision Logic
The following diagram outlines the critical decision points for researchers handling this compound.
Figure 1: Decision matrix for the segregation and packaging of this compound waste, ensuring separation from incompatible acid/oxidizer streams.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16304, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound - Hazards and Classification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[5] Retrieved from [Link]
Sources
Personal protective equipment for handling N,N-Diallylaniline
Executive Summary: The "Silent Permeator"
N,N-Diallylaniline (CAS: 2057-59-2) presents a deceptive risk profile. While often handled as a standard organic intermediate, its structural core—a tertiary aromatic amine—possesses a high affinity for lipid membranes. This means it can permeate standard laboratory nitrile gloves rapidly, entering the bloodstream through the skin to cause methemoglobinemia (oxygen deprivation in blood) and central nervous system depression.
The Golden Rule: Treat this compound not just as a toxic liquid, but as a dermal permeation hazard. Your PPE strategy must prioritize barrier integrity over convenience.
Hazard Profile & Risk Assessment
Before selecting PPE, we must quantify the enemy. This compound combines the toxicity of anilines with the reactivity of allyl groups.
Table 1: Critical Hazard Specifications
| Parameter | Specification | Operational Implication |
| Physical State | Liquid (oily, yellow-brown) | High splash and spread potential. |
| Flash Point | > 60°C (Combustible) | Use spark-proof tools; store away from oxidizers. |
| Primary Route | Dermal Absorption | Critical: Skin contact can be fatal or cause systemic toxicity. |
| Target Organs | Blood, CNS, Liver, Kidneys | Symptoms (cyanosis/blue lips) may be delayed 2-4 hours. |
| GHS Codes | H301, H311, H331, H373, H411 | Toxic if swallowed/contact/inhaled. Long-term aquatic toxin.[1][2][3][4] |
The Hierarchy of Defense (Visualization)
Safety is not a single item; it is a layered system. The following diagram illustrates the "Swiss Cheese Model" of defense applied to this specific chemical.
Figure 1: The Layered Defense System. Note that PPE is the second line of defense, never the first.
PPE Matrix: The "Double-Glove" Mandate
Standard 4-mil nitrile gloves provide insufficient protection against aromatic amines for prolonged periods. The aniline structure swells the nitrile polymer matrix, allowing breakthrough often in <15 minutes.
A. Hand Protection (The Protocol)
You must utilize a Multi-Material Laminate System .
-
Inner Layer (The Shield): Silver Shield® (EVOH/PE laminate) or 4H® gloves.
-
Why: These materials are virtually impermeable to aromatics and amines.
-
-
Outer Layer (The Grip): Standard 5-8 mil Nitrile.
-
Why: Laminate gloves are slippery and ill-fitting. The nitrile outer layer provides grip, dexterity, and protects the inner liner from physical tears.[5]
-
B. Respiratory Protection
-
Primary: Handling must occur in a certified chemical fume hood.
-
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.
-
Note: If the process generates mist (e.g., sonication or high-shear mixing), add a P100 pre-filter .
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate due to the liquid nature and vapor irritation potential.
-
Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt). For transfer of volumes >100mL, wear a chemically resistant apron (Tychem® or similar).
Operational Protocol: Safe Transfer Workflow
This workflow minimizes the risk of drips, which are the most common source of aniline exposure.
-
Preparation:
-
Place a disposable absorbent pad (poly-backed) in the fume hood.
-
Pre-weigh reagents in a tared, sealable container to avoid open balancing.
-
-
Donning PPE:
-
The Transfer:
-
Use a glass syringe or positive-displacement pipette for small volumes (prevents dripping due to vapor pressure).
-
Never pour from a large drum directly. Use a pump or secondary transfer container.
-
-
Decontamination (Immediate):
-
Wipe the exterior of the reagent bottle with a dry Kimwipe, then a Kimwipe dampened with dilute acetic acid (10%) or ethanol.
-
Discard wipes immediately into solid hazardous waste.
-
Emergency Response: Spill Logic
In the event of a spill, immediate decision-making is critical. Follow this logic flow:
Figure 2: Decision logic for spill response. Note that spills outside the hood require evacuation due to inhalation risks.
Waste Management & Disposal
This compound is an environmental toxin (Marine Pollutant).[7]
-
Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) in the waste stream. This can result in exothermic reactions or fire.
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: Must be clearly tagged "Toxic Organic Waste - Amine."
-
Destruction: Incineration is the standard disposal method.
References
-
PubChem. (n.d.). N,N-Dimethylaniline (Compound Summary). National Library of Medicine. [Link] (Note: Used as the primary toxicological proxy for this compound due to structural homology).
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: N,N-Dimethylaniline. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
